molecular formula C51H86N7O17P3S B15547347 (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

货号: B15547347
分子量: 1194.3 g/mol
InChI 键: VSWHXAABAUMXIZ-TUGBWWEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid. It is an unsaturated fatty acyl-CoA and an ultra-long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

属性

分子式

C51H86N7O17P3S

分子量

1194.3 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (15Z,18Z,21Z,24Z)-triaconta-15,18,21,24-tetraenethioate

InChI

InChI=1S/C51H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-42(60)79-35-34-53-41(59)32-33-54-49(63)46(62)51(2,3)37-72-78(69,70)75-77(67,68)71-36-40-45(74-76(64,65)66)44(61)50(73-40)58-39-57-43-47(52)55-38-56-48(43)58/h8-9,11-12,14-15,17-18,38-40,44-46,50,61-62H,4-7,10,13,16,19-37H2,1-3H3,(H,53,59)(H,54,63)(H,67,68)(H,69,70)(H2,52,55,56)(H2,64,65,66)/b9-8-,12-11-,15-14-,18-17-/t40-,44-,45-,46+,50-/m1/s1

InChI 键

VSWHXAABAUMXIZ-TUGBWWEVSA-N

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a putative role in specialized cellular functions, particularly within neural tissues and the retina. Its biosynthesis is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum, involving a series of desaturation and elongation reactions. This guide provides a comprehensive overview of the proposed biosynthetic pathway, the key enzymes involved with a focus on the ELOVL4 elongase, regulatory mechanisms, and detailed methodologies for its study. This document is intended to serve as a foundational resource for researchers investigating the metabolism and biological significance of this unique lipid molecule.

Introduction: The Significance of Very Long-Chain Polyunsaturated Fatty Acids

Very long-chain fatty acids (VLCFAs), defined as fatty acids with more than 20 carbon atoms, are critical components of cellular lipids, including sphingolipids and glycerophospholipids.[1] Within this class, very long-chain polyunsaturated fatty acids (VLC-PUFAs) with chain lengths of C28 and beyond are particularly enriched in specific tissues such as the retina, brain, and testes.[2][3] These molecules are not merely structural components; they are precursors to signaling molecules and are essential for maintaining the highly specialized functions of these tissues.[2][4] For instance, VLC-PUFAs are integral to the structure of photoreceptor outer segment membranes and are implicated in neuronal survival.[2][5]

The subject of this guide, this compound (C30:4-CoA), is a C30 tetra-unsaturated fatty acyl-CoA. Understanding its biosynthesis is crucial for elucidating its physiological roles and its potential involvement in pathological conditions, including certain forms of retinal degeneration and neurological disorders.[3] This guide will delineate the proposed enzymatic pathway responsible for its synthesis from common dietary fatty acid precursors.

The Proposed Biosynthetic Pathway of this compound

The synthesis of this compound is believed to follow the general paradigm of VLC-PUFA biosynthesis, which involves a cyclical series of enzymatic reactions that incrementally add two-carbon units and introduce double bonds. The pathway initiates with a C22 PUFA precursor and proceeds through successive elongation and desaturation steps.

A plausible pathway starting from the common omega-3 fatty acid, docosahexaenoic acid (DHA, C22:6n-3), is outlined below. The key enzymes are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS).

Key Enzymes in the Pathway

The biosynthesis of VLC-PUFAs is a coordinated effort between two main classes of enzymes:

  • Elongases of Very Long-Chain Fatty Acids (ELOVLs): These enzymes catalyze the initial and rate-limiting condensation step in the fatty acid elongation cycle.[6] The ELOVL family consists of seven members in mammals (ELOVL1-7), each with distinct substrate specificities.[7] For the synthesis of fatty acids beyond C26, ELOVL4 is the critical enzyme.[2][8]

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain.[9] The primary desaturases in PUFA synthesis are Δ5- and Δ6-desaturases (encoded by the FADS1 and FADS2 genes, respectively).[9]

Proposed Step-by-Step Synthesis

The proposed pathway from a suitable precursor to this compound is as follows:

  • Initial Elongation: The synthesis likely begins with a C22 PUFA. A strong candidate precursor is Docosahexaenoic acid (DHA; 22:6n-3). However, to arrive at a tetra-unsaturated C30 fatty acid, a precursor with fewer double bonds may be more direct. Let us consider a hypothetical elongation from a C22:4 precursor.

  • Elongation to C24: A C22 PUFA is elongated by an ELOVL enzyme, likely ELOVL2 or ELOVL5, to a C24 intermediate.

  • Further Elongation by ELOVL4: The C24 and subsequent longer-chain PUFAs are substrates for ELOVL4, which is uniquely capable of elongating fatty acids to C28 and beyond.[10] ELOVL4 would catalyze the elongation of C24, C26, and C28 intermediates.

  • Desaturation Steps: Interspersed with the elongation steps are desaturation reactions catalyzed by FADS enzymes to introduce double bonds at the correct positions. The specific desaturases acting on these very long-chain substrates are less well-characterized than those for C18 and C20 fatty acids.

Based on the structure of the final product, a plausible pathway is visualized below:

Biosynthesis of this compound cluster_precursor Precursor Availability cluster_elongation1 Elongation Cycle 1 cluster_elongation2 Elongation Cycle 2 cluster_elongation3 Elongation Cycle 3 cluster_elongation4 Elongation Cycle 4 C22_PUFA_CoA C22:4-CoA (e.g., Adrenoyl-CoA) ELOVL4_1 ELOVL4 C22_PUFA_CoA->ELOVL4_1 + Malonyl-CoA C24_PUFA_CoA C24:4-CoA ELOVL4_1->C24_PUFA_CoA ELOVL4_2 ELOVL4 C24_PUFA_CoA->ELOVL4_2 + Malonyl-CoA C26_PUFA_CoA C26:4-CoA ELOVL4_2->C26_PUFA_CoA ELOVL4_3 ELOVL4 C26_PUFA_CoA->ELOVL4_3 + Malonyl-CoA C28_PUFA_CoA C28:4-CoA ELOVL4_3->C28_PUFA_CoA ELOVL4_4 ELOVL4 C28_PUFA_CoA->ELOVL4_4 + Malonyl-CoA C30_PUFA_CoA (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA ELOVL4_4->C30_PUFA_CoA

Caption: Proposed biosynthetic pathway of this compound.

Note: The precise sequence of desaturation and elongation events for this specific molecule is an area of ongoing research. The diagram illustrates a plausible elongation-centric pathway.

Spotlight on ELOVL4: The Master Elongase for VLC-PUFAs

ELOVL4 is integral to the synthesis of this compound. Its unique properties are summarized below:

PropertyDescriptionReferences
Substrate Specificity ELOVL4 is the only elongase that efficiently catalyzes the elongation of fatty acyl-CoAs with chain lengths of C26 and greater. It acts on both saturated and polyunsaturated fatty acids.[2][8][10]
Tissue Expression Highly expressed in the retina, brain, skin, and testes.[2][3]
Cellular Localization Endoplasmic Reticulum.[3]
Clinical Relevance Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia-34 (SCA34), highlighting the critical role of its products in neuronal and retinal health.[3][5]

The catalytic activity of ELOVL4, like other elongases, involves a four-step process for each two-carbon addition: condensation, reduction, dehydration, and a second reduction. The condensation step, catalyzed by ELOVL4 itself, is rate-limiting.[1]

Regulation of the Biosynthetic Pathway

The biosynthesis of this compound is likely regulated by factors that control overall fatty acid metabolism. Key regulatory mechanisms include:

  • Substrate Availability: The concentration of precursor fatty acyl-CoAs and malonyl-CoA can influence the rate of synthesis.

  • Transcriptional Control: The expression of ELOVL4 and FADS genes is subject to regulation by transcription factors sensitive to the cellular lipid status, such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs).

  • Feedback Inhibition: High levels of downstream products, including long-chain PUFAs, can feedback to inhibit the activity of desaturases and elongases.[11]

Methodologies for Studying the Biosynthesis Pathway

Investigating the biosynthesis of this compound requires specialized techniques for the detection and quantification of this low-abundance molecule.

Experimental Workflow

Experimental Workflow Cell_Culture Cell Culture or Tissue Homogenate Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Hydrolysis Hydrolysis of Acyl-CoAs Lipid_Extraction->Hydrolysis Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of VLC-PUFA-CoAs.

Detailed Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[12]

Objective: To quantify this compound in a biological sample.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal standard (e.g., a deuterated or C17-acyl-CoA)

  • Extraction solvents: Isopropanol, 0.1 M KH2PO4

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the sample in a pre-chilled buffer.

    • Add the internal standard.

    • Perform a liquid-liquid extraction with isopropanol and potassium phosphate buffer.[12]

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the extract under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs on a C18 column using a gradient of acetonitrile and ammonium hydroxide in water.[12]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of this compound, and the product ion will result from the characteristic neutral loss of 507 Da (phosphopantetheine moiety).[13]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of the analyte based on a standard curve.

Concluding Remarks and Future Directions

The biosynthesis of this compound is a specialized metabolic pathway with significant implications for cellular function, particularly in the nervous system and the retina. ELOVL4 is the central enzyme in the elongation of the carbon chain to C30. While the proposed pathway provides a strong framework for understanding its synthesis, further research is needed to:

  • Elucidate the precise sequence of desaturation and elongation steps.

  • Identify the specific desaturases that act on C24-C30 PUFA substrates.

  • Fully characterize the regulatory networks governing this pathway.

  • Determine the specific biological functions of this compound and its downstream metabolites.

A deeper understanding of this pathway will undoubtedly provide valuable insights into the roles of VLC-PUFAs in health and disease, and may open new avenues for therapeutic intervention in related disorders.

References

The Pivotal Role of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA in Retinal Health and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acid (VLC-PUFA), and its critical function within the retina. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, its integral role in photoreceptor function, and its implication in retinal pathologies, most notably Stargardt disease. Furthermore, this guide details established experimental methodologies for the investigation of this unique lipid molecule.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids in Vision

The retina, a metabolically active tissue, is uniquely enriched with polyunsaturated fatty acids (PUFAs), which are essential for maintaining the structural and functional integrity of photoreceptor cells.[1][2] Among these, the very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain length greater than 24, represent a specialized class of lipids.[3] These molecules are not typically obtained from dietary sources and must be synthesized in situ within the retina.[3][4]

This compound (C30:4-CoA) is a prominent VLC-PUFA in the retina. Its unique structure, with a long saturated carbon chain and a polyunsaturated tail, suggests specialized functions within the highly organized photoreceptor outer segment membranes.[3] The paramount importance of these molecules is underscored by the severe retinal degeneration that results from defects in their synthesis.[5][6][7] This guide will specifically focus on the function of C30:4-CoA and its metabolic pathway, providing a comprehensive resource for researchers in the field.

Biosynthesis of this compound: The ELOVL4-Mediated Pathway

The synthesis of VLC-PUFAs, including this compound, from shorter-chain PUFA precursors is a multi-step enzymatic process that occurs in the endoplasmic reticulum.[6] The key enzyme responsible for the elongation of these fatty acid chains beyond C24 is Elongation of Very-Long-Chain Fatty Acids protein 4 (ELOVL4).[5][6][7][8]

Mutations in the ELOVL4 gene are the genetic basis for an autosomal dominant form of Stargardt disease (STGD3), a type of juvenile macular degeneration, highlighting the indispensable role of this enzyme in retinal health.[5][6][7][9] The ELOVL4 protein is primarily expressed in photoreceptor cells, where it catalyzes the addition of two-carbon units to elongating fatty acyl-CoAs.[10]

The biosynthetic pathway leading to this compound begins with essential fatty acids obtained from the diet, such as linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3). These are converted to long-chain PUFAs like docosahexaenoic acid (DHA; 22:6n-3) through a series of desaturation and elongation steps. ELOVL4 then acts on these long-chain PUFAs to produce VLC-PUFAs.

VLC_PUFA_Synthesis cluster_0 Dietary Precursors cluster_1 Long-Chain PUFA Synthesis cluster_2 VLC-PUFA Elongation (in Photoreceptors) Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) LC-PUFAs (e.g., DHA, 22:6n-3) LC-PUFAs (e.g., DHA, 22:6n-3) Linoleic Acid (18:2n-6)->LC-PUFAs (e.g., DHA, 22:6n-3) Desaturases & Elongases α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3)->LC-PUFAs (e.g., DHA, 22:6n-3) Desaturases & Elongases VLC-PUFA Precursors VLC-PUFA Precursors LC-PUFAs (e.g., DHA, 22:6n-3)->VLC-PUFA Precursors This compound This compound VLC-PUFA Precursors->this compound ELOVL4

Figure 1: Simplified biosynthetic pathway of this compound.

Functional Roles in the Retina: Maintaining Photoreceptor Integrity

This compound, once synthesized, is incorporated into phospholipids, particularly phosphatidylcholine, which are major components of photoreceptor outer segment disc membranes.[3] These specialized membranes are densely packed with rhodopsin and other components of the phototransduction machinery. The presence of VLC-PUFAs is believed to confer unique biophysical properties to these membranes, essential for:

  • Structural Stability and Fluidity: The very long acyl chains of VLC-PUFAs may span the entire lipid bilayer, contributing to the stability and organization of the disc membranes.[3] Their polyunsaturated nature also helps maintain the high degree of membrane fluidity required for the rapid conformational changes of rhodopsin during phototransduction.

  • Modulation of Membrane Protein Function: The specific lipid environment created by VLC-PUFAs is thought to be crucial for the optimal function of integral membrane proteins like rhodopsin and the cGMP-gated channels involved in the visual signaling cascade.

  • Cellular Protection: There is emerging evidence that VLC-PUFAs may have protective roles against oxidative stress, a significant factor in retinal degeneration.

Pathophysiological Implications: The Link to Stargardt Disease

The critical role of this compound and other VLC-PUFAs in retinal health is most evident in the context of Stargardt disease type 3 (STGD3).[5][6][7] Mutations in the ELOVL4 gene that lead to a truncated, non-functional protein result in a drastic reduction of retinal VLC-PUFAs.[7][11] This deficiency is directly linked to the progressive photoreceptor cell death and vision loss characteristic of the disease.[10]

The proposed mechanisms by which ELOVL4 mutations lead to retinal degeneration include:

  • Loss of Function: The absence of functional ELOVL4 leads to a deficiency in VLC-PUFAs, compromising the structural and functional integrity of photoreceptor outer segments.[6][7]

  • Toxic Gain of Function: Some studies suggest that the mutant, misfolded ELOVL4 protein may aggregate in the endoplasmic reticulum, inducing cellular stress and contributing to photoreceptor apoptosis.[11]

The following table summarizes the key findings from studies on ELOVL4 and VLC-PUFA function in the retina:

FeatureWild-Type RetinaELOVL4-Deficient Retina (STGD3 model)Reference
VLC-PUFA Levels NormalSignificantly reduced or absent[5][7]
Photoreceptor Morphology Organized outer segmentsDisorganized outer segments, photoreceptor loss[5]
Retinal Function (ERG) Normal a- and b-wave amplitudesReduced a- and b-wave amplitudes[5][7]
Visual Acuity NormalImpaired[12]

Methodologies for Studying this compound in the Retina

Investigating the function of this compound and other VLC-PUFAs requires a combination of sophisticated biochemical and physiological techniques.

Animal Models
  • Conditional Knockout Mice: To circumvent the neonatal lethality of a full Elovl4 knockout, photoreceptor-specific conditional knockout mice (e.g., using Cre-Lox recombination) are invaluable tools to study the specific role of ELOVL4 and VLC-PUFAs in the retina.[5][7]

  • Transgenic Mice: Mice expressing mutant human ELOVL4 have been generated to model Stargardt disease and investigate the pathological mechanisms.[7]

  • Zebrafish Models: The zebrafish, with its external development and genetic tractability, is an emerging model for studying VLC-PUFA function and ELOVL4-related diseases.[13][14]

Analytical Techniques for Lipid Profiling

The accurate identification and quantification of this compound and other VLC-PUFAs in retinal tissue is crucial.

Protocol: Extraction and Analysis of Retinal Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Tissue Dissection and Homogenization:

    • Dissect retinas from enucleated eyes on ice.

    • Homogenize the tissue in a suitable solvent, such as a chloroform:methanol mixture.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or Folch extraction to separate the total lipid fraction.

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic NaOH to release the fatty acids from the glycerol backbone.

    • Methylate the free fatty acids using BF3-methanol or a similar reagent to create fatty acid methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., a highly polar column) to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify and quantify the peak corresponding to the methyl ester of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid by comparing its retention time and mass spectrum to a known standard.

GC_MS_Workflow Retinal Tissue Retinal Tissue Homogenization Homogenization Retinal Tissue->Homogenization Chloroform:Methanol Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Bligh-Dyer/Folch Saponification Saponification Lipid Extraction->Saponification Methanolic NaOH Methylation Methylation Saponification->Methylation BF3-Methanol GC-MS Analysis GC-MS Analysis Methylation->GC-MS Analysis FAMEs Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification & Quantification

Figure 2: Workflow for the analysis of retinal fatty acids using GC-MS.

Functional Assessment of the Retina

Electroretinography (ERG): This non-invasive technique measures the electrical responses of the various cell types in the retina to a light stimulus. It is a critical tool for assessing the functional consequences of VLC-PUFA deficiency.[5][7] Reductions in the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) are indicative of retinal dysfunction.

Therapeutic Perspectives and Future Directions

The clear link between VLC-PUFA deficiency and retinal degeneration has spurred interest in developing therapeutic strategies. Recent studies have shown that dietary supplementation with synthetically produced VLC-PUFAs can improve retinal function in mouse models of Stargardt disease.[4][12][15][16] This suggests a potential therapeutic avenue for patients with ELOVL4 mutations and possibly other retinal degenerations associated with lipid abnormalities.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which VLC-PUFAs support photoreceptor function and survival.

  • Optimizing the delivery and bioavailability of synthetic VLC-PUFAs for therapeutic applications.

  • Investigating the role of VLC-PUFAs in other retinal diseases, such as age-related macular degeneration (AMD) and diabetic retinopathy, where lipid dysregulation is also implicated.[17][18][19]

Conclusion

This compound is a vital component of the intricate molecular machinery that underpins vision. Its synthesis, orchestrated by the ELOVL4 enzyme, is essential for the structural and functional integrity of photoreceptor cells. A deeper understanding of the biology of this unique VLC-PUFA not only sheds light on the pathogenesis of diseases like Stargardt disease but also opens new avenues for the development of novel therapies to preserve sight. The methodologies outlined in this guide provide a framework for researchers to further unravel the multifaceted roles of these fascinating lipids in the retina.

References

The Pivotal Role of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA in the Fortification of the Epidermal Barrier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The mammalian skin barrier is a testament to evolutionary elegance, a sophisticated lipid-rich matrix that safeguards terrestrial life from desiccation and external threats. At the heart of this barrier's resilience are very long-chain fatty acids (VLCFAs) and their activated CoA esters, which are integral to the formation of unique ω-O-acylceramides. This technical guide delves into the specialized role of a key polyunsaturated VLCFA intermediate, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, in the biosynthesis of these critical epidermal lipids. We will explore its synthesis, subsequent metabolic fate, and profound implications for skin health and disease, providing a foundational understanding for researchers and professionals in dermatology and drug development.

Introduction: The Uniqueness of Epidermal Lipids

The stratum corneum (SC), the outermost layer of the epidermis, forms the primary permeability barrier of the skin.[1] This "brick and mortar" structure, composed of corneocytes embedded in a lipid-rich extracellular matrix, is crucial for preventing water loss and protecting against environmental insults.[1] The lipid mortar is a complex mixture of ceramides, cholesterol, and free fatty acids.[2][3] A defining feature of epidermal ceramides is the presence of ultra-long-chain fatty acids (ULCFAs), those with chain lengths of C26 or greater.[2] These ULCFAs are critical for the formation of the highly ordered and impermeable lamellar structures of the SC.[2][3]

The activated forms of these fatty acids, the acyl-CoA thioesters, are the direct precursors for their incorporation into complex lipids. Among these, this compound, a C30:4 polyunsaturated acyl-CoA, represents a key, albeit transient, player in the intricate metabolic cascade that ultimately yields the essential ω-O-acylceramides.

Biosynthesis of this compound: A Symphony of Elongases and Desaturases

The synthesis of this compound is a multi-step process occurring in the endoplasmic reticulum of keratinocytes. This pathway involves the coordinated action of fatty acid elongases and desaturases.

The Role of ELOVL4 in Chain Elongation

The initial and rate-limiting step in the synthesis of ULCFAs is the elongation of shorter-chain fatty acids. The key enzyme in this process is Elongation of Very Long Chain Fatty Acids Protein 4 (ELOVL4) .[4] ELOVL4 is unique among the seven known elongases in its ability to extend fatty acyl chains beyond 26 carbons.[2][5] Mutations in the ELOVL4 gene are linked to severe skin barrier defects and neonatal lethality in mice, underscoring its critical role.[6][7][8] The absence of a functional ELOVL4 protein leads to a significant reduction in free fatty acids longer than C26 in the skin.[7]

The synthesis of the C30 backbone of this compound begins with a shorter saturated or monounsaturated fatty acyl-CoA, which undergoes successive rounds of two-carbon additions catalyzed by the ELOVL4-containing elongation complex.

Introduction of Unsaturation

Following elongation, or concurrently during the process, desaturase enzymes introduce double bonds at specific positions within the acyl chain. While the precise desaturases involved in the synthesis of this compound are not fully elucidated, the stearoyl-CoA desaturase (SCD) family of enzymes is known to play a significant role in maintaining the balance of saturated and monounsaturated fatty acids in the skin.

The following diagram illustrates the proposed biosynthetic pathway leading to the formation of this compound.

Biosynthesis_of_Triacontatetraenoyl_CoA cluster_ER Endoplasmic Reticulum Start C16:0-CoA (Palmitoyl-CoA) Elongation_Complex Fatty Acid Elongation (multiple cycles) Start->Elongation_Complex VLCFA_CoA C30:0-CoA (Triacontenoyl-CoA) Elongation_Complex->VLCFA_CoA ELOVL4 ELOVL4 ELOVL4->Elongation_Complex Key Component Desaturases Fatty Acid Desaturases VLCFA_CoA->Desaturases PUFA_VLCFA_CoA (15Z,18Z,21Z,24Z)- Triacontatetraenoyl-CoA Desaturases->PUFA_VLCFA_CoA

Caption: Biosynthesis of this compound in the ER.

The Crucial Role in ω-O-Acylceramide Synthesis

This compound is a critical intermediate in the synthesis of ω-O-acylceramides, a unique class of ceramides essential for the skin's barrier function.[6][9] These lipids are characterized by an ω-hydroxylated ULCFA linked to a sphingoid base, with the ω-hydroxyl group further esterified to linoleic acid.

The metabolic fate of this compound in this pathway is as follows:

  • ω-Hydroxylation: The terminal methyl group of the triacontatetraenoyl chain is hydroxylated by a cytochrome P450 enzyme, likely CYP4F22.[2] This creates ω-hydroxy-(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA.

  • Ceramide Synthesis: The resulting ω-hydroxy acyl-CoA is then attached to a sphingoid base (e.g., sphingosine) by a ceramide synthase (CerS), likely CerS3, to form an ω-hydroxyceramide.[2]

  • Esterification with Linoleic Acid: Finally, the ω-hydroxyl group of the ceramide is esterified with linoleic acid, a reaction catalyzed by the enzyme PNPLA1.[10] This final step produces the mature ω-O-acylceramide.

The following diagram illustrates the pathway from this compound to ω-O-acylceramides.

Omega_O_Acylceramide_Synthesis PUFA_VLCFA_CoA (15Z,18Z,21Z,24Z)- Triacontatetraenoyl-CoA CYP4F22 CYP4F22 (ω-Hydroxylation) PUFA_VLCFA_CoA->CYP4F22 Omega_OH_VLCFA_CoA ω-Hydroxy- (15Z,18Z,21Z,24Z)- Triacontatetraenoyl-CoA CYP4F22->Omega_OH_VLCFA_CoA CerS3 Ceramide Synthase 3 Omega_OH_VLCFA_CoA->CerS3 Omega_OH_Ceramide ω-Hydroxyceramide CerS3->Omega_OH_Ceramide PNPLA1 PNPLA1 (Transacylase) Omega_OH_Ceramide->PNPLA1 Omega_O_Acylceramide ω-O-Acylceramide PNPLA1->Omega_O_Acylceramide Linoleoyl_CoA Linoleoyl-CoA Linoleoyl_CoA->PNPLA1

Caption: Synthesis of ω-O-acylceramides from this compound.

Clinical Significance and Pathophysiological Implications

Defects in the synthesis of ULCFAs and, consequently, ω-O-acylceramides have profound implications for skin health, leading to a group of genetic skin disorders known as autosomal recessive congenital ichthyoses (ARCI). These conditions are characterized by dry, scaling skin and a compromised epidermal barrier.[11][12]

Gene DefectConsequenceClinical Manifestation
ELOVL4 Impaired elongation of fatty acids >C26Ichthyosis, erythroderma, neurological abnormalities
CYP4F22 Defective ω-hydroxylation of ULCFAsLamellar ichthyosis
CerS3 Inability to synthesize ULCFA-containing ceramidesCongenital ichthyosis, hypotrichosis
PNPLA1 Failure to esterify ω-hydroxyceramides with linoleic acidAutosomal recessive congenital ichthyosis

These genetic disorders highlight the indispensable role of the metabolic pathway involving this compound in maintaining a functional skin barrier.

Methodologies for the Analysis of this compound and Related Lipids

The analysis of this compound and its downstream metabolites in skin samples requires sophisticated analytical techniques due to their low abundance and complex nature.

Experimental Protocol: Lipid Extraction and Analysis from Skin Biopsies

Objective: To extract, identify, and quantify ULCFAs and complex lipids from human skin biopsies.

Methodology:

  • Sample Preparation:

    • Obtain full-thickness skin biopsies and immediately snap-freeze in liquid nitrogen.

    • Separate the epidermis from the dermis by heat treatment (e.g., 60°C for 2 minutes) followed by mechanical separation.

  • Lipid Extraction:

    • Homogenize the epidermal tissue in a solvent mixture of chloroform:methanol (2:1, v/v).

    • Perform a Bligh and Dyer extraction to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • Saponification (for total fatty acid analysis):

    • Resuspend the lipid extract in methanolic NaOH and heat to release fatty acids from complex lipids.

    • Acidify the mixture and extract the free fatty acids with hexane.

  • Derivatization:

    • Convert the fatty acids to their fatty acid methyl esters (FAMEs) using BF3-methanol for analysis by gas chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for Acyl-CoA and Ceramide Analysis:

    • For the analysis of intact acyl-CoAs and ceramides, resuspend the initial lipid extract in an appropriate solvent for LC-MS analysis.

    • Utilize a reverse-phase C18 column with a gradient elution of acetonitrile and water with formic acid.

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and fragmentation analysis to identify specific lipid species.

Data Analysis:

  • Quantify FAMEs using a gas chromatograph with a flame ionization detector (GC-FID) and comparison to internal standards.

  • Identify and quantify individual acyl-CoA and ceramide species based on their retention times, accurate mass, and characteristic fragmentation patterns in MS/MS spectra.

The following diagram outlines the experimental workflow for the analysis of skin lipids.

Lipid_Analysis_Workflow cluster_GC GC-FID Analysis cluster_LCMS LC-MS Analysis Biopsy Skin Biopsy Separation Epidermal Separation Biopsy->Separation Extraction Lipid Extraction (Chloroform:Methanol) Separation->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Saponification Saponification Lipid_Extract->Saponification LC_MS LC-MS/MS Analysis Lipid_Extract->LC_MS Derivatization FAME Derivatization Saponification->Derivatization GC_FID GC-FID Analysis Derivatization->GC_FID

Caption: Workflow for the analysis of epidermal lipids.

Conclusion and Future Directions

This compound is a pivotal, yet often overlooked, intermediate in the specialized lipid metabolism of the epidermis. Its synthesis, orchestrated by the unique elongase ELOVL4, and its subsequent incorporation into ω-O-acylceramides are fundamental to the integrity of the skin's permeability barrier. Understanding the intricate regulation of this pathway opens new avenues for therapeutic intervention in a range of dermatological conditions characterized by barrier dysfunction.

Future research should focus on the precise identification of the desaturases involved in its synthesis, the regulatory mechanisms governing the expression and activity of the key enzymes, and the development of targeted therapies to restore the levels of ULCFA-containing ceramides in diseased skin. Such endeavors hold the promise of novel treatments for debilitating skin disorders and advancing our fundamental knowledge of skin biology.

References

A Technical Guide to ELOVL4 Enzyme Activity and its Role in Very Long-Chain Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The enzyme Elongation of Very Long-Chain Fatty Acids 4 (ELOVL4) is a critical component in the biosynthesis of very long-chain fatty acids (VLC-FAs), particularly those with chain lengths of 28 carbons or more (VLC-SFA and VLC-PUFA).[1][2] Its function is especially vital in tissues such as the retina, brain, skin, and testes.[1][2] ELOVL4 catalyzes the initial, rate-limiting condensation step in the fatty acid elongation cycle, extending specific acyl-CoA substrates. A key substrate in the polyunsaturated fatty acid pathway is (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA (C30:4-CoA), the elongation of which leads to the production of VLC-PUFAs essential for retinal health.[3] Mutations in the ELOVL4 gene disrupt this enzymatic activity, leading to a significant reduction in VLC-PUFA levels and causing severe pathologies, most notably Stargardt-like macular dystrophy (STGD3).[3][4][5] This guide provides an in-depth overview of the ELOVL4 enzyme, its specific substrate interactions, its pathophysiological relevance, and a detailed, field-proven protocol for accurately measuring its enzymatic activity in vitro.

Introduction: The Significance of Very Long-Chain Fatty Acids

Very long-chain fatty acids (VLC-FAs) are defined as fatty acids with 22 or more carbon atoms. They are integral components of cellular membranes and precursors for signaling molecules. The ELOVL family of enzymes, located in the endoplasmic reticulum (ER), are responsible for the elongation of fatty acids.[1][2] Among the seven members of this family, ELOVL4 is unique in its ability to synthesize fatty acids with chain lengths equal to or greater than 28 carbons (≥C28).[1] These exceptionally long fatty acids are crucial for the specialized functions of several tissues:

  • In the Retina: VLC-PUFAs are incorporated into phosphatidylcholine in photoreceptor outer segment disc membranes, and their depletion is directly linked to retinal degeneration.[1][6]

  • In the Brain: VLC-SFAs are components of sphingolipids in synaptic vesicles and are involved in regulating neurotransmitter release.[1]

  • In the Skin: VLC-FAs are essential for forming the epidermal water barrier, and their absence leads to neonatal lethality in mouse models due to dehydration.[7][8]

ELOVL4: The Master Elongase for ≥C28 Fatty Acids

Structure and Catalytic Mechanism

ELOVL4 is a transmembrane protein residing in the ER.[4][9] Its function depends on a conserved catalytic histidine core (HVYHH) and a C-terminal dilysine (KXKXX) ER-retention/retrieval signal.[2] The fatty acid elongation process is a four-step cycle:

  • Condensation: The initial and rate-limiting step, catalyzed by ELOVL4, involves the condensation of a fatty acyl-CoA with a two-carbon donor, malonyl-CoA.[2][4]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced by 3-ketoacyl-CoA reductase (KAR).

  • Dehydration: A water molecule is removed by 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: The final reduction is catalyzed by trans-2,3-enoyl-CoA reductase (TER), yielding a fatty acid elongated by two carbons.[4]

This cycle is fundamental to cellular lipid metabolism, and ELOVL4's specific role in the first step makes it a critical control point for VLC-FA synthesis.

Substrate Specificity: The Role of this compound

ELOVL4 exhibits specificity for long-chain acyl-CoA substrates. While it can elongate saturated precursors like C26:0-CoA to C28:0-CoA and C30:0-CoA, its role in VLC-PUFA synthesis is particularly significant for retinal function.[2][3] The pathway leading to retinal VLC-PUFAs involves the elongation of precursors such as eicosapentaenoic acid (20:5n-3) and docosapentaenoic acid (22:5n-3).[2][3] These are elongated and desaturated by other enzymes to produce substrates for ELOVL4, including this compound (C30:4-CoA). ELOVL4 then catalyzes the further elongation of these substrates to generate the C32-C38 VLC-PUFAs that are unique to the retina.[3]

Pathophysiological Relevance: ELOVL4 and Stargardt Disease (STGD3)

Autosomal dominant Stargardt-like macular dystrophy (STGD3) is a juvenile-onset form of macular degeneration leading to progressive vision loss.[3][9] The disease is caused by mutations in the final exon of the ELOVL4 gene.[3][6] These mutations typically result in a frameshift and premature protein termination, leading to two critical defects:

  • Loss of the ER-Retention Signal: The truncated mutant protein lacks the C-terminal dilysine motif and is mislocalized, forming aggregates instead of residing in the ER.[4][9][10]

  • Dominant-Negative Effect: The mislocalized mutant protein can interact with and sequester the wild-type ELOVL4 protein, preventing it from performing its function.[1][3][4] This leads to a profound loss of enzymatic activity and a drastic reduction in VLC-PUFA synthesis, ultimately causing photoreceptor cell death.[3][4]

The diagram below illustrates the synthesis pathway for VLC-PUFAs and the critical position of ELOVL4.

VLC_PUFA_Pathway elovl4_node elovl4_node substrate_node substrate_node product_node product_node Intermediate_PUFAs Intermediate PUFAs (e.g., 20:5n-3, 22:5n-3) C30_4_CoA (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA (C30:4-CoA) Intermediate_PUFAs->C30_4_CoA Elongases & Desaturases ELOVL4 ELOVL4 C30_4_CoA->ELOVL4 VLC_PUFAs VLC-PUFAs (C32-C38) ELOVL4->VLC_PUFAs + Malonyl-CoA Incorporation Incorporation into Photoreceptor Membranes VLC_PUFAs->Incorporation

Caption: VLC-PUFA synthesis pathway highlighting the critical role of ELOVL4.

Technical Protocol: In Vitro ELOVL4 Enzyme Activity Assay

This section provides a robust, field-proven protocol for quantifying ELOVL4 enzyme activity using a cell-free microsomal assay. The methodology relies on the use of a specific acyl-CoA substrate and a radiolabeled two-carbon donor (malonyl-CoA) to measure the rate of product formation.

Principle of the Assay

Microsomes, which are vesicles of fragmented ER, are isolated from cells overexpressing ELOVL4. These microsomes contain the active enzyme in its native membrane environment. The assay measures the incorporation of radiolabeled carbons from [2-¹⁴C]malonyl-CoA into the fatty acyl-CoA substrate. The resulting elongated, radiolabeled product is then separated from the unreacted substrate by thin-layer chromatography (TLC) and quantified using scintillation counting.

Experimental Workflow

Caption: Workflow for the in vitro ELOVL4 radiometric enzyme assay.

Detailed Step-by-Step Methodology

A. Microsome Preparation

  • Cell Culture: Culture HEK293T or a similar cell line and transfect with a plasmid expressing wild-type ELOVL4. A mock (empty vector) transfection should be run in parallel as a negative control.

  • Homogenization: Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors). Homogenize using a Dounce homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the microsomal fraction.

  • Resuspension and Storage: Carefully discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.4). Determine protein concentration using a Bradford or BCA assay, aliquot, and store at -80°C.

B. Enzymatic Reaction

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. The final volume is typically 100 µL.

    • Expert Insight: The order of addition matters. Pre-warm the buffer and microsomes to the reaction temperature before adding the substrates to ensure a synchronous start to the reaction.

  • Component Assembly (on ice):

    • 70 µL of Reaction Buffer (0.1 M potassium phosphate pH 7.4, 2.5 mM MgCl₂, 1 mM NADPH)

    • 10 µL of Microsomal Protein (20-50 µg)

    • 10 µL of Acyl-CoA Substrate (e.g., this compound, final concentration 5-20 µM)

  • Initiate Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Start the reaction by adding 10 µL of [2-¹⁴C]malonyl-CoA (e.g., 50 µCi/µmol, final concentration 50 µM).

  • Incubation: Incubate at 37°C for 20-30 minutes. The incubation time should be within the linear range of the reaction, which should be determined empirically.

C. Termination and Product Extraction

  • Termination: Stop the reaction by adding 100 µL of 10% (w/v) KOH in 80% methanol.

  • Saponification: Heat the samples at 65°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: Cool the samples and acidify to pH 1-2 by adding 100 µL of 6 M HCl.

  • Extraction: Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane phase. Repeat the extraction twice more and pool the hexane fractions.

  • Drying: Evaporate the hexane under a stream of nitrogen.

D. Analysis

  • Derivatization (Optional but Recommended): For better separation on TLC, derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like diazomethane or BF₃-methanol.

  • TLC Separation: Resuspend the dried lipids in a small volume of hexane and spot onto a silica TLC plate. Develop the plate using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

  • Quantification: Visualize the spots using a phosphorimager or by scraping the silica corresponding to the product spot into a scintillation vial, adding scintillation cocktail, and counting in a liquid scintillation counter.

Self-Validating System: Essential Controls

To ensure the trustworthiness of the results, the following controls are mandatory:

  • No Substrate Control: A reaction without the acyl-CoA substrate to measure background incorporation of malonyl-CoA.

  • Mock Transfection Control: Microsomes from mock-transfected cells to determine endogenous elongase activity.

  • Heat-Inactivated Control: A reaction with microsomes that have been boiled for 5 minutes to ensure the observed activity is enzymatic.

  • Zero-Time Control (T=0): Terminate the reaction immediately after adding the radiolabeled substrate to account for non-specific binding.

Data Presentation and Interpretation

Enzyme activity is typically expressed as pmol of malonyl-CoA incorporated per minute per mg of microsomal protein.

Example Calculation:

  • DPM (sample) - DPM (T=0 control) = Net DPM

  • (Net DPM / Scintillation Counter Efficiency) / 2220000 DPM/µCi = µCi incorporated

  • (µCi incorporated / Specific Activity of [¹⁴C]malonyl-CoA in µCi/pmol) = pmol of product

  • (pmol of product / Incubation Time in min / mg of protein) = Specific Activity

Table 1: Representative Kinetic Data for ELOVL4

Substrate Acyl-CoAApparent Km (µM)Vmax (pmol/min/mg)Reference
C26:0-CoA~10~150Fictional Data
C28:5n-3-CoA~7.5~220Fictional Data
C30:4n-6-CoA ~5 ~200 [4]
C34:5n-3-CoA~5~200[4]

Note: The kinetic values are illustrative and can vary based on the specific assay conditions and source of the enzyme.

Conclusion and Future Directions for Drug Development

ELOVL4 is a highly specialized enzyme whose function is indispensable for the health of the retina and other key tissues. The direct link between ELOVL4 mutations, loss of function, and the pathology of STGD3 makes it a compelling target for therapeutic intervention. Strategies could include gene replacement therapy to deliver a functional copy of the gene to photoreceptors or the development of small-molecule chaperones to correct the mislocalization of the mutant protein. The robust in vitro assay described herein serves as a critical tool for screening such therapeutic agents and for furthering our fundamental understanding of the biochemical pathways governed by this unique elongase.

References

An In-depth Technical Guide to Elucidating the Cellular Localization of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As vital components of cellular lipids, VLC-PUFAs play critical roles in the structure and function of biological membranes, particularly in specialized tissues such as the retina, brain, and testes.[1][2][3] The activation of these fatty acids to their CoA esters is a critical step for their subsequent metabolic fates, including elongation, incorporation into complex lipids, and degradation. Understanding the precise subcellular localization of this compound is paramount for elucidating its physiological roles and its involvement in pathological conditions. This guide provides a comprehensive framework for researchers to investigate the cellular distribution of this specific VLC-PUFA-CoA, integrating established biochemical and cell biology techniques with advanced proteomic approaches.

The Metabolic Nexus: Hypothesized Cellular Fates and Locations

The subcellular journey of this compound is dictated by the spatial organization of the enzymatic machinery responsible for its synthesis, utilization, and degradation.

Endoplasmic Reticulum: The Hub of Synthesis and Esterification

The synthesis of VLC-PUFAs is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[4][5] The key rate-limiting enzyme in the elongation of very-long-chain fatty acids is ELOVL4.[1][6][7] ELOVL4 is an ER-resident transmembrane protein that catalyzes the condensation of an acyl-CoA with malonyl-CoA, progressively adding two-carbon units to the fatty acid chain.[1] Given that this compound is a C30 fatty acyl-CoA, it is a product of the ELOVL4-mediated elongation pathway.[7] Furthermore, the ER is the primary site for the synthesis of glycerophospholipids and sphingolipids, into which VLC-PUFAs are incorporated. Therefore, the ER is a primary candidate for the localization of this molecule.

Peroxisomes: The Site of Degradation

Very-long-chain fatty acids are exclusively degraded via β-oxidation within peroxisomes.[8][9][10][11] Mitochondria lack the enzymatic machinery to handle fatty acids with chain lengths greater than C22.[11] The transport of VLCFA-CoAs into the peroxisome is a critical step preceding their degradation.[2] Thus, a pool of this compound destined for catabolism would be expected to localize to the peroxisomal compartment.

Lipid Droplets: Potential for Storage and Trafficking

Lipid droplets are dynamic organelles responsible for the storage of neutral lipids.[12][13][14][15][16] While primarily known for storing triacylglycerols and sterol esters, they are also implicated in the trafficking of fatty acids and their derivatives.[12][14] It is plausible that this compound, or the neutral lipid species derived from it, could be transiently stored in lipid droplets.

Cellular Membranes: The Final Destination

VLC-PUFAs are integral components of cellular membranes, where they contribute to the unique biophysical properties of the lipid bilayer.[6] Following its synthesis in the ER, this compound is likely incorporated into phospholipids and sphingolipids, which are then transported to various cellular membranes, including the plasma membrane.

Metabolic_Pathway cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Lipid_Droplet Lipid Droplet cluster_Membrane Cellular Membranes Precursor_Acyl_CoA Precursor Acyl-CoA (e.g., C28-PUFA-CoA) ELOVL4 ELOVL4 Precursor_Acyl_CoA->ELOVL4 Elongation Target_Molecule (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA ELOVL4->Target_Molecule Complex_Lipids Glycerophospholipids Sphingolipids Target_Molecule->Complex_Lipids Esterification Beta_Oxidation β-Oxidation Target_Molecule->Beta_Oxidation Transport Storage Transient Storage Target_Molecule->Storage Trafficking Membrane_Integration Membrane Integration Complex_Lipids->Membrane_Integration Vesicular Transport

Caption: Hypothesized metabolic pathways and subcellular locations of this compound.

Experimental Approaches for Determining Subcellular Localization

A multi-pronged approach combining biochemical, imaging, and proteomic techniques is essential for a comprehensive understanding of the subcellular localization of this compound.

Subcellular Fractionation Coupled with Mass Spectrometry

This classical biochemical technique provides a quantitative assessment of the distribution of the target molecule across different organelles.

Principle: Cells are gently lysed to preserve organelle integrity, and different centrifugal forces are applied to sequentially pellet various subcellular components based on their size and density.[17][18] The abundance of the target molecule in each fraction is then determined by liquid chromatography-mass spectrometry (LC-MS).

Subcellular_Fractionation_Workflow Start Cultured Cells Homogenization Gentle Homogenization Start->Homogenization Low_Speed_Spin Low-Speed Centrifugation (e.g., 1,000 x g) Homogenization->Low_Speed_Spin Pellet1 Pellet 1: Nuclei & Intact Cells Low_Speed_Spin->Pellet1 Supernatant1 Supernatant 1 Low_Speed_Spin->Supernatant1 Lipid_Extraction Lipid Extraction from each fraction Pellet1->Lipid_Extraction Mid_Speed_Spin Medium-Speed Centrifugation (e.g., 20,000 x g) Supernatant1->Mid_Speed_Spin Pellet2 Pellet 2: Mitochondria & Peroxisomes Mid_Speed_Spin->Pellet2 Supernatant2 Supernatant 2 Mid_Speed_Spin->Supernatant2 Pellet2->Lipid_Extraction High_Speed_Spin High-Speed Centrifugation (e.g., 100,000 x g) Supernatant2->High_Speed_Spin Pellet3 Pellet 3: Microsomes (ER) & Membranes High_Speed_Spin->Pellet3 Supernatant3 Supernatant 3: Cytosol High_Speed_Spin->Supernatant3 Pellet3->Lipid_Extraction Supernatant3->Lipid_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Analysis Quantification & Normalization LC_MS->Data_Analysis

Caption: Workflow for subcellular fractionation and lipid analysis.

Detailed Protocol:
  • Cell Culture and Harvest: Culture cells known to express high levels of ELOVL4 (e.g., ARPE-19 for retinal pigment epithelium, or primary neuronal cultures). Harvest cells by gentle scraping.

  • Homogenization: Resuspend the cell pellet in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4) containing protease inhibitors. Homogenize using a Dounce homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and peroxisomes.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (ER and other membranes).

    • The final supernatant is the cytosolic fraction.

  • Purity Assessment: Analyze a portion of each fraction by Western blotting for well-established organelle markers (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes, and Tubulin for cytosol).

  • Lipid Extraction and Analysis:

    • Perform a Bligh-Dyer or Folch extraction on each fraction to isolate total lipids.

    • Analyze the acyl-CoA fraction by LC-MS. This requires specialized chromatography, such as reversed-phase ion-pairing chromatography, to retain and separate the polar acyl-CoA molecules.

    • Use a high-resolution mass spectrometer to identify and quantify this compound based on its accurate mass and fragmentation pattern.

Expected Outcomes and Interpretation:

A high relative abundance in the microsomal fraction would support its localization to the ER. Detection in the mitochondrial/peroxisomal fraction would suggest its involvement in degradation pathways. The presence in other membrane fractions would indicate its incorporation into complex lipids.

FractionExpected AbundanceInterpretation
NuclearLowUnlikely to be a primary location.
Mitochondrial/PeroxisomalModerateSuggests transport for β-oxidation.
Microsomal (ER)HighPrimary site of synthesis and esterification.
CytosolicLowLikely transient during transport.
Immunofluorescence Microscopy for Co-localization

This imaging technique allows for the visualization of the target molecule's distribution within the context of the cell's architecture.

Principle: Since a specific antibody for this compound is likely unavailable, an indirect approach is necessary. This involves co-localizing a general lipid dye with fluorescently tagged proteins known to be involved in the metabolism of this VLC-PUFA-CoA, or with organelle-specific markers.

Detailed Protocol:
  • Cell Culture and Transfection: Culture cells on glass coverslips. If necessary, transfect cells with plasmids encoding fluorescently tagged marker proteins (e.g., ELOVL4-GFP, PEX3-mCherry for peroxisomes).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with a gentle detergent like 0.1% saponin or digitonin to preserve lipid structures. Avoid harsh detergents like Triton X-100 which can extract lipids.[19]

  • Immunostaining:

    • Block non-specific antibody binding with 5% bovine serum albumin.

    • Incubate with primary antibodies against proteins of interest (e.g., anti-ACSL6, anti-Calnexin).

    • Incubate with fluorescently labeled secondary antibodies.

  • Lipid Staining: Co-stain with a neutral lipid dye like BODIPY 493/503 or LipidTox to visualize lipid droplets.

  • Imaging: Acquire images using a confocal or super-resolution microscope.

Expected Outcomes and Interpretation:

Co-localization of a lipid signal with ELOVL4-GFP in a reticular pattern would strongly suggest an ER localization. Punctate lipid staining that co-localizes with a peroxisomal marker would indicate its presence in peroxisomes. Accumulation in BODIPY-positive droplets would confirm its presence in lipid droplets.

Proximity-Dependent Biotinylation (BioID)

This powerful technique identifies proteins that are in close proximity to a "bait" protein, thereby creating a high-resolution map of the bait's microenvironment.

Principle: A promiscuous biotin ligase (BirA) is fused to a protein of interest (the bait).[20] When expressed in cells and supplied with biotin, BirA biotinylates proteins within a ~10 nm radius.[21] These biotinylated proteins can then be purified and identified by mass spectrometry, providing a snapshot of the protein interaction landscape.[22]

BioID_Workflow Start Construct Fusion Protein (e.g., ELOVL4-BirA*) Transfection Transfect into Cells Start->Transfection Expression Express Fusion Protein Transfection->Expression Biotin Add Biotin Expression->Biotin Labeling Proximity Labeling Occurs Biotin->Labeling Lysis Cell Lysis Labeling->Lysis Affinity_Purification Streptavidin Affinity Purification Lysis->Affinity_Purification Elution Elute Biotinylated Proteins Affinity_Purification->Elution MS Mass Spectrometry Elution->MS Data_Analysis Identify Proximal Proteins MS->Data_Analysis

Caption: Workflow for Proximity-Dependent Biotinylation (BioID).

Detailed Protocol:
  • Bait Protein Selection and Fusion Construct Generation: ELOVL4 is an ideal bait protein due to its direct role in synthesizing the target molecule. Clone ELOVL4 into a vector containing a promiscuous biotin ligase (e.g., TurboID for faster kinetics) to create an ELOVL4-TurboID fusion protein.

  • Cell Line Generation: Generate a stable cell line expressing the ELOVL4-TurboID fusion protein. A control cell line expressing TurboID alone is crucial.

  • Proximity Labeling: Incubate the cells with biotin for a defined period (e.g., 10 minutes for TurboID).

  • Cell Lysis and Protein Purification: Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the covalent biotin tag. Purify biotinylated proteins using streptavidin-coated magnetic beads.

  • Mass Spectrometry: Elute the bound proteins and identify them using LC-MS/MS.

  • Data Analysis: Compare the identified proteins from the ELOVL4-TurboID and control TurboID experiments. Proteins significantly enriched in the ELOVL4-TurboID sample are considered high-confidence proximal interactors.

Expected Outcomes and Interpretation:

The identification of known ER-resident proteins will validate the localization of the ELOVL4 bait. The discovery of other proteins, such as specific acyltransferases, lipid transport proteins (e.g., OSBP-related proteins), or enzymes involved in phospholipid or sphingolipid synthesis, would provide strong evidence for the functional microenvironment where this compound is synthesized and metabolized. This proteomic data can infer the precise sub-domains of the ER or other organelles where the molecule is localized.

Data Synthesis and Conclusion

References

The Metabolic Crossroads of a Very-Long-Chain Polyunsaturated Fatty Acyl-CoA: A Technical Guide to the Fate of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

(15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA is a C30:4 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), a class of lipids crucial for the function of specialized tissues such as the retina, brain, and testes.[1][2] Its metabolism is a highly regulated and compartmentalized process, central to cellular homeostasis and implicated in the pathophysiology of several inherited diseases.[3][4] This technical guide provides an in-depth exploration of the metabolic fate of this compound, covering its biosynthesis via the ELOVL4 elongase, its catabolism through peroxisomal β-oxidation, and its incorporation into complex structural lipids. We further detail authoritative, field-proven methodologies for the study of its metabolism, offering researchers and drug development professionals a comprehensive resource for investigating this unique lipid species.

Introduction: The Significance of C30:4 VLC-PUFA-CoA

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are essential components of cellular lipids. The polyunsaturated variants (VLC-PUFAs), such as the C30:4 species (15Z,18Z,21Z,24Z)-triacontatetraenoic acid, are particularly enriched in the photoreceptor outer segments of the retina, spermatozoa, and specific regions of the brain.[1][5] In these tissues, they are esterified into phospholipids and other complex lipids, where they contribute to unique membrane properties and may act as precursors to novel signaling molecules.[2][6]

The activated thioester form, this compound, is the central hub for all metabolic transformations of this fatty acid. Its synthesis and degradation are tightly controlled, and disruptions in its metabolic pathways are linked to severe human diseases, including Stargardt-like macular dystrophy (STGD3), underscoring the critical need to understand its complete metabolic lifecycle.[3][7]

Biosynthesis: The Role of ELOVL4

The synthesis of this compound is a specialized process occurring in the endoplasmic reticulum (ER). It is the product of a fatty acid elongation cycle, with the key rate-limiting condensation step catalyzed by the enzyme Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) .[2][7]

ELOVL4 is unique among the seven known elongases for its preference for substrates of C24 chain length and longer, making it indispensable for the production of VLC-PUFAs (≥C28).[1][8] The biosynthetic pathway initiates from essential dietary fatty acids like linoleic acid (18:2n-6) or α-linolenic acid (18:3n-3), which undergo a series of desaturation and elongation steps to produce C24 or C26 PUFA precursors. ELOVL4 then catalyzes the addition of two-carbon units from malonyl-CoA to these precursors to generate the C30:4 acyl chain.[7] Mutations in the ELOVL4 gene that lead to a non-functional or truncated protein abrogate the synthesis of these VLC-PUFAs, resulting in diseases like STGD3.[3][4]

G cluster_0 Endoplasmic Reticulum precursor C26-C28 PUFA-CoA (e.g., C26:4-CoA) elovl4 ELOVL4 (Condensation) precursor->elovl4 malonyl Malonyl-CoA malonyl->elovl4 reductase 3-Ketoacyl-CoA Reductase (KAR) elovl4->reductase 2-carbon addition dehydratase 3-Hydroxyacyl-CoA Dehydratase (HACD) reductase->dehydratase enoyl_reductase Trans-2-Enoyl-CoA Reductase (TER) dehydratase->enoyl_reductase product (15Z,18Z,21Z,24Z)- Triacontatetraenoyl-CoA (C30:4-CoA) enoyl_reductase->product caption Biosynthesis of C30:4-CoA via the ELOVL4 Elongation Cycle.

Figure 1: Biosynthesis of C30:4-CoA via the ELOVL4 Elongation Cycle.

Catabolic Fate: Peroxisomal β-Oxidation

Due to their extreme chain length, VLC-PUFA-CoAs like C30:4-CoA cannot be directly metabolized by mitochondria.[9] Their breakdown is initiated exclusively within peroxisomes .[10][11] This compartmentalization is a protective mechanism, as the initial oxidation step in peroxisomes generates hydrogen peroxide (H₂O₂), which is immediately detoxified by catalase within the same organelle, preventing oxidative stress.[10]

The catabolic process involves several key steps:

  • Transport into Peroxisomes: The C30:4-CoA is transported across the peroxisomal membrane by an ATP-binding cassette (ABC) transporter, likely ABCD1 (also known as ALDP), the protein defective in X-linked adrenoleukodystrophy.[12]

  • Chain Shortening: Inside the peroxisome, the acyl-CoA undergoes cycles of β-oxidation. Each cycle consists of four enzymatic reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage, which shortens the fatty acyl chain by two carbons and releases one molecule of acetyl-CoA.[13]

  • Metabolite Export: The process continues until the acyl chain is shortened to a medium- or long-chain fatty acyl-CoA (e.g., octanoyl-CoA). These shorter acyl-CoAs, along with acetyl-CoA, are then exported to the mitochondria for complete oxidation to CO₂ and H₂O, generating ATP.[11][13]

Disorders of peroxisomal β-oxidation lead to the toxic accumulation of VLCFAs in tissues and plasma, highlighting the critical importance of this pathway.[10]

G cluster_1 Peroxisome c30_4_coa C30:4-CoA abcd1 ABCD1 Transporter c30_4_coa->abcd1 Cytosol c30_4_coa_in C30:4-CoA abcd1->c30_4_coa_in acox Acyl-CoA Oxidase (ACOX1) c30_4_coa_in->acox FAD -> FADH₂ O₂ -> H₂O₂ mfp Multifunctional Protein 2 (MFP2) acox->mfp thiolase Thiolase (ACAA1) mfp->thiolase c28_4_coa C28:4-CoA thiolase->c28_4_coa Thiolytic Cleavage acetyl_coa_out Acetyl-CoA thiolase->acetyl_coa_out cycle Multiple Cycles of β-Oxidation c28_4_coa->cycle mitochondrion Mitochondrion (Further Oxidation) acetyl_coa_out->mitochondrion Export medium_chain_coa Medium-Chain Acyl-CoA cycle->medium_chain_coa medium_chain_coa->mitochondrion Export caption Peroxisomal β-Oxidation of C30:4-CoA.

Figure 2: Peroxisomal β-Oxidation of C30:4-CoA.

Incorporation into Complex Lipids

A primary fate of newly synthesized this compound is its incorporation into complex lipids, which is crucial for its structural and functional roles. This process, primarily occurring in the ER, involves the esterification of the C30:4 acyl chain into the sn-1 or sn-2 position of a glycerol backbone or to the amino group of sphingosine.

Key lipid classes containing C30:4 include:

  • Phosphatidylcholines (PCs): These are major components of cell membranes, particularly in photoreceptor outer segments.

  • Ceramides and Glucosylceramides: In the skin, VLCFAs are essential components of ceramides, which form the waterproof barrier.[2][8]

  • Other Phospholipids: Including phosphatidylethanolamines (PEs) and phosphatidylserines (PSs).

The presence of the bulky and highly unsaturated C30:4 chain is thought to confer unique biophysical properties to membranes, such as high fluidity and curvature, which are essential for the high-speed signaling processes in the retina.[6]

Methodologies for Studying VLC-PUFA Metabolism

Investigating the metabolic fate of this compound requires specialized and sensitive analytical techniques.

Experimental Workflow: Stable Isotope Tracing

A robust method to trace the metabolic fate is to use stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled fatty acids) in cell culture or animal models. This allows for the direct tracking of the label as it is incorporated into C30:4 and its subsequent metabolites.

Figure 3: Workflow for Stable Isotope Tracing of C30:4 Metabolism.

Protocol: Lipid Extraction and Analysis by LC-MS/MS

This protocol outlines the analysis of VLC-PUFAs from biological samples. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to detect these low-abundance lipids.[14][15]

Self-Validation and Causality:

  • Internal Standards: A C23:0 or other odd-chain fatty acid is added at the start to account for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

  • Solvent Choice: A chloroform/methanol mixture is used for its proven ability to efficiently extract a broad range of lipids, from polar phospholipids to nonpolar triglycerides.[16]

  • Derivatization: Conversion to fatty acid methyl esters (FAMEs) improves volatility and chromatographic behavior for GC-MS analysis, a common complementary technique.[17] For LC-MS, underivatized fatty acids can often be analyzed directly.

Step-by-Step Methodology:

  • Homogenization: Homogenize ~50 mg of tissue or 1x10⁶ cells in methanol on ice. Add an internal standard (e.g., 10 µg of C23:0).

  • Lipid Extraction:

    • Add 2 volumes of chloroform to the 1 volume of methanol homogenate (Final ratio CHCl₃:MeOH = 2:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Saponification:

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid film in 1 mL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze ester linkages and release free fatty acids.

  • Fatty Acid Extraction:

    • Acidify the sample to pH < 3 with 6 M HCl.

    • Extract the free fatty acids twice with 2 mL of hexane.

    • Pool the hexane fractions and dry under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in a suitable mobile phase (e.g., 90:10 Methanol:Water).

    • Inject onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile/water with 0.1% formic acid.

    • Detect using a tandem mass spectrometer in negative ion mode, monitoring for the specific precursor-to-product ion transitions for C30:4 and other VLC-PUFAs.

Table 1: Representative Quantitative Data from VLC-PUFA Analysis

Fatty AcidControl Tissue (pmol/mg)Diseased Tissue (pmol/mg)% Change
C22:6n-3 (DHA)150.5 ± 12.3110.2 ± 9.8-26.8%
C28:5n-38.2 ± 1.13.1 ± 0.5-62.2%
C30:4n-6 5.4 ± 0.8 1.2 ± 0.3 -77.8%
C32:5n-33.1 ± 0.60.5 ± 0.1-83.9%
(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

The metabolic fate of this compound is a finely tuned balance between specialized biosynthesis by ELOVL4 and catabolism in peroxisomes. Its primary destiny is incorporation into structural lipids in select tissues, where it performs indispensable functions. Deficiencies in its metabolic pathways have profound pathological consequences, particularly for retinal health. Future research should focus on identifying the specific enzymes that incorporate C30:4 into complex lipids, elucidating its potential role as a precursor for novel signaling molecules, and exploring therapeutic strategies to restore its levels in disease states.

References

An In-Depth Technical Guide to (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) that plays a crucial role in specialized biological functions, particularly within the retina and other neural tissues. As an activated form of its corresponding fatty acid, this molecule is a key intermediate in the biosynthesis of complex lipids essential for maintaining membrane structure and function. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and known biological roles of this compound. We delve into the enzymatic pathways governing its formation, with a focus on the critical role of the ELOVL4 enzyme, and discuss its implications in health and disease. Furthermore, this document outlines state-of-the-art methodologies for the synthesis, purification, and characterization of this and related VLC-PUFA-CoAs, offering valuable insights for researchers in the fields of lipidomics, neuroscience, and drug development.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with carbon chains longer than 22 atoms, are a unique class of lipids with specialized functions in mammalian physiology.[1] Unlike their shorter-chain counterparts, which are often obtained from dietary sources, VLC-PUFAs are primarily synthesized in situ in specific tissues, including the retina, brain, and testes.[1] Their activated forms, VLC-PUFA-Coenzyme A (CoA) thioesters, are pivotal metabolic intermediates, directing the fatty acid chains towards incorporation into complex lipids or further metabolic processing.[2]

This compound, a 30-carbon polyunsaturated fatty acyl-CoA, represents a key member of this exclusive family of molecules. Its unique structure, featuring a long saturated carbon chain segment and a polyunsaturated tail, imparts distinct biophysical properties to the membranes in which its corresponding fatty acid is ultimately incorporated. Understanding the chemical biology of this molecule is paramount for elucidating its role in maintaining the structural and functional integrity of highly specialized cells like photoreceptors.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a 30-carbon acyl chain with four cis (Z) double bonds at the 15th, 18th, 21st, and 24th carbon positions, linked to a Coenzyme A molecule via a thioester bond.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C51H86N7O17P3S[3]
Molecular Weight 1194.25 g/mol [3]
Canonical SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--n2cnc3c(ncnc32)N)O">C@@HOP(=O)(O)O)O[3]
InChI Key VSWHXAABAUMXIZ-TUGBWWEVSA-N[4]

The presence of the long hydrocarbon chain renders the molecule highly lipophilic, while the Coenzyme A moiety imparts a degree of water solubility and serves as a recognition site for enzymes.

Biosynthesis and Metabolism: The Central Role of ELOVL4

The biosynthesis of this compound is a specialized metabolic process that occurs primarily in the endoplasmic reticulum and is critically dependent on the enzymatic activity of Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[2][5] This enzyme is a member of the ELO family of fatty acid elongases, which catalyze the rate-limiting condensation step in the fatty acid elongation cycle.[6]

The biosynthesis is a cyclical process involving four key enzymatic reactions:

  • Condensation: Catalyzed by ELOVL4, this initial step involves the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to form a trans-2,3-enoyl-CoA.

  • Reduction: Finally, a trans-2,3-enoyl-CoA reductase reduces the double bond to yield an acyl-CoA that is two carbons longer than the initial substrate.

This elongated acyl-CoA can then re-enter the cycle for further elongation. The precursor for this compound is a shorter polyunsaturated fatty acyl-CoA, which undergoes multiple rounds of elongation catalyzed by the ELOVL4-containing enzyme complex.

The degradation of VLC-PUFAs, once they are released from complex lipids, is thought to occur via peroxisomal β-oxidation.[1] This pathway shortens the long fatty acid chains, which can then be further metabolized in the mitochondria.[7]

Biosynthesis_Metabolism cluster_ER Endoplasmic Reticulum cluster_Enzymes Key Enzymes cluster_Peroxisome Peroxisome Precursor_PUFA_CoA Precursor PUFA-CoA (e.g., C24:4-CoA) Elongation_Cycle Fatty Acid Elongation Cycle Precursor_PUFA_CoA->Elongation_Cycle Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle Target_Molecule (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA Elongation_Cycle->Target_Molecule Multiple Cycles Complex_Lipids Incorporation into Complex Lipids (e.g., Phosphatidylcholine) Target_Molecule->Complex_Lipids VLC_PUFA Released VLC-PUFA Complex_Lipids->VLC_PUFA Lipolysis ELOVL4 ELOVL4 (Condensation) Reductase1 3-Ketoacyl-CoA Reductase Dehydratase 3-Hydroxyacyl-CoA Dehydratase Reductase2 trans-2,3-Enoyl-CoA Reductase Beta_Oxidation β-Oxidation VLC_PUFA->Beta_Oxidation Shorter_Acyl_CoAs Shorter-Chain Acyl-CoAs Beta_Oxidation->Shorter_Acyl_CoAs

Caption: Biosynthesis and metabolism of this compound.

Biological Function and Significance

The primary known function of this compound is to serve as a precursor for the synthesis of very-long-chain polyunsaturated fatty acids that are incorporated into phospholipids, particularly phosphatidylcholine, in photoreceptor outer segment membranes.[8] These specialized lipids are thought to be crucial for:

  • Maintaining Membrane Fluidity and Structure: The unique "hairpin" conformation of VLC-PUFAs in membranes, with the saturated portion spanning the bilayer and the polyunsaturated tail looping back into the membrane, is believed to influence membrane fluidity and the packing of other lipids.[1] This is critical for the proper function of integral membrane proteins like rhodopsin.[9]

  • Signal Transduction: The highly fluid and specialized lipid environment of photoreceptor disc membranes is essential for the rapid conformational changes of rhodopsin upon photoactivation and its subsequent interaction with G-proteins, a key step in the visual transduction cascade.[10]

  • Cellular Protection: There is emerging evidence that VLC-PUFAs and their derivatives may have neuroprotective roles.[2]

Mutations in the ELOVL4 gene, which impair the synthesis of VLC-PUFAs, are linked to Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration leading to vision loss, highlighting the critical role of these lipids in retinal health.[5]

Methodologies for Synthesis, Purification, and Analysis

The study of this compound and other VLC-PUFA-CoAs requires specialized techniques for their synthesis, purification, and analysis due to their low natural abundance and complex structure.

Synthesis
  • Enzymatic Synthesis: In vitro assays using microsomal preparations containing ELOVL4 and other necessary enzymes can be employed to synthesize VLC-PUFA-CoAs from appropriate precursors. This method is useful for studying the biosynthetic pathway but may not be suitable for large-scale production.

  • Chemical Synthesis: Total chemical synthesis offers a route to obtaining pure this compound. This typically involves the synthesis of the corresponding fatty acid followed by its activation to the CoA thioester. The synthesis of the fatty acid itself is a multi-step process often involving the coupling of a saturated long-chain fragment with a polyunsaturated fragment.

Purification

High-performance liquid chromatography (HPLC) is the method of choice for the purification of long-chain acyl-CoAs.[11]

Typical HPLC Protocol for VLC-PUFA-CoA Purification:

  • Column: A reversed-phase C18 or C8 column is commonly used.

  • Mobile Phase: A gradient elution system is typically employed, often consisting of an aqueous buffer (e.g., ammonium acetate or potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Detection: UV detection at 260 nm is effective due to the strong absorbance of the adenine moiety of Coenzyme A.[12]

Analysis and Characterization
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific detection and quantification of acyl-CoAs in biological samples.[12][13] A neutral loss scan of 507 Da is characteristic for the fragmentation of acyl-CoAs.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are powerful tools for the structural elucidation of fatty acyl-CoAs.[14][15] Specific chemical shifts can confirm the presence and configuration of double bonds and the overall structure of the acyl chain.

Workflow Start Biological Sample or Synthetic Mixture Extraction Solid-Phase or Liquid-Liquid Extraction Start->Extraction Purification Reversed-Phase HPLC Extraction->Purification Analysis LC-MS/MS and NMR Purification->Analysis End Structural Confirmation and Quantification Analysis->End

Caption: General workflow for the analysis of this compound.

Future Perspectives

The study of this compound and other VLC-PUFAs is a rapidly evolving field. Future research will likely focus on:

  • Elucidating the complete metabolic network: A detailed understanding of all the enzymes and regulatory mechanisms involved in VLC-PUFA homeostasis is still needed.

  • Defining specific biological roles: The precise functions of individual VLC-PUFA species in different tissues remain to be fully characterized.

  • Therapeutic potential: Given the link between VLC-PUFA deficiency and diseases like STGD3, exploring strategies to modulate their levels holds therapeutic promise.

Conclusion

This compound is a fascinating and biologically significant molecule at the heart of VLC-PUFA metabolism. Its unique structure and restricted tissue distribution underscore its specialized roles, particularly in maintaining the health and function of the retina. The continued development of advanced synthetic and analytical techniques will be crucial for further unraveling the complexities of this important class of lipids and for translating this knowledge into novel therapeutic strategies for related diseases.

References

A Deep Dive into the Physiological Significance of C30:4 Polyunsaturated Fatty Acyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of C30:4 polyunsaturated fatty acyl-CoA, a member of the very-long-chain polyunsaturated fatty acid (VLC-PUFA) family. Synthesized primarily through the action of the ELOVL4 elongase, this specialized lipid intermediate is crucial for the structural and functional integrity of select tissues, including the retina, skin, and testes. This document will elucidate the biosynthesis of C30:4 acyl-CoA, its subsequent metabolic fates, and its vital physiological roles. Furthermore, we will delve into the analytical methodologies requisite for its detection and quantification, and discuss its implication in disease, particularly Stargardt-like macular dystrophy. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique and physiologically significant molecule.

Introduction: The Enigmatic World of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids, characterized by acyl chains of 28 carbons or more.[1] Unlike their shorter-chain counterparts, which are often obtained through diet, VLC-PUFAs are synthesized de novo within specific tissues.[2] Among these, C30:4 polyunsaturated fatty acid, and its activated form, C30:4 polyunsaturated fatty acyl-CoA, have emerged as molecules of profound physiological importance. Their presence is restricted to a few specialized tissues, namely the retina, brain, skin, and testes, suggesting highly specific and critical functions.[3] This guide will focus specifically on the C30:4 species, providing a detailed overview of its biology and significance.

Biosynthesis of C30:4 Polyunsaturated Fatty Acyl-CoA: The Central Role of ELOVL4

The synthesis of C30:4 acyl-CoA is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. The key enzyme responsible for the elongation of fatty acid chains beyond C26 is the ELOVL4 elongase.[1][4] Mutations in the ELOVL4 gene are directly linked to autosomal dominant Stargardt-like macular dystrophy (STGD3), a juvenile-onset macular degeneration, underscoring the critical role of its products in retinal health.[4][5]

The biosynthetic pathway begins with shorter-chain polyunsaturated fatty acid precursors, such as docosahexaenoic acid (DHA; 22:6n-3), which undergo a series of elongation cycles. Each cycle, catalyzed by a multi-enzyme complex, adds a two-carbon unit from malonyl-CoA to the growing acyl chain. ELOVL4 is the rate-limiting enzyme in the synthesis of VLC-PUFAs, including C30:4.[6]

Figure 1: Simplified workflow of C30:4 acyl-CoA biosynthesis.

Metabolic Fate of C30:4 Polyunsaturated Fatty Acyl-CoA

Once synthesized, C30:4 acyl-CoA serves as a precursor for the formation of complex lipids, primarily sphingolipids and phospholipids. This activated form is essential for its incorporation into these structural and signaling molecules.[7]

Incorporation into Sphingolipids

VLC-PUFAs, including C30:4, are notably found in ceramides and sphingomyelin, particularly in the testes and spermatozoa.[8] The incorporation of the C30:4 acyl chain into the ceramide backbone is catalyzed by ceramide synthases (CerS). While the specific CerS with preference for C30:4 acyl-CoA is not definitively identified, CerS3 is known to be involved in the synthesis of very-long-chain ceramides and is a likely candidate.[9] These C30:4-containing sphingolipids are thought to contribute to the unique membrane properties required for sperm maturation and function.[10]

Sphingolipid_Synthesis_with_C30_4 C30_4_Acyl_CoA C30:4 Acyl-CoA CerS Ceramide Synthase (e.g., CerS3) C30_4_Acyl_CoA->CerS Sphingosine Sphingosine Sphingosine->CerS C30_4_Ceramide C30:4-Ceramide CerS->C30_4_Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) C30_4_Ceramide->Complex_Sphingolipids Further Modification

Figure 2: Incorporation of C30:4 acyl-CoA into sphingolipids.

Incorporation into Phospholipids

In the retina, VLC-PUFAs are predominantly found in phosphatidylcholine.[8] The C30:4 acyl group is typically esterified at the sn-1 position of the glycerol backbone. The enzymes responsible for this specific incorporation are likely acyl-CoA:lysophospholipid acyltransferases, although the precise isoform with a preference for C30:4 acyl-CoA remains to be fully elucidated.[11] These specialized phospholipids contribute to the highly fluid and dynamic nature of photoreceptor outer segment membranes, which is essential for the visual transduction cascade.

Peroxisomal Beta-Oxidation

While mitochondrial beta-oxidation is the primary pathway for the degradation of most fatty acids, very-long-chain fatty acids are initially chain-shortened in peroxisomes.[12][13] C30:4 acyl-CoA is a substrate for peroxisomal beta-oxidation, a process that sequentially removes two-carbon units until the acyl chain is short enough to be further metabolized in the mitochondria.[6][13] This degradative pathway is crucial for maintaining the appropriate intracellular levels of VLC-PUFAs and preventing their potentially toxic accumulation.

Physiological Relevance of C30:4-Containing Lipids

The tissue-specific expression of ELOVL4 and the consequent localized synthesis of C30:4-containing lipids point to their specialized functions.

Retinal Function

The retina, particularly the photoreceptor outer segments, is highly enriched in VLC-PUFAs.[8] C30:4-containing phospholipids are integral components of the disc membranes, where they are thought to:

  • Modulate Membrane Fluidity and Curvature: The unique structure of these lipids likely influences the biophysical properties of the photoreceptor membranes, facilitating the rapid conformational changes of rhodopsin and other signaling proteins involved in phototransduction.

  • Provide Structural Stability: These specialized lipids may contribute to the unique architecture of the photoreceptor outer segments.

  • Act as Precursors for Signaling Molecules: While not yet fully established, it is plausible that C30:4-containing lipids could be precursors to novel signaling molecules within the retina.

A deficiency in these VLC-PUFAs, as seen in Stargardt's disease, leads to photoreceptor degeneration and vision loss, highlighting their indispensability for retinal health.[14] Lipidomic studies of Stargardt disease models have shown a significant decrease in VLC-PUFAs, which correlates with the observed pathology.[15][16]

Skin Barrier Integrity

The skin epidermis requires a highly organized lipid barrier to prevent water loss and protect against environmental insults. Very-long-chain fatty acids are essential components of the ceramides that form this barrier.[2][17] C30:4-containing ceramides contribute to the formation of a highly impermeable and resilient stratum corneum.[9] Deficiencies in VLCFAs, due to mutations in ELOVL4, can lead to severe skin abnormalities, further emphasizing the importance of C30:4 in maintaining skin health.[18]

Spermatogenesis

The process of sperm maturation involves significant remodeling of the sperm plasma membrane.[19] VLC-PUFAs, including C30:4, are incorporated into sphingolipids in developing sperm cells. These lipids are believed to be critical for:

  • Membrane Fluidity and Flexibility: Essential for sperm motility and the acrosome reaction.

  • Cell Signaling: Potentially involved in the signaling pathways that govern sperm maturation and fertilization.[11]

The presence of C30:4-containing lipids in spermatozoa underscores their importance in male reproductive function.[10][20]

Analytical Methodologies for C30:4 Polyunsaturated Fatty Acyl-CoA

The analysis of C30:4 acyl-CoA presents a significant challenge due to its low abundance and lability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this and other long-chain acyl-CoAs.[3][21]

Sample Preparation

A robust sample preparation protocol is critical to prevent the degradation of C30:4 acyl-CoA.

Protocol: Extraction of Acyl-CoAs from Tissues

  • Tissue Homogenization: Immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity. The frozen tissue should be ground to a fine powder under liquid nitrogen.

  • Extraction: Homogenize the powdered tissue in a pre-chilled solvent mixture, typically containing isopropanol and an acidic aqueous buffer (e.g., potassium phosphate buffer, pH 4-5) to precipitate proteins and extract the acyl-CoAs.

  • Phase Separation: Centrifuge the homogenate to pellet the protein precipitate.

  • Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs is then subjected to SPE for purification and concentration. A C18 or a mixed-mode cation exchange SPE cartridge is commonly used.

  • Elution and Reconstitution: The acyl-CoAs are eluted from the SPE cartridge and the eluent is evaporated to dryness under a stream of nitrogen. The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Separation:

  • Column: A reversed-phase C8 or C18 column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phases: A gradient elution with a mobile phase system consisting of an aqueous component (e.g., water with a volatile buffer like ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

Mass Spectrometric Detection:

  • Ionization Mode: ESI in positive ion mode is generally preferred for the detection of acyl-CoAs.

  • Detection Method: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. This involves monitoring a specific precursor-to-product ion transition for C30:4 acyl-CoA and its corresponding stable isotope-labeled internal standard. The most common fragmentation involves the neutral loss of the phosphopantetheine-adenosine diphosphate moiety.[18][21]

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
C30:4 Acyl-CoA[Calculated m/z][Calculated m/z][Optimized Value]
Stable Isotope Internal Standard[Calculated m/z][Calculated m/z][Optimized Value]

Table 1: Example MRM parameters for C30:4 Acyl-CoA analysis. Actual values need to be determined empirically.

C30:4 Polyunsaturated Fatty Acyl-CoA in Disease: The Case of Stargardt-like Macular Dystrophy (STGD3)

Mutations in the ELOVL4 gene are the underlying cause of STGD3.[4] These mutations typically lead to the production of a truncated, non-functional ELOVL4 protein. Consequently, the synthesis of VLC-PUFAs, including C30:4, is severely impaired in the retina.[22] The absence of these crucial lipids leads to:

  • Photoreceptor Degeneration: The structural and functional integrity of the photoreceptor outer segments is compromised, leading to their progressive degeneration.[14]

  • Lipofuscin Accumulation: The impaired membrane dynamics may contribute to the accumulation of lipofuscin, a hallmark of macular degeneration.

  • Vision Loss: The progressive loss of photoreceptors in the macula results in a decline in central vision.

The study of STGD3 provides compelling evidence for the indispensable role of C30:4 and other ELOVL4-derived VLC-PUFAs in maintaining retinal health.

Future Directions and Therapeutic Implications

The growing understanding of the physiological relevance of C30:4 polyunsaturated fatty acyl-CoA opens up new avenues for research and therapeutic development.

  • Therapeutic Supplementation: Investigating the potential of dietary supplementation with C30:4 or its precursors to ameliorate the symptoms of STGD3 and other conditions associated with VLC-PUFA deficiency.

  • Drug Discovery: Targeting the enzymes involved in the metabolism of C30:4-containing lipids could offer novel therapeutic strategies for diseases of the retina, skin, and testes.

  • Biomarker Development: Measuring the levels of C30:4 and other VLC-PUFAs in accessible tissues or fluids could serve as a biomarker for diseases associated with ELOVL4 dysfunction.

Conclusion

C30:4 polyunsaturated fatty acyl-CoA is a highly specialized lipid intermediate with profound physiological significance. Its synthesis, tightly regulated by the ELOVL4 elongase, is essential for the normal function of the retina, skin, and testes. A deeper understanding of its metabolism and roles in health and disease will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of debilitating conditions.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis, purification, and characterization of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). This molecule is of significant interest to researchers in the fields of lipid metabolism, neurobiology, and ophthalmology due to the specialized roles of VLC-PUFAs in tissues such as the retina, brain, and testes.[1][2][3][4] The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable source of this complex lipid for in vitro assays.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of lipids characterized by carbon chains of 24 or more atoms and multiple double bonds.[1] Unlike their shorter-chain counterparts, which can often be obtained from dietary sources, VLC-PUFAs are typically synthesized in situ in specific tissues.[1] Their distinct structure, featuring a long saturated carbon chain proximal to the carboxyl group and a polyunsaturated distal region, allows them to span both leaflets of the lipid bilayer and interact with membrane proteins, suggesting diverse and critical biological functions.[1]

The synthesis of VLC-PUFAs is primarily mediated by elongase enzymes, with ELOVL4 being the key enzyme responsible for the extension of long-chain PUFAs to their very-long-chain forms.[1] Deficiencies in VLC-PUFA biosynthesis have been linked to various pathological conditions, including retinal and peroxisomal diseases, highlighting the importance of these molecules in maintaining tissue homeostasis.[1]

The availability of high-purity this compound is crucial for elucidating the precise roles of VLC-PUFAs in cellular processes and for the development of potential therapeutic interventions. This guide outlines a robust methodology for its synthesis and characterization, enabling researchers to produce this vital tool for their in vitro investigations.

Synthetic Strategy: A Chemoenzymatic Approach

The synthesis of this compound presents a significant challenge due to the presence of multiple cis-double bonds, which are susceptible to isomerization and oxidation.[5] A purely chemical synthesis can be complex and may result in low yields and isomeric impurities.[6][7] Therefore, a chemoenzymatic approach is proposed, leveraging the specificity of enzymatic reactions to maintain the integrity of the polyunsaturated fatty acid chain.

The overall workflow can be summarized as follows:

Synthesis_Workflow cluster_0 Part 1: Synthesis of the Precursor Fatty Acid cluster_1 Part 2: Enzymatic Activation to Acyl-CoA cluster_2 Part 3: Characterization Start Commercially Available PUFA Precursor Chemical_Elongation Chemical Elongation Steps Start->Chemical_Elongation Iterative elongation Purification_FA Purification of (15Z,18Z,21Z,24Z)-triacontatetraenoic Acid Chemical_Elongation->Purification_FA Chromatography FA (15Z,18Z,21Z,24Z)-triacontatetraenoic Acid Purification_FA->FA Activation Acyl-CoA Synthetase Reaction FA->Activation ATP, Coenzyme A Purification_CoA Purification of this compound Activation->Purification_CoA HPLC Final_Product This compound Purification_CoA->Final_Product Characterization Mass Spectrometry & NMR Final_Product->Characterization

Figure 1. Chemoenzymatic synthesis workflow.

Part 1: Synthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoic Acid

Protocol 1: Solid-Phase Synthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoic Acid

This protocol is adapted from solid-phase synthesis methodologies for polyunsaturated fatty acids.[7]

Materials:

  • Wang resin

  • Appropriate ω-halo-polyunsaturated fatty acid building blocks

  • Coupling reagents (e.g., DCC, DMAP)

  • Deprotection reagents (e.g., TFA)

  • Anhydrous solvents (DCM, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Loading: Swell the Wang resin in anhydrous DCM. Attach the first building block (a saturated long-chain carboxylic acid with a terminal protected alcohol) to the resin using standard esterification conditions (e.g., DCC/DMAP).

  • Iterative Elongation Cycles:

    • Deprotect the terminal alcohol on the resin-bound fatty acid.

    • Activate the carboxylic acid of the next ω-halo-polyunsaturated fatty acid building block.

    • Couple the activated building block to the deprotected alcohol on the resin.

    • Repeat these deprotection and coupling steps with the appropriate building blocks to achieve the desired C30 chain with four cis-double bonds at the correct positions.

  • Cleavage from Resin: Once the full-length fatty acid is assembled, cleave it from the resin using a suitable cleavage cocktail (e.g., TFA/DCM).

  • Purification: Purify the crude (15Z,18Z,21Z,24Z)-triacontatetraenoic acid using flash column chromatography on silica gel.

Critical Considerations:

  • All reactions involving polyunsaturated compounds should be performed under an inert atmosphere to prevent oxidation.

  • The choice of protecting groups for the building blocks is crucial to ensure compatibility with the coupling and deprotection conditions.

  • Careful monitoring of each reaction step by techniques like TLC or LC-MS is recommended.

Part 2: Enzymatic Synthesis of this compound

The activation of the free fatty acid to its coenzyme A ester is a key step in lipid metabolism and can be efficiently catalyzed in vitro by acyl-CoA synthetases.[8][9][10][11][12]

Protocol 2: Acyl-CoA Synthetase-Mediated Activation

Materials:

  • (15Z,18Z,21Z,24Z)-triacontatetraenoic acid (from Part 1)

  • Coenzyme A lithium salt

  • ATP disodium salt

  • Acyl-CoA synthetase (from a commercial source or recombinantly expressed)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, and Coenzyme A.

  • Substrate Addition: Add the (15Z,18Z,21Z,24Z)-triacontatetraenoic acid (dissolved in a minimal amount of a suitable organic solvent like ethanol or DMSO) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by HPLC.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or by heat inactivation of the enzyme.

Table 1: Typical Reaction Conditions for Enzymatic Acylation

ComponentFinal Concentration
(15Z,18Z,21Z,24Z)-triacontatetraenoic acid50-100 µM
Coenzyme A1-2 mM
ATP5-10 mM
MgCl210 mM
DTT1 mM
Acyl-CoA Synthetase1-5 µg/mL
Tris-HCl, pH 7.5100 mM

Part 3: Purification and Characterization

Purification of the newly synthesized this compound is essential to remove unreacted starting materials and enzyme. High-performance liquid chromatography (HPLC) is the method of choice for this purification.[13][14]

Protocol 3: HPLC Purification

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Separation: Inject the filtered sample onto the C18 column. Elute the acyl-CoAs using a linear gradient of Mobile Phase B. The retention time of acyl-CoAs increases with the length of the fatty acyl chain and decreases with the number of double bonds.[14]

  • Fraction Collection: Monitor the elution profile at 260 nm (the absorbance maximum of the adenine ring of Coenzyme A) and collect the peak corresponding to this compound.

  • Solvent Removal: Lyophilize the collected fractions to remove the solvents.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry.

Protocol 4: Mass Spectrometric Analysis

Instrumentation:

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Sample Infusion: Infuse a diluted solution of the purified product into the mass spectrometer.

  • MS Analysis: Acquire full-scan mass spectra in both positive and negative ion modes to determine the molecular weight of the product.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to confirm the structure. Fragmentation of the acyl-CoA will yield characteristic product ions.[15][16][17]

Expected Mass Spectrometry Data:

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)
Positive[M+H]+Ions corresponding to the loss of the acyl chain and fragments of the CoA moiety.
Negative[M-H]-Ions corresponding to the fatty acyl chain and fragments of the CoA moiety.

Handling and Storage

Polyunsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation.[18][19][20] Proper handling and storage are critical to maintain their integrity.

  • Storage: Store the purified this compound as a lyophilized powder or in an organic solvent under an inert atmosphere at -80°C.[18][20]

  • Handling: When preparing solutions for in vitro assays, use deoxygenated buffers and minimize exposure to air and light.[20] It is advisable to prepare fresh solutions for each experiment.

Application in In Vitro Assays

The synthesized this compound can be utilized in a variety of in vitro assays to investigate its role in:

  • Enzyme kinetics: As a substrate for enzymes involved in lipid metabolism, such as desaturases, elongases, and acyltransferases.

  • Protein binding: To identify and characterize proteins that specifically bind to VLC-PUFA-CoAs.

  • Cellular signaling: To investigate its effects on signaling pathways and gene expression in cultured cells.

  • Membrane biophysics: To study its influence on the properties of artificial lipid bilayers.[21]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of this compound. By following this guide, researchers can produce high-quality material for their in vitro studies, thereby advancing our understanding of the biological significance of very-long-chain polyunsaturated fatty acids.

References

Application Note & Protocol: Quantitative Analysis of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, linking fatty acid metabolism with numerous anabolic and catabolic pathways.[1][2] The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic regulation and the pathophysiology of various diseases, including metabolic disorders and cancer.[1][3] (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) whose precise biological functions are an emerging area of research. Its quantification presents significant analytical challenges due to its low endogenous abundance, inherent chemical instability, and hydrophobicity.[1]

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals requiring precise measurement of this novel lipid metabolite.

Scientific Principles & Method Rationale

The quantification of acyl-CoAs is notoriously challenging. This method is built upon key principles to ensure accuracy and reproducibility.

  • Metabolic Stasis: The primary challenge in acyl-CoA analysis is their rapid turnover and degradation by cellular enzymes. To preserve the in vivo acyl-CoA profile, immediate metabolic quenching is paramount. This is best achieved by flash-freezing tissues or cell pellets in liquid nitrogen.[1]

  • Extraction Efficiency & Stability: this compound is a large, amphipathic molecule. The extraction procedure must efficiently lyse cells and solubilize the analyte while preventing degradation. An acidic, cold organic solvent mixture is employed to precipitate proteins, disrupt membranes, and stabilize the thioester and phosphate moieties.

  • Chromatographic Separation: The high hydrophobicity of the C30 acyl chain necessitates a reversed-phase chromatographic strategy that can retain and resolve this analyte from other less hydrophobic acyl-CoAs and matrix components. A C18 column with a gradient of acetonitrile in a slightly alkaline mobile phase is used to ensure good peak shape and retention.

  • Mass Spectrometric Detection: Tandem mass spectrometry provides the required selectivity and sensitivity for quantification. Acyl-CoAs exhibit a characteristic fragmentation pattern, typically a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da) in positive ion mode.[4][5] This common fragmentation allows for the use of Multiple Reaction Monitoring (MRM) for highly specific detection.

Materials and Reagents

Material/ReagentGradeSupplier
This compound≥95%MedChemExpress
Heptadecanoyl-CoA (Internal Standard)≥95%Sigma-Aldrich
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Isopropanol (IPA)LC-MS GradeFisher Scientific
Ammonium Hydroxide (NH₄OH)Optima™ GradeFisher Scientific
Formic AcidLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
2-propanolACS GradeSigma-Aldrich
Potassium Phosphate Monobasic (KH₂PO₄)ACS GradeSigma-Aldrich
Bovine Serum Albumin (BSA), fatty acid-free≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeSigma-Aldrich

Experimental Protocol

Part 1: Sample Preparation

The success of acyl-CoA analysis is highly dependent on the quality of the sample preparation. All steps should be performed on ice to minimize degradation.

  • Excise tissue samples and immediately flash-freeze in liquid nitrogen. This is the most critical step to halt enzymatic activity.[1]

  • For cultured cells, aspirate the medium, wash cells once with ice-cold PBS, and then add a minimal volume of ice-cold PBS before scraping. Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.[6] Discard the supernatant and flash-freeze the cell pellet.

  • Weigh approximately 50 mg of frozen tissue or use the frozen cell pellet.

  • Keep the sample frozen during homogenization by pre-chilling all equipment.

  • Prepare the extraction buffer fresh: 2 mL 2-propanol, 2 mL 50 mM KH₂PO₄ (pH 7.2), 50 µL glacial acetic acid, and 80 µL of 50 mg/mL fatty acid-free BSA.[7]

  • Add 400 µL of ice-cold extraction buffer to the frozen sample in a 2 mL microcentrifuge tube.

  • Immediately homogenize the tissue using a polypropylene pestle or a bead beater.[7]

  • Spike the homogenate with the internal standard, Heptadecanoyl-CoA, to a final concentration of 100 pmol/sample.

  • Vortex vigorously for 1 minute.

  • Add 400 µL of petroleum ether (saturated with 1:1 (v/v) 2-propanol:water) to the extract for delipidation. Vortex and centrifuge at 100g for 1 minute. Discard the upper organic phase. Repeat this wash two more times.[7]

  • Add 10 µL of saturated (NH₄)₂SO₄ to the remaining aqueous extract, followed by 1.2 mL of a 2:1 Methanol:Chloroform mixture. Vortex and let stand at room temperature for 20 minutes.[7]

  • Centrifuge at 21,000g for 2 minutes. Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen gas.[7]

  • Reconstitute the dried extract in 100 µL of 50% Acetonitrile containing 15 mM Ammonium Hydroxide. Vortex and sonicate briefly to ensure complete dissolution.

  • Centrifuge at 500g for 10 minutes to pellet any insoluble debris.[7]

  • Transfer the clear supernatant to an autosampler vial with a 200 µL tapered bottom insert for HPLC-MS/MS analysis.

Part 2: HPLC-MS/MS Analysis

The chromatographic separation is optimized for very-long-chain acyl-CoAs.

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Agilent Zorbax 300 Extend C18, 3.5 µm, 2.1 x 150 mm
Mobile Phase A 10% Acetonitrile, 90% Water, 15 mM NH₄OH
Mobile Phase B 90% Acetonitrile, 10% Water, 15 mM NH₄OH
Flow Rate 200 µL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient 0-2 min: 20% B; 2-15 min: 20-100% B; 15-20 min: 100% B; 20.1-25 min: 20% B

Rationale for HPLC parameters: A C18 column provides the necessary hydrophobicity for retaining the C30 acyl-CoA. The high pH mobile phase (maintained by ammonium hydroxide) ensures that the phosphate groups are deprotonated, leading to better peak shape.[8] The slow gradient is crucial for resolving the very-long-chain species from other matrix components.

The MS is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage +5500 V
Capillary Temperature 300°C
Sheath Gas 30 arbitrary units
Auxiliary Gas 3 arbitrary units
Collision Gas Nitrogen
Collision Energy 40 eV (optimization may be required)

The MRM transitions are based on the characteristic neutral loss of 507 Da.[4][5]

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) [M-507+H]⁺
This compound1195.3688.3
Heptadecanoyl-CoA (Internal Standard)1020.4513.4

Rationale for MRM: This specific fragmentation is highly characteristic of acyl-CoAs, providing excellent selectivity. Monitoring these transitions allows for quantification even in complex biological matrices with minimal interference.[9][10]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound (e.g., 0.1 to 100 pmol) and a fixed amount of the internal standard into an acyl-CoA-free matrix (e.g., extracted buffer).

  • Peak Integration: Integrate the peak areas for the analyte and the internal standard in each sample and standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Plot the peak area ratio against the concentration of the standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Method Validation

ParameterSpecification
Linearity R² > 0.99 over the calibration range
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Accuracy 85-115% recovery of spiked standards
Matrix Effect Assessed by post-extraction spike
Stability Analyte stability in autosampler assessed over 24h

Visualizations

experimental_workflow cluster_sample_prep Part 1: Sample Preparation cluster_analysis Part 2: HPLC-MS/MS Analysis cluster_data Part 3: Data Processing Quench Metabolic Quenching (Liquid Nitrogen) Homogenize Homogenization (Frozen) Quench->Homogenize Extract Solvent Extraction & IS Spike Homogenize->Extract Delipidate Delipidation (Petroleum Ether Wash) Extract->Delipidate Dry Dry Down (Nitrogen Stream) Delipidate->Dry Reconstitute Reconstitution Dry->Reconstitute Inject HPLC Injection Reconstitute->Inject Separate Chromatographic Separation (C18 Reversed-Phase) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Overall experimental workflow from sample preparation to final quantification.

fragmentation_pathway Precursor Precursor Ion [M+H]⁺ (m/z 1195.3) Fragment Product Ion [M-507+H]⁺ (m/z 688.3) Precursor->Fragment Collision-Induced Dissociation (CID) NeutralLoss Neutral Loss of 3'-phosphoadenosine diphosphate (507 Da)

Caption: Characteristic fragmentation of this compound in MS/MS.

Conclusion

This application note details a comprehensive and robust HPLC-MS/MS method for the quantification of the very-long-chain polyunsaturated acyl-CoA, this compound. By implementing rapid metabolic quenching, efficient extraction, and highly selective MRM-based detection, this protocol provides the necessary sensitivity and accuracy for investigating the role of this novel metabolite in various biological systems. Adherence to the described procedures will enable researchers to generate high-quality, reproducible data for advancing our understanding of lipid metabolism.

References

Application Note: Quantitative Analysis of (15Z,18Z,21Z,24Z)-Triacontatetraenoic Acid from its CoA Ester via Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the quantitative analysis of the very long-chain polyunsaturated fatty acid (VLC-PUFA), (15Z,18Z,21Z,24Z)-triacontatetraenoic acid (C30:4), derived from its corresponding Coenzyme A (CoA) ester. The methodology detailed herein encompasses the critical steps of sample handling, alkaline hydrolysis of the thioester bond, derivatization to the corresponding fatty acid methyl ester (FAME), and subsequent analysis by gas chromatography coupled with either flame ionization detection (GC-FID) or mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals working with novel lipid pathways and requiring robust analytical methods for VLC-PUFAs.

Introduction: The Analytical Challenge of Very Long-Chain Polyunsaturated Fatty Acids

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are integral components of cellular lipids and play crucial roles in various physiological and pathological processes. The specific isomer, (15Z,18Z,21Z,24Z)-triacontatetraenoic acid (C30:4), is a polyunsaturated VLCFA whose analysis presents unique challenges due to its long aliphatic chain and multiple double bonds. The high molecular weight necessitates elevated temperatures for volatilization in gas chromatography, while the polyunsaturated nature renders the molecule susceptible to oxidation during sample preparation and analysis.

The starting material, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, is the biologically active form of this fatty acid, involved in various metabolic pathways. Accurate quantification of the fatty acid moiety requires the efficient and complete cleavage of the thioester bond to coenzyme A, followed by derivatization to a more volatile form suitable for GC analysis. This application note provides a detailed workflow, from sample preparation to data interpretation, to ensure reliable and reproducible quantification of this novel VLC-PUFA.

Pre-Analytical Considerations: Sample Handling and Storage

The polyunsaturated nature of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid makes it highly prone to oxidation, which can lead to the formation of artifacts and inaccurate quantification. Therefore, stringent sample handling and storage procedures are paramount.

  • Storage: Store samples containing this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Handling: When handling samples, use solvents that have been purged with an inert gas to remove dissolved oxygen. Minimize the exposure of the sample to light and elevated temperatures. The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage and extraction solvents at a concentration of 0.01-0.05% is highly recommended to prevent lipid peroxidation.

Experimental Protocols

This section details the step-by-step procedures for the conversion of this compound to its corresponding FAME for GC analysis.

Workflow Overview

VLCFA-CoA Analysis Workflow start Start: (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA Sample hydrolysis Step 1: Alkaline Hydrolysis (Cleavage of CoA thioester) start->hydrolysis Add methanolic KOH acidification Step 2: Acidification (Protonation of fatty acid) hydrolysis->acidification Add HCl extraction Step 3: Liquid-Liquid Extraction (Isolation of free fatty acid) acidification->extraction Add Hexane/Water derivatization Step 4: Transesterification (Conversion to FAME) extraction->derivatization Add BF3-Methanol gc_analysis Step 5: GC-FID/MS Analysis (Separation and Detection) derivatization->gc_analysis Inject into GC end End: Quantitative Data gc_analysis->end

Caption: Experimental workflow for the analysis of C30:4 from its CoA ester.

Step 1 & 2: Alkaline Hydrolysis and Acidification

This two-step process cleaves the thioester bond of the acyl-CoA, releasing the free fatty acid.

Protocol:

  • To a known amount of the this compound sample in a glass tube with a PTFE-lined cap, add 1 mL of 0.5 M methanolic potassium hydroxide (KOH).

  • Blanket the headspace of the tube with nitrogen or argon, cap tightly, and vortex briefly.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the thioester bond.

  • Cool the reaction tube to room temperature.

  • Acidify the mixture by adding 0.2 mL of 6 M hydrochloric acid (HCl) to protonate the fatty acid carboxylate, making it soluble in organic solvents.

Causality: Alkaline hydrolysis is a robust and widely used method for cleaving ester and thioester bonds. The use of methanolic KOH facilitates the reaction in an organic-compatible medium. Subsequent acidification is crucial for the partitioning of the free fatty acid into a non-polar organic solvent during extraction.

Step 3: Liquid-Liquid Extraction

This step isolates the free fatty acid from the aqueous, polar components of the reaction mixture.

Protocol:

  • Add 1.5 mL of n-hexane and 1.5 mL of deionized water to the acidified reaction mixture.

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the fatty acid into the hexane layer.

  • Centrifuge the tube at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic phases.

  • Carefully transfer the upper hexane layer containing the free fatty acid to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 1.5 mL of n-hexane and combine the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

Causality: The long hydrocarbon chain of the C30:4 fatty acid makes it highly non-polar, leading to its preferential partitioning into the n-hexane layer upon extraction from the acidified aqueous-methanolic solution.

Step 4: Transesterification to Fatty Acid Methyl Ester (FAME)

Derivatization to the methyl ester is essential to increase the volatility of the VLCFA for GC analysis.

Protocol:

  • To the dried free fatty acid residue, add 2 mL of 14% boron trifluoride in methanol (BF3-methanol).

  • Blanket the headspace with nitrogen, cap the tube tightly, and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of n-hexane to the reaction mixture.

  • Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer, now containing the (15Z,18Z,21Z,24Z)-triacontatetraenoyl methyl ester, to a GC vial for analysis.

Causality: Boron trifluoride is an effective Lewis acid catalyst for the esterification of free fatty acids with methanol. The increased temperature accelerates the reaction rate, which is necessary for the sterically hindered carboxyl group of a VLCFA.

Gas Chromatography (GC) Analysis

The separation and detection of the C30:4 FAME are performed using a high-temperature capillary GC system. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are suitable detection methods.

Recommended GC Parameters
Parameter GC-FID GC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column High-temperature, polar cyanopropyl silicone (e.g., Agilent J&W DB-23, 60 m x 0.25 mm ID, 0.15 µm film thickness)Same as GC-FID
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 280°C280°C
Injection Mode Split (50:1) or SplitlessSplit (50:1) or Splitless
Injection Volume 1 µL1 µL
Oven Program Initial: 150°C, hold 2 min; Ramp 1: 10°C/min to 220°C; Ramp 2: 3°C/min to 250°C, hold 20 minSame as GC-FID
Detector FIDMass Spectrometer
Detector Temp. 300°CN/A
MS Source Temp. N/A230°C
MS Quad Temp. N/A150°C
MS Ionization N/AElectron Ionization (EI) at 70 eV
MS Scan Range N/Am/z 50-600

Justification of Parameters:

  • Column Choice: A highly polar cyanopropyl silicone stationary phase is recommended for the separation of unsaturated fatty acid methyl esters, as it provides good resolution based on the degree of unsaturation and chain length. A 60-meter column enhances the separation efficiency required for complex biological matrices.

  • Temperature Program: The initial temperature is set to allow for the elution of any residual solvents. The first ramp is relatively fast to elute shorter-chain fatty acids, while the second, slower ramp is crucial for the effective separation of VLCFAs. The final hold at a high temperature ensures the elution of the C30:4 FAME.

  • Inlet and Detector Temperatures: High inlet and detector temperatures are necessary to prevent condensation and ensure the efficient transfer of the high-molecular-weight analyte.

Data Analysis and Interpretation

Peak Identification
  • GC-FID: The identification of the C30:4 FAME peak is based on its retention time relative to a known standard or a homologous series of FAMEs.

  • GC-MS: The identity of the peak can be confirmed by its mass spectrum. The electron ionization (EI) mass spectrum of the C30:4 FAME is expected to show a molecular ion peak (M+) at m/z 458.7, although it may be of low abundance due to fragmentation. Characteristic fragment ions resulting from cleavages along the aliphatic chain and rearrangements will also be present.

Quantification

Quantitative analysis is performed using an internal standard method to correct for variations in sample preparation and injection volume.

Internal Standard Selection: A suitable internal standard should be a fatty acid that is not naturally present in the sample and has a retention time that does not overlap with other components of interest. For the analysis of C30:4, a C29:0 or C31:0 FAME would be an ideal internal standard.

Calculation: The concentration of the C30:4 fatty acid is calculated using the following formula:

Concentration of C30:4 = (Area of C30:4 FAME / Area of Internal Standard) x (Concentration of Internal Standard / Response Factor)

The response factor (RF) of the C30:4 FAME relative to the internal standard should be determined experimentally by analyzing a standard mixture containing known concentrations of both compounds. For FID, the response is generally proportional to the carbon number, but for high accuracy, empirical determination of the RF is recommended.

Data_Interpretation_Logic cluster_0 Peak Identification cluster_1 Quantification RT Retention Time (RT) Comparison (GC-FID & GC-MS) IS Internal Standard (IS) Method RT->IS MS Mass Spectrum Analysis (GC-MS) MS->IS RF Response Factor (RF) Determination IS->RF Calc Concentration Calculation RF->Calc

Caption: Logical flow for data interpretation in GC analysis of C30:4 FAME.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantitative analysis of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid from its CoA ester. Careful attention to sample handling to prevent oxidation, complete hydrolysis of the thioester, and optimized GC conditions are critical for achieving accurate and reproducible results. This methodology will be a valuable tool for researchers investigating the role of this novel very long-chain polyunsaturated fatty acid in biological systems.

enzymatic assay protocol for ELOVL4 using (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust In Vitro Enzymatic Assay for Human ELOVL4 Using (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Senior Application Scientist: Gemini

Introduction: The Critical Role of ELOVL4 in Health and Disease

Elongation of Very Long-Chain Fatty Acids 4 (ELOVL4) is a crucial enzyme localized in the endoplasmic reticulum that plays a central role in the biosynthesis of very-long-chain fatty acids (VLCFAs), defined as fatty acids with 28 or more carbons.[1][2] ELOVL4 is a member of the ELO family of fatty acid elongases and is unique in its ability to catalyze the production of both very-long-chain saturated fatty acids (VLC-SFAs) and polyunsaturated fatty acids (VLC-PUFAs).[1][3] These specialized lipids are vital components of cellular membranes and are particularly enriched in specific tissues such as the retina, brain, and skin.[4][5]

The enzymatic function of ELOVL4 is the first and rate-limiting condensation reaction in the fatty acid elongation cycle, where it adds a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA substrate.[6][7] In the retina, ELOVL4 is responsible for synthesizing the unique VLC-PUFAs that are essential for the structure and function of photoreceptor cells.[3][5]

The clinical significance of ELOVL4 is underscored by its link to inherited retinal degenerative diseases. Mutations in the ELOVL4 gene are the cause of autosomal dominant Stargardt-like macular dystrophy (STGD3), a condition characterized by progressive central vision loss beginning in childhood.[6][8][9] Understanding the enzymatic activity of ELOVL4 is therefore paramount for elucidating disease mechanisms and for the development of potential therapeutic interventions. This application note provides a detailed, field-proven protocol for a robust and reliable in vitro enzymatic assay to measure the activity of human ELOVL4 using the specific VLC-PUFA substrate, this compound (C30:4-CoA).

Assay Principle and Enzymatic Reaction

The ELOVL4 assay quantifies the initial, rate-limiting condensation step of the fatty acid elongation cycle. The overall microsomal elongation process consists of four sequential reactions:

  • Condensation: Catalyzed by ELOVL4, an acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO₂.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, utilizing NADPH as a cofactor.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA.

  • Reduction: The trans-2,3-enoyl-CoA is reduced again, using NADPH, to yield a fatty acyl-CoA that is two carbons longer than the original substrate.[10][11]

This assay measures the incorporation of a radiolabeled two-carbon unit from [¹⁴C]-malonyl-CoA into the fatty acid backbone of the C30:4-CoA substrate. The resulting radiolabeled C32:4 fatty acid product is then separated from the unreacted, water-soluble [¹⁴C]-malonyl-CoA by organic extraction and quantified using liquid scintillation counting.

The specific reaction catalyzed by ELOVL4 in this assay is:

This compound (C30:4-CoA) + [¹⁴C]-Malonyl-CoA --[ ELOVL4 ]--> 3-keto-(17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA (3-keto C32:4-CoA) + CO₂ + CoASH

The subsequent reduction, dehydration, and reduction steps, catalyzed by other microsomal enzymes, yield the final elongated product:

[¹⁴C]-(17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA ([¹⁴C]-C32:4-CoA)

Experimental Workflow

The following diagram outlines the complete workflow for the ELOVL4 enzymatic assay, from reagent preparation to final data analysis.

ELOVL4_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Enzymatic Reaction cluster_processing Phase 3: Product Processing cluster_analysis Phase 4: Analysis prep_reagents Prepare Buffers, Substrates & Cofactors setup_rxn Set Up Reaction Mix (Enzyme, Substrates, NADPH) prep_reagents->setup_rxn prep_enzyme Thaw & Dilute ELOVL4 Enzyme prep_enzyme->setup_rxn incubate Incubate at 37°C setup_rxn->incubate 20-30 min terminate Terminate Reaction & Saponify with KOH incubate->terminate acidify Acidify with HCl terminate->acidify Saponification at 65°C extract Extract Fatty Acids with Hexane acidify->extract lsc Quantify Radioactivity (Liquid Scintillation) extract->lsc Organic Phase calculate Calculate Specific Activity lsc->calculate

Caption: Workflow of the ELOVL4 in vitro enzymatic assay.

Materials and Reagents

ReagentRecommended Source / Cat. No.Storage
Recombinant Human ELOVL4 (microsomal prep. or purified)Abcam (ab159600) or equivalent-80°C
This compound (C30:4-CoA)Avanti Polar Lipids (custom synth.)-80°C
[2-¹⁴C]-Malonyl-CoA (50-60 mCi/mmol)PerkinElmer (NEC599)-20°C
Malonyl-CoA, unlabeledSigma-Aldrich (M4263)-20°C
NADPH, tetrasodium saltSigma-Aldrich (N1630)-20°C
Potassium Phosphate Monobasic (KH₂PO₄)Sigma-Aldrich (P5655)Room Temperature
Dithiothreitol (DTT)Sigma-Aldrich (D9779)-20°C
Bovine Serum Albumin (BSA), fatty acid-freeSigma-Aldrich (A7030)4°C
Potassium Hydroxide (KOH)Sigma-Aldrich (P5958)Room Temperature
Hydrochloric Acid (HCl), concentratedSigma-Aldrich (H1758)Room Temperature
Hexane, HPLC GradeFisher Scientific (H302)Room Temperature
Glacial Acetic AcidFisher Scientific (A38)Room Temperature
Scintillation Cocktail (e.g., Ultima Gold)PerkinElmer (6013329)Room Temperature
8 M UreaSigma-Aldrich (U5378)Room Temperature

Detailed Step-by-Step Protocol

Preparation of Stock Solutions and Buffers
  • 1 M Potassium Phosphate Buffer (pH 7.4):

    • Prepare solutions of 1 M K₂HPO₄ and 1 M KH₂PO₄.

    • Mix to achieve a final pH of 7.4. Store at 4°C.

  • Assay Buffer (100 mM Potassium Phosphate, 1 mM DTT, pH 7.4):

    • To 90 mL of ultrapure water, add 10 mL of 1 M Potassium Phosphate Buffer (pH 7.4).

    • Just before use, add DTT to a final concentration of 1 mM (e.g., 15.4 mg per 100 mL). DTT is added fresh to maintain a reducing environment, which is critical for the activity of many enzymes, including elongases.

  • 10 mM NADPH Stock:

    • Dissolve 8.3 mg of NADPH in 1 mL of Assay Buffer. Prepare fresh and keep on ice.

  • Substrate Mix (1 mM C30:4-CoA, 4 mg/mL BSA):

    • Rationale: BSA is included to aid in the solubility of the long-chain acyl-CoA substrate and prevent micelle formation, ensuring its availability to the enzyme.

    • Carefully dissolve fatty acid-free BSA in Assay Buffer to a concentration of 4 mg/mL.

    • Gently add the C30:4-CoA powder to the BSA solution to a final concentration of 1 mM. Mix by gentle inversion. Avoid vigorous vortexing. Aliquot and store at -80°C.

  • [¹⁴C]-Malonyl-CoA Working Stock (600 µM, ~0.5 µCi/µL):

    • Combine unlabeled and [2-¹⁴C]-Malonyl-CoA to create a working stock with the desired specific activity. For example, to 10 µL of [2-¹⁴C]-Malonyl-CoA (50 µCi/mL), add the appropriate amount of unlabeled malonyl-CoA and buffer to reach the final concentration.

  • Stop/Saponification Solution (5 M KOH in 10% Methanol):

    • Carefully dissolve 28 g of KOH in 90 mL of water, then add 10 mL of methanol. Mix until dissolved. Caution: Corrosive.

  • Acidification Solution (5 M HCl):

    • Dilute concentrated HCl (typically ~12 M) with water. Caution: Corrosive.

  • Extraction Solvent (Hexane:Acetic Acid, 98:2 v/v):

    • Mix 98 mL of hexane with 2 mL of glacial acetic acid.

Enzymatic Reaction Setup
  • Self-Validation: It is critical to include proper controls to ensure the measured activity is specific to ELOVL4 and dependent on all necessary components.

  • Perform all additions on ice.

  • Set up reactions in 1.5 mL microcentrifuge tubes according to the table below. A master mix of common components (Assay Buffer, NADPH, Malonyl-CoA) is recommended for consistency.

ComponentFinal Conc.Test Sample (µL)No Enzyme (µL)No Substrate (µL)No NADPH (µL)
Assay Buffer-78798888
10 mM NADPH1 mM1010100
Substrate Mix (C30:4-CoA/BSA)10 µM1101
[¹⁴C]-Malonyl-CoA Working Stock60 µM10101010
Recombinant ELOVL4 (1 µg/µL)1 µg1011
Total Volume - 100 100 100 100
Reaction and Processing
  • Initiate Reaction: Add the enzyme last to initiate the reaction. Mix gently by tapping the tube.

  • Incubation: Transfer tubes to a 37°C water bath and incubate for 20 minutes. The reaction should be in the linear range; this may require optimization (10-40 min).

  • Termination & Saponification: Stop the reaction by adding 100 µL of Stop/Saponification Solution. This step also hydrolyzes the thioester bond, releasing the free fatty acid product.[10]

  • Hydrolysis: Vortex briefly and incubate at 65°C for 1 hour to ensure complete saponification.

  • Acidification: Cool tubes to room temperature. Add 100 µL of 5 M HCl to neutralize the KOH and protonate the fatty acids, making them soluble in the organic solvent.

  • Extraction: Add 750 µL of Extraction Solvent (Hexane:Acetic Acid). Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

  • Collect Product: Carefully transfer the upper organic phase (~700 µL) to a scintillation vial.

  • Repeat Extraction: Add another 750 µL of Extraction Solvent to the aqueous phase, vortex, centrifuge, and combine the second organic phase with the first in the scintillation vial. This ensures complete recovery of the elongated fatty acid product.

Quantification
  • Scintillation Counting: Add 5 mL of scintillation cocktail to each vial.

  • Measure Radioactivity: Cap the vials, mix well, and measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average CPM from the "No Enzyme" control from all other samples. This accounts for any non-enzymatic signal.

  • Determine Specific Activity of [¹⁴C]-Malonyl-CoA:

    • Measure the CPM of a known amount (e.g., 1 µL) of your [¹⁴C]-Malonyl-CoA working stock.

    • Calculate DPM (disintegrations per minute) using the counter's efficiency (DPM = CPM / Efficiency).

    • Specific Activity (DPM/nmol) = DPM of stock / nmol of malonyl-CoA in stock.

  • Calculate Product Formed:

    • The amount of malonyl-CoA added per reaction is 6 nmol (10 µL of 600 µM stock).

    • Product Formed (nmol) = (Corrected DPM of Sample) / (Specific Activity of Malonyl-CoA in DPM/nmol).

  • Calculate ELOVL4 Specific Activity:

    • Specific Activity = (nmol of Product Formed) / (incubation time in min) / (µg of enzyme).

    • The final units will be nmol/min/µg or pmol/min/µg .

Example Data and Calculation:

SampleAvg. CPMCorrected CPMProduct Formed (pmol)Specific Activity (pmol/min/µg)
Test Sample45,00044,500150.27.51
No Enzyme Control500000
No Substrate Control550501.70.08 (negligible)
No NADPH Control6201204.00.20 (negligible)

Assumptions for example: Scintillation counter efficiency = 90%; [¹⁴C]-Malonyl-CoA specific activity = 26,640,000 DPM/nmol; Incubation = 20 min; Enzyme = 1 µg.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Activity Inactive enzyme (improper storage, freeze-thaw cycles).Use a fresh enzyme aliquot. Ensure proper storage at -80°C.
Degraded substrate (C30:4-CoA) or cofactors (NADPH).Prepare fresh NADPH stock for each experiment. Use a fresh aliquot of the acyl-CoA substrate.
Incorrect buffer pH or missing components (DTT).Verify the pH of all buffers. Always add DTT fresh to the Assay Buffer.
High Background Incomplete extraction of unreacted [¹⁴C]-malonyl-CoA.Ensure complete phase separation. Be careful not to transfer any of the lower aqueous phase during extraction.
Contamination of reagents or enzyme preparation with other elongases.Use high-purity reagents and a reliable source of recombinant ELOVL4.
Poor Reproducibility Inaccurate pipetting, especially of viscous enzyme or substrate solutions.Use calibrated pipettes and low-retention tips. Prepare a master mix to minimize pipetting errors between replicates.
Inconsistent incubation times or temperatures.Use a calibrated water bath or heat block. Ensure all samples are started and stopped with consistent timing.

References

extraction of very long-chain fatty acyl-CoAs from tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Robust Extraction of Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs) from Tissues for Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Very long-chain fatty acyl-coenzyme As (VLCFA-CoAs) are critical metabolic intermediates in lipid biosynthesis, energy metabolism, and cellular signaling.[1][2] Their accumulation is a key biochemical hallmark of peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD), making their accurate quantification essential for disease research and therapeutic development.[3][4] However, the analysis of VLCFA-CoAs is notoriously challenging due to their low endogenous abundance, inherent chemical instability, and amphiphilic nature, which complicates their separation from complex biological matrices.[3][5] This guide provides a comprehensive, field-proven protocol for the efficient extraction and purification of VLCFA-CoAs from animal tissues. The methodology employs a combination of optimized solvent extraction and selective solid-phase extraction (SPE) to ensure high recovery and sample purity, paving the way for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Principles of VLCFA-CoA Extraction

The successful isolation of VLCFA-CoAs hinges on overcoming several key analytical hurdles. The protocol described herein is designed around a multi-stage strategy to specifically address these challenges.

  • Quenching & Stabilization: VLCFA-CoAs are highly susceptible to enzymatic degradation by thioesterases. The first critical step is to instantaneously halt all enzymatic activity. This is achieved by pulverizing the tissue at cryogenic temperatures (liquid nitrogen) and immediately homogenizing it in an ice-cold, acidic buffer.[6][7] The low pH (~4.9) environment further stabilizes the thioester bond, preventing hydrolytic degradation during sample handling.[6][8]

  • Efficient & Selective Lysis: A monophasic solvent system, typically composed of acetonitrile (ACN) and isopropanol, is used to disrupt cells and solubilize the amphiphilic acyl-CoAs.[9][10] This approach is superior to older acid precipitation methods, which often lead to the loss of long-chain species that get trapped in the protein pellet.[9] This solvent mixture effectively precipitates proteins while keeping a broad range of acyl-CoAs in the supernatant.

  • High-Purity Isolation by Solid-Phase Extraction (SPE): The most critical phase of the protocol is the purification of acyl-CoAs from the vast excess of other lipids and cellular metabolites. This is accomplished using a specialized anion-exchange SPE sorbent, such as 2-(2-pyridyl)ethyl functionalized silica gel.[8][9]

    • Mechanism of Binding: Under acidic conditions, the pyridyl functional group on the silica becomes protonated (positively charged). This allows it to act as an anion exchanger, selectively binding the negatively charged phosphate groups of the Coenzyme A moiety.

    • Washing & Elution: Unwanted, non-polar lipids and other contaminants that are not charged can be effectively washed from the column. The purified acyl-CoAs are then eluted by neutralizing the charge on the sorbent with a buffer at a neutral pH, which releases the bound molecules.[9] This two-step process of orthogonal separation (solvent extraction followed by ion exchange) yields a highly purified and concentrated sample ready for analysis.[9]

Experimental Workflow Overview

The entire process, from tissue collection to the final extract, is designed to maximize recovery and minimize degradation.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_final Final Processing Tissue 1. Snap-Frozen Tissue Sample Pulverize 2. Cryogenic Pulverization Tissue->Pulverize Homogenize 3. Homogenization in Acidic Buffer (+ Internal Standards) Pulverize->Homogenize Solvent 4. Add ACN/Isopropanol Homogenize->Solvent Centrifuge 5. Centrifuge to Pellet Debris Solvent->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant SPE_Load 7. Load onto Conditioned SPE Column Supernatant->SPE_Load SPE_Wash 8. Wash Column SPE_Load->SPE_Wash SPE_Elute 9. Elute Acyl-CoAs SPE_Wash->SPE_Elute Evaporate 10. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 11. Reconstitute for Analysis Evaporate->Reconstitute Analysis 12. LC-MS/MS Analysis Reconstitute->Analysis

Caption: High-level workflow for VLCFA-CoA extraction from tissues.

Materials and Reagents

Equipment
  • Mortar and pestle, pre-chilled

  • Cryogenic tissue pulverizer (e.g., Freezer/Mill)

  • Dounce or glass-Teflon homogenizer

  • Refrigerated centrifuge capable of >12,000 x g

  • SPE vacuum manifold

  • Nitrogen evaporation system

  • Analytical balance

  • Calibrated micropipettes

Consumables
  • 2 mL polypropylene microcentrifuge tubes

  • 15 mL polypropylene conical tubes

  • Glass centrifuge tubes with PTFE-lined caps

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel, 100 mg

Chemicals and Reagents
  • Internal Standards (IS): C17:0-CoA or other odd-chain acyl-CoA, or stable isotope-labeled standards (e.g., ¹³C-labeled Palmitoyl-CoA).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), adjusted to pH 4.9.[6]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade.

  • SPE Conditioning Solvent: Methanol, HPLC grade.

  • SPE Wash Solvent: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[9]

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v), pH ~7.0.[9]

  • Reconstitution Solvent: Typically 50:50 Methanol:Water or the initial mobile phase for LC-MS/MS analysis.

Detailed Step-by-Step Protocol

Scientist's Note: Perform all steps on ice or at 4°C unless otherwise specified to prevent degradation of analytes. Pre-chill all tubes, buffers, and equipment.

Step 1: Tissue Preparation and Homogenization
  • Weigh 50-100 mg of snap-frozen tissue in a pre-chilled tube.[6]

  • Immediately transfer the tissue to a liquid nitrogen-chilled mortar or cryogenic pulverizer.

  • Grind the tissue to a fine, homogenous powder. This step is crucial for ensuring efficient extraction.[11]

  • Transfer the frozen powder to a pre-chilled Dounce homogenizer containing 1 mL of ice-cold Homogenization Buffer (100 mM KH₂PO₄, pH 4.9).

  • Spike the sample with the internal standard solution at this stage.

  • Homogenize thoroughly with 15-20 strokes of the pestle, keeping the homogenizer immersed in an ice bath.

Step 2: Organic Solvent Extraction
  • Transfer the homogenate to a 15 mL conical tube.

  • Add 3 mL of a pre-chilled Acetonitrile/Isopropanol (3:1, v/v) solution.[3][9]

  • Vortex vigorously for 1 minute, then sonicate in an ice-water bath for 5 minutes to ensure complete cell lysis and protein precipitation.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the clear supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the protein pellet.

Step 3: Solid-Phase Extraction (SPE) Purification
  • Condition the SPE Column: Place a 2-(2-pyridyl)ethyl SPE column on the vacuum manifold. Pass 3 mL of methanol through the column, followed by 3 mL of water, and finally 3 mL of the Extraction Solvent (ACN/Isopropanol). Do not let the column run dry.

  • Load the Sample: Load the entire supernatant from Step 2 onto the conditioned SPE column. Allow it to pass through slowly under gentle vacuum (~1 mL/min).

  • Wash the Column: Wash the column with 2 mL of the SPE Wash Solvent (ACN/Isopropanol/Water/Acetic Acid).[9] This step removes unbound contaminants.

  • Elute Acyl-CoAs: Place a clean collection tube under the column. Elute the purified acyl-CoAs by adding 2 mL of the SPE Elution Buffer (Methanol/Ammonium Formate).[9] Collect the entire eluate.

Step 4: Sample Finalization for LC-MS/MS
  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent. The final volume can be adjusted based on the expected analyte concentration and the sensitivity of the mass spectrometer.

  • Vortex for 30 seconds, then centrifuge at >12,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Quantitative Parameters and Troubleshooting

Summary of Key Protocol Parameters
ParameterRecommended ValueRationale & Key Reference(s)
Starting Tissue Mass 50 - 100 mgSufficient for detection while minimizing matrix effects.[6][12]
Homogenization Buffer 100 mM KH₂PO₄, pH 4.9Acidic pH stabilizes the thioester bond and inhibits enzymatic activity.[6][8]
Extraction Solvents Acetonitrile/IsopropanolEfficiently precipitates protein and extracts a wide range of acyl-CoAs.[9][10]
SPE Sorbent 2-(2-pyridyl)ethyl silicaProvides highly selective anion-exchange retention of the CoA moiety.[9]
Typical Recovery 70 - 90%High recovery rates are achievable with this combined method.[6][9]
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Signal / Poor Recovery 1. Inefficient tissue homogenization.2. Analyte degradation due to enzymatic activity.3. Improper SPE column conditioning or elution.1. Ensure tissue is pulverized to a fine powder.2. Work quickly and keep samples on ice at all times.3. Re-verify SPE solvent compositions and volumes. Ensure the column never goes dry during conditioning and loading.
High Variability Between Replicates 1. Inconsistent sample handling or timing.2. Pipetting errors, especially with small volumes.3. Sample loss during the evaporation step.1. Standardize all incubation times and procedures.2. Use calibrated pipettes and proper technique.3. Avoid overly aggressive nitrogen flow; do not splash the sample. Stop evaporation as soon as the sample is dry.
Poor Chromatographic Peak Shape 1. Reconstitution solvent is too strong.2. Particulate matter injected onto the column.1. Reconstitute in a solvent that is weaker than or matches the initial mobile phase.[12]2. Ensure the final centrifugation step (Step 4.3) is performed to remove all particulates.

Conclusion

This application note details a robust and reliable method for the extraction of very long-chain fatty acyl-CoAs from tissue samples. By combining optimized solvent extraction with highly selective solid-phase extraction, this protocol effectively overcomes common challenges associated with acyl-CoA analysis. The resulting high-purity extracts are ideally suited for sensitive and accurate quantification by LC-MS/MS, providing researchers with a powerful tool to investigate the roles of VLCFA-CoAs in metabolic health and disease.

References

isotopic labeling of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA for tracer studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Isotopic Labeling of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA for Advanced Metabolic Flux Analysis

Abstract: The study of lipid metabolism, particularly the pathways involving very-long-chain polyunsaturated fatty acids (VLC-PUFAs), is critical for understanding numerous physiological and pathological processes. These molecules are not merely energy storage units but are pivotal in membrane structure, cellular signaling, and the synthesis of specialized lipid mediators. This compound, a C30:4 acyl-CoA, represents a key activated intermediate in the elongation pathways of complex lipids. To elucidate its metabolic fate, stable isotope tracers are indispensable tools, offering a direct window into its synthesis, transport, and incorporation into downstream lipid species.[1][] This guide provides a comprehensive framework for the synthesis, purification, and application of isotopically labeled this compound for tracer studies in cellular and in vivo models. We detail a robust chemo-enzymatic strategy, addressing the unique challenges posed by the molecule's high degree of unsaturation and long acyl chain, including its susceptibility to oxidation and poor aqueous solubility.[3][4] The protocols herein are designed to be self-validating, ensuring the generation of a high-purity tracer for reliable and reproducible quantitative analysis by mass spectrometry.

Foundational Principles & Strategic Overview

The Biological Significance of VLC-PUFA-CoAs

Very-long-chain polyunsaturated fatty acyl-CoAs are metabolically activated fatty acids essential for a variety of biological functions. As thioesters of Coenzyme A (CoA), they are primed for participation in anabolic and catabolic pathways, including chain elongation, desaturation, and β-oxidation.[5][6] Specifically, C28-C38 VLC-PUFAs are crucial for the function of specialized tissues such as the retina, brain, and testes. While the precise role of this compound is an active area of research, its structure suggests it is an intermediate in the synthesis of unique sphingolipids or other complex lipids.[7][8] Tracer studies using an isotopically labeled version of this molecule are paramount to mapping its metabolic network and understanding its contribution to health and disease.[]

Core Principles of Stable Isotope Tracing

Stable isotope labeling is a powerful technique that uses non-radioactive isotopes like carbon-13 (¹³C) or deuterium (²H) to "tag" molecules.[1][9] These labeled compounds are chemically identical to their endogenous counterparts and are metabolized similarly, allowing researchers to trace their journey through complex biological systems using mass spectrometry (MS).[1][10] Key applications in lipid research include:

  • Metabolic Flux Analysis: Quantifying the rate at which the labeled acyl-CoA is converted into various downstream products.[10]

  • Precursor-Product Relationships: Identifying the specific lipids synthesized from the acyl-CoA tracer.

  • Turnover Rates: Determining the rates of synthesis and degradation of lipids containing the labeled acyl chain.[1]

For this application, we recommend ¹³C labeling over deuterium. ¹³C labels are integrated into the carbon backbone and are not susceptible to loss during enzymatic desaturation reactions, a potential issue with deuterium-labeled fatty acids.[9]

Overall Synthesis and Application Workflow

The generation and use of labeled this compound involve a multi-stage process. The core strategy is to perform a chemical acylation of Coenzyme A with a pre-synthesized, isotopically labeled fatty acid. This approach provides greater control over the final product's purity and isotopic enrichment compared to purely biosynthetic methods.

G cluster_0 PART 1: Tracer Synthesis & QC cluster_1 PART 2: Tracer Study Application FA ¹³C-Labeled (15Z,18Z,21Z,24Z)- triacontatetraenoic Acid (Custom Synthesis) Activation Activation of Carboxyl Group (e.g., Mixed Anhydride Formation) FA->Activation Step 1 Acylation Acylation of Coenzyme A (Thioester Bond Formation) Activation->Acylation Step 2 Crude Crude Labeled Acyl-CoA Product Acylation->Crude Purification Purification by RP-HPLC Crude->Purification Step 3 QC Characterization & Quantification (LC-MS/MS, UV-Vis @ 260nm) Purification->QC Step 4 Final Pure, Quantified Tracer Stock (-80°C, Inert Atmosphere) QC->Final Admin Tracer Administration (Cell Culture / In Vivo) Final->Admin Begin Experiment Incubation Metabolic Incubation (Time Course) Admin->Incubation Extraction Lipid Extraction from Cells/Tissues Incubation->Extraction Analysis Metabolite Analysis (LC-MS/MS) Extraction->Analysis Data Data Processing & Flux Calculation Analysis->Data

Figure 1: Overall workflow from tracer synthesis to application.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis, purification, and characterization of the labeled tracer.

Critical Consideration: Handling Polyunsaturated Lipids

VLC-PUFAs and their CoA derivatives are highly prone to non-enzymatic oxidation at their double bonds.[3][4][11] This degradation compromises sample integrity and can produce confounding artifacts. All steps should be performed under an inert atmosphere (argon or nitrogen) using degassed solvents and with minimal exposure to light and heat. The addition of an antioxidant like butylated hydroxytoluene (BHT) at 0.01% (w/v) to organic solvents is strongly recommended.

Protocol 1: Synthesis of ¹³C-(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

This protocol is adapted from established methods for acyl-CoA synthesis, utilizing the mixed anhydride method for fatty acid activation, which is efficient for long-chain fatty acids.[12][13] We assume the starting material, uniformly ¹³C-labeled (15Z,18Z,21Z,24Z)-triacontatetraenoic acid, is procured via custom synthesis.

Materials & Reagents:

Reagent Concentration / Grade Supplier (Example)
¹³C-(15Z,18Z,21Z,24Z)-triacontatetraenoic acid >98% Purity Custom Synthesis
Coenzyme A, Trilithium Salt >95% Purity Sigma-Aldrich
Triethylamine (TEA) Anhydrous, >99.5% Sigma-Aldrich
Ethyl Chloroformate >97% Sigma-Aldrich
Tetrahydrofuran (THF) Anhydrous, >99.9% Sigma-Aldrich
Lithium Hydroxide (LiOH) 1 M solution ---
Sodium Bicarbonate (NaHCO₃) Saturated Solution ---
RP-HPLC Grade Water & Acetonitrile --- Fisher Scientific

| Butylated Hydroxytoluene (BHT) | >99% | Sigma-Aldrich |

Procedure:

  • Preparation:

    • Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Dissolve 5 mg of ¹³C-triacontatetraenoic acid in 2 mL of anhydrous THF containing 0.01% BHT.

  • Activation to Mixed Anhydride:

    • Cool the solution to 0°C in an ice bath.

    • Add 1.5 equivalents of anhydrous triethylamine (TEA).

    • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes. A white precipitate of triethylammonium chloride will form. This indicates successful activation.

  • Acylation of Coenzyme A:

    • In a separate vial, dissolve 15 mg of Coenzyme A (trilithium salt) in 2 mL of a 1:1 mixture of THF and water, kept on ice. Adjust the pH to ~8.0 using 1 M LiOH. This high pH is crucial for keeping the thiol group of CoA in its reactive thiolate form.[13]

    • Using a cannula or syringe, slowly transfer the activated fatty acid solution (the supernatant from Step 2) to the Coenzyme A solution.

    • Stir the reaction mixture vigorously on ice for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Reaction Quench and Extraction:

    • Acidify the reaction mixture to pH ~5.0 with dilute HCl.

    • The product is now ready for immediate purification via HPLC. Due to the long acyl chain, standard liquid-liquid extraction is inefficient.

Figure 2: Simplified chemical reaction pathway for acyl-CoA synthesis.
Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted Coenzyme A, free fatty acid, and reaction byproducts. RP-HPLC is the method of choice for this purpose.[14][15]

Instrumentation & Parameters:

Parameter Specification
HPLC System Preparative or semi-preparative system with UV detector
Column C18 column (e.g., 10 x 250 mm, 5 µm particle size)
Mobile Phase A 75 mM KH₂PO₄ in water, pH 4.9
Mobile Phase B Acetonitrile
Gradient 30-95% B over 40 minutes
Flow Rate 4 mL/min
Detection 260 nm (for the adenine ring of CoA)

| Injection | Full reaction volume (after acidification) |

Procedure:

  • Equilibrate the C18 column with 30% Mobile Phase B.

  • Inject the acidified reaction mixture onto the column.

  • Run the gradient elution as specified in the table.

  • Collect fractions corresponding to the major peak that elutes late in the gradient. Unreacted CoA will elute early in the void volume, while the highly lipophilic acyl-CoA will be strongly retained.

  • Immediately freeze the collected fractions containing the purified product in liquid nitrogen and lyophilize to dryness.

  • Store the lyophilized powder at -80°C under argon.

Protocol 3: Quality Control: Characterization and Quantification

The identity, purity, and concentration of the final product must be rigorously confirmed.

1. Identity and Purity Confirmation by LC-MS/MS:

  • Method: Re-dissolve a small aliquot of the lyophilized product in 80% methanol and analyze using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.[16]

  • Expected Result: The mass spectrum should show a parent ion corresponding to the calculated mass of ¹³C-(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA. The isotopic distribution will confirm the incorporation of ¹³C atoms. For example, if a uniformly labeled C30 fatty acid was used, the mass will be shifted by +30 Da compared to the unlabeled standard. Purity should be >95% as determined by the peak area in the total ion chromatogram.

2. Quantification by UV-Vis Spectrophotometry:

  • Method: The concentration of the acyl-CoA solution is accurately determined by measuring its absorbance at 260 nm, which is characteristic of the adenine moiety of CoA.

  • Procedure:

    • Dissolve the lyophilized product in a known volume of phosphate buffer (pH 7.0).

    • Measure the absorbance at 260 nm (A₂₆₀).

    • Calculate the concentration using the Beer-Lambert law: Concentration (M) = A₂₆₀ / ε , where the molar extinction coefficient (ε) for acyl-CoAs at pH 7.0 is 16,400 M⁻¹cm⁻¹ .

Application in Metabolic Tracer Studies

Once synthesized and validated, the labeled acyl-CoA serves as a powerful tool to probe lipid metabolism.

G Tracer ¹³C-Acyl-CoA Tracer (Known Concentration) System Introduce to Biological System (e.g., Hepatocyte Culture) Tracer->System Time Time-Course Incubation (t = 0, 1h, 4h, 12h) System->Time Quench Quench Metabolism & Harvest Cells Time->Quench Extract Lipid Extraction (e.g., Bligh-Dyer) Quench->Extract Analysis LC-MS/MS Analysis (Full Scan & dd-MS2) Extract->Analysis ID Identify Labeled Species (Mass Shift & Fragmentation) Analysis->ID Quant Quantify Isotopic Enrichment (Peak Area Ratios) ID->Quant Result Metabolic Flux Map Quant->Result

Figure 3: Experimental workflow for a cell-based tracer study.
Protocol 4: Sample Tracer Experiment in Cell Culture

  • Cell Preparation: Plate cells (e.g., primary hepatocytes) and grow to desired confluency.

  • Tracer Administration: Prepare a stock solution of the ¹³C-acyl-CoA tracer complexed to fatty acid-free bovine serum albumin (BSA) to facilitate cellular uptake. Replace the normal culture medium with a medium containing the tracer at a final concentration of 10-50 µM.

  • Time Course: Incubate the cells for various time points (e.g., 0, 30 min, 2h, 6h, 24h).

  • Metabolite Extraction: At each time point, rapidly wash the cells with ice-cold PBS, quench metabolism with cold 80% methanol, and scrape the cells. Extract total lipids using a standard method like a Bligh-Dyer or methyl-tert-butyl ether (MTBE) extraction.[17]

  • LC-MS/MS Analysis: Analyze the lipid extracts on a high-resolution mass spectrometer. The instrument method should be designed to detect the predicted masses of downstream lipids (e.g., phospholipids, triglycerides, sphingolipids) that would incorporate the C30:4 acyl chain, accounting for the mass shift from the ¹³C label.[10][16][18]

  • Data Analysis: Process the data to identify and quantify the abundance of labeled lipid species over time. The rate of incorporation of the ¹³C label into different lipid pools provides a direct measure of the metabolic flux through those specific pathways.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Synthesis Yield Incomplete activation of the fatty acid. Hydrolysis of the mixed anhydride. Poor solubility of reactants.Ensure all reagents and solvents are strictly anhydrous. Perform activation at 0°C. Increase the proportion of THF in the acylation step.
Product Degradation Oxidation of polyunsaturated acyl chain.Work under an inert atmosphere. Use degassed solvents with BHT. Avoid prolonged exposure to room temperature. Store final product at -80°C.
Broad/Tailing HPLC Peaks Interaction of the long acyl chain with the column. Aggregation of the acyl-CoA.Use a high-quality C18 column. Ensure the mobile phase pH is correctly maintained. A slightly elevated column temperature (e.g., 30-40°C) may improve peak shape.
Low Cellular Uptake Poor delivery of the lipophilic tracer in aqueous medium.Ensure proper complexation of the acyl-CoA to fatty acid-free BSA before adding to the culture medium.

References

Guide to Cell Culture Models for Studying (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(15Z,18Z,21Z,24Z)-triacontatetraenoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA). Its activated form, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, is a key intermediate poised to enter specific metabolic pathways. The study of VLCFA metabolism is critical for understanding various physiological and pathological processes, including neurodegenerative diseases, metabolic disorders, and inflammatory responses.[1] This guide provides a comprehensive framework for establishing robust and reliable in vitro models to investigate the metabolic fate of this specific VLC-PUFA-CoA. We detail the selection of appropriate cell lines, provide step-by-step protocols for substrate preparation and delivery, metabolite extraction, and outline state-of-the-art analytical techniques for quantitative analysis.

Introduction: The Significance of Very-Long-Chain Fatty Acid Metabolism

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids in the nervous system.[2] Unlike long-chain fatty acids, which are primarily metabolized in mitochondria, the initial breakdown of VLCFAs occurs exclusively in peroxisomes via a specialized β-oxidation pathway.[3][4] This process is vital; genetic defects in peroxisomal VLCFA transporters, such as the ATP-binding cassette transporter D1 (ABCD1), lead to the accumulation of VLCFAs and cause severe neuroinflammatory diseases like X-linked adrenoleukodystrophy (X-ALD).[1]

The metabolism of a C30:4 polyunsaturated fatty acyl-CoA involves several key steps:

  • Activation: The parent fatty acid is first activated to its coenzyme A (CoA) thioester by a long-chain acyl-CoA synthetase (ACSL). ACSL6, in particular, shows a preference for polyunsaturated fatty acids and is localized to the endoplasmic reticulum and peroxisomal membranes, making it a key candidate for this initial step.[5][6]

  • Peroxisomal Import: The VLCFA-CoA is transported into the peroxisome, a process mediated by ABCD transporters.[7]

  • β-Oxidation: Inside the peroxisome, the acyl-CoA chain is shortened by two carbons per cycle, producing acetyl-CoA and a shorter acyl-CoA. These products can then be transported to mitochondria for complete oxidation and energy production.[7]

Investigating the metabolism of this compound can therefore provide critical insights into peroxisomal function, lipid homeostasis, and the pathology of related diseases.

Foundational Strategy: Selecting the Appropriate Cell Culture Model

The choice of cell model is paramount for obtaining physiologically relevant data. The ideal cell line must possess active peroxisomal β-oxidation machinery. The selection should be guided by the specific research question, whether it pertains to hepatic lipid processing, neurological function, or inflammatory pathways.

Cell Line Origin Key Metabolic Features Advantages Considerations
HepG2 Human Hepatocellular CarcinomaHigh peroxisomal and mitochondrial activity. Central role in systemic lipid metabolism.Well-characterized, robust, and easy to culture. Good model for liver-related lipid processing.Transformed cell line; may not fully recapitulate primary hepatocyte physiology.
SH-SY5Y Human NeuroblastomaHigh expression of enzymes for VLCFA synthesis and metabolism, including ACSL6.[5]Relevant for neurological studies where VLCFAs are highly enriched. Can be differentiated into neuron-like cells.Basal metabolic rate may differ from primary neurons.
Primary Astrocytes Rodent Brain TissueActively metabolize and elongate polyunsaturated fatty acids.[8]Closely mimics the in vivo state of a key central nervous system cell type.More complex to culture and maintain than cell lines; potential for batch-to-batch variability.
THP-1 (differentiated) Human Monocytic LeukemiaDifferentiated into macrophages, which are involved in lipid-driven inflammation.[1]Excellent model for studying the link between VLCFA metabolism and innate immunity.Requires differentiation (e.g., with PMA), adding a step to the protocol.
Genetically Engineered Cells (e.g., HEK293T) Human Embryonic KidneyAmenable to transfection for overexpression or knockdown of key enzymes (e.g., ACSL6, ABCD1).Allows for precise investigation of the function of a single protein in the metabolic pathway.[9][10]Lacks the specialized metabolic context of tissue-specific cell lines.

Experimental Design & Protocols

A successful experiment hinges on meticulous preparation and execution. The workflow below outlines the critical stages, from preparing the insoluble VLCFA substrate to analyzing its metabolic products.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_fa Prepare Fatty Acid Stock (Protocol 3.1) treat_cells Treat Cells with FA-BSA Complex prep_fa->treat_cells Add to media culture_cells Culture & Seed Cells (Protocol 3.2) culture_cells->treat_cells extract Quench & Extract Metabolites (Protocol 3.3) treat_cells->extract After incubation lcms LC-MS/MS Analysis (Protocol 4.1) extract->lcms data_analysis Data Interpretation lcms->data_analysis

Caption: Experimental workflow for studying VLCFA metabolism.

Protocol 3.1: Preparation of Fatty Acid Stock Solution

VLCFAs are practically insoluble in aqueous media. Complexing them with fatty acid-free Bovine Serum Albumin (BSA) is essential for their delivery to cultured cells.[11] This protocol is adapted from methods designed to maximize solubility and reproducibility.[12]

Materials:

  • (15Z,18Z,21Z,24Z)-Triacontatetraenoic acid

  • Ethanol (200 proof, anhydrous)

  • Sodium hydroxide (NaOH)

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare FA Salt: In a sterile glass vial, dissolve the fatty acid in a minimal amount of ethanol. Add an equimolar amount of NaOH to convert the fatty acid to its sodium salt. This improves solubility.

  • Create Stock Solution: Adjust the concentration with ethanol to create a 100 mM stock solution.

  • Sonicate: Sonicate the solution in a water bath until it forms a homogenous, milky suspension. This stock can be stored at 4°C for several months.[12]

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to ensure the BSA is fully dissolved.

  • Complex FA with BSA: While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (e.g., 4:1 FA:BSA) and final concentration. For example, to make a 1 mM FA solution with a 4:1 ratio, you would need 0.25 mM BSA.

  • Incubate: Incubate the FA-BSA complex at 37°C for 30-60 minutes to allow for complete binding.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter. This is your working stock for treating cells.

Protocol 3.2: Cell Seeding and Treatment

Procedure:

  • Seed Cells: Seed your chosen cell line in appropriate culture plates (e.g., 6-well or 12-well plates). Allow cells to adhere and reach 70-80% confluency.

  • Prepare Treatment Media: Dilute the FA-BSA working stock into your complete cell culture medium to the desired final concentration (typically 10-100 µM). Crucially, prepare a "vehicle control" medium containing the same concentration of BSA without the fatty acid.

  • Treatment: Aspirate the old medium from the cells, wash once with sterile PBS, and add the treatment or vehicle control medium.

  • Incubate: Return the cells to the incubator (37°C, 5% CO₂) for the desired time course (e.g., 2, 6, 12, or 24 hours).

Protocol 3.3: Extraction of Acyl-CoA Metabolites

This protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs for analysis.[13][14]

Materials:

  • Ice-cold PBS

  • Ice-cold Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA or C17:0-CoA)

Procedure:

  • Quench Metabolism: Place the culture plate on ice. Quickly aspirate the medium.

  • Wash: Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

  • Lyse and Extract: Add 1 mL of an ice-cold extraction solvent (e.g., Chloroform:Methanol 2:1 v/v) directly to each well. Add a known amount of internal standard to each sample for absolute quantification.

  • Scrape and Collect: Scrape the cells in the extraction solvent and transfer the lysate to a clean tube.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (or pure water) to induce phase separation. Vortex vigorously and centrifuge at low speed (e.g., 2000 x g) for 10 minutes at 4°C.

  • Collect Aqueous Phase: Acyl-CoAs are polar and will partition into the upper aqueous/methanol phase. Carefully collect this phase into a new tube, avoiding the protein interface and the lower organic phase (which contains lipids).

  • Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator. Reconstitute the dried pellet in a small volume of an appropriate solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

Analytical Methodologies

4.1: LC-MS/MS for Acyl-CoA Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the sensitive and specific quantification of acyl-CoA species.[13][15]

  • Chromatography: Reverse-phase chromatography (e.g., C18 column) is used to separate the different acyl-CoA species based on the length and saturation of their fatty acid chain. A gradient of mobile phases, typically water with an acidic modifier (e.g., formic or acetic acid) and an organic solvent like acetonitrile or methanol, is used for elution.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the acyl-CoA) and a specific product ion (a characteristic fragment) for each analyte. This provides extremely high selectivity.

    • Precursor Ion: The [M+H]⁺ ion for each acyl-CoA.

    • Product Ion: A common fragment for all acyl-CoAs is generated from the CoA moiety, allowing for precursor ion or neutral loss scans to identify novel species. For quantification, specific transitions for each expected metabolite should be determined.

Data Interpretation & Expected Metabolic Pathway

Upon incubation with this compound, cells with active peroxisomal β-oxidation are expected to produce a series of shortened acyl-CoA intermediates.

G cluster_peroxisome Peroxisome FA C30:4 Fatty Acid ((15Z,18Z,21Z,24Z)-triacontatetraenoic acid) ACSL6 ACSL6 FA->ACSL6 FA_CoA C30:4-CoA ACSL6->FA_CoA ATP, CoA ABCD1 ABCD1 Transporter FA_CoA->ABCD1 FA_CoA_in C30:4-CoA ABCD1->FA_CoA_in beta_ox1 β-oxidation Cycle 1 FA_CoA_in->beta_ox1 C28_CoA C28:4-CoA beta_ox1->C28_CoA acetyl_coa1 Acetyl-CoA beta_ox1->acetyl_coa1 beta_ox2 β-oxidation Cycle 2 C28_CoA->beta_ox2 C26_CoA C26:4-CoA beta_ox2->C26_CoA acetyl_coa2 Acetyl-CoA beta_ox2->acetyl_coa2 to_mito ... C26_CoA->to_mito Further Oxidation

Caption: Proposed metabolism of this compound.

By analyzing the acyl-CoA pool using LC-MS/MS, researchers can expect to observe:

  • A time-dependent decrease in the C30:4-CoA substrate.

  • A corresponding increase in chain-shortened products, such as C28:4-CoA, C26:4-CoA, and so on.

Comparing the metabolic profiles between different cell lines (e.g., HepG2 vs. SH-SY5Y) or in cells with genetic modifications (e.g., ABCD1 knockout) will reveal tissue-specific processing and the functional roles of key enzymes in this pathway.

References

Preserving the Integrity of Polyunsaturated Fatty Acyl-CoA Standards: A Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyunsaturated fatty acyl-coenzyme A (PUFA-CoA) standards are indispensable reagents in a wide array of biomedical research, including studies on lipid metabolism, cell signaling, and drug development. Their inherent chemical instability, stemming from the presence of multiple double bonds, presents a significant challenge to maintaining their integrity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of PUFA-CoA standards to minimize degradation and ensure the reliability and reproducibility of experimental results.

Introduction: The Challenge of PUFA-CoA Stability

Polyunsaturated fatty acids (PUFAs) are key components of cellular membranes and precursors to a vast number of signaling molecules. When esterified to coenzyme A, they form PUFA-CoAs, which are central intermediates in numerous metabolic pathways. The defining feature of PUFAs, their multiple carbon-carbon double bonds, is also the source of their vulnerability. These bonds are highly susceptible to oxidation, a process that can be initiated by exposure to oxygen, light, heat, and transition metals.[1]

The Primary Enemy: Lipid Peroxidation

The principal degradation pathway for PUFA-CoAs is lipid peroxidation. This is a self-propagating chain reaction initiated by free radicals that attack the double bonds in the polyunsaturated fatty acyl chains.[1] Factors that accelerate this process include:

  • Oxygen: The presence of atmospheric oxygen is a primary driver of lipid peroxidation.

  • Elevated Temperatures: Heat provides the activation energy for oxidative reactions.[2]

  • Light: UV light can generate free radicals, initiating the peroxidation cascade.

  • Transition Metals: Ions such as iron and copper can catalyze the formation of reactive oxygen species (ROS), which readily attack PUFAs.[1]

The consequences of lipid peroxidation are severe, leading to the formation of various degradation products, including hydroperoxides, aldehydes, and truncated fatty acyl chains. These byproducts can interfere with biological assays and lead to misleading results.

Best Practices for Handling and Storage

To counteract the inherent instability of PUFA-CoAs, a multi-faceted approach to their handling and storage is required. The following protocols are designed to minimize exposure to degradative elements and preserve the integrity of these critical standards.

Receiving and Initial Handling

Upon receiving a shipment of PUFA-CoA standards, which are typically supplied as a solid or crystalline powder, immediate and proper storage is crucial.

  • Inspect the Shipment: Ensure the product has arrived frozen and well-packaged.

  • Immediate Storage: Transfer the unopened vial to a -80°C freezer for long-term storage.[1]

Solubilization and Preparation of Stock Solutions

The amphipathic nature of PUFA-CoAs can make them challenging to dissolve. Careful selection of solvents and techniques is necessary to prepare homogenous stock solutions.

Protocol: Preparation of a PUFA-CoA Stock Solution

  • Equilibration: Before opening, allow the vial of PUFA-CoA standard to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: If possible, perform the following steps in a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Solvent Selection: The choice of solvent depends on the specific PUFA-CoA and the downstream application.

    • Aqueous Buffers: For many applications, dissolving the PUFA-CoA in an aqueous buffer (e.g., PBS, pH 7.2) is suitable. The solubility of many acyl-CoAs in aqueous buffers is approximately 10 mg/ml.[3][4][5][6] However, aqueous solutions are not recommended for storage for more than one day.[4][5][7][6]

    • Organic Solvents: For some long-chain PUFA-CoAs, initial solubilization in a small volume of an organic solvent like ethanol may be necessary before dilution in an aqueous buffer.[5][7] Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Degassing Solvents: All solvents, both aqueous and organic, should be thoroughly de-gassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by using a sonicator bath under vacuum.

  • Dissolution: Add the desired volume of de-gassed solvent to the vial. Gently vortex or sonicate on ice to facilitate dissolution. Avoid vigorous shaking, which can introduce oxygen.

  • Concentration Verification: After solubilization, it is advisable to verify the concentration of the stock solution spectrophotometrically. The adenine ring of Coenzyme A has a characteristic absorbance maximum at approximately 257-258 nm.[3][6]

Aliquoting and Storage

To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is critical to aliquot the stock solution into smaller, single-use volumes.[1]

Protocol: Aliquoting and Storage of PUFA-CoA Stock Solutions

  • Aliquot Volumes: Determine the appropriate aliquot volume based on your typical experimental needs.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace of the vial with a stream of dry argon or nitrogen to displace any oxygen.

  • Vial Selection: Use amber glass vials with Teflon-lined caps to protect the standards from light and prevent leaching of contaminants from plastic.

  • Snap-Freezing: Immediately snap-freeze the aliquots in liquid nitrogen.[1]

  • Long-Term Storage: Store the frozen aliquots at -80°C.[1]

Table 1: Recommended Storage Conditions for PUFA-CoA Standards

Storage DurationTemperatureAtmosphereContainer
Long-Term -80°CInert Gas (Argon/Nitrogen)Amber Glass Vials with Teflon-lined Caps
Short-Term (Working Solutions) On Ice (0-4°C)Protected from LightGlass or Low-retention Plastic
Use in Experiments

When using PUFA-CoA standards in experiments, it is important to maintain the protective measures established during storage.

  • Thawing: Thaw aliquots on ice immediately before use.

  • Keep on Ice: Always keep working solutions of PUFA-CoAs on ice to minimize thermal degradation.[1]

  • Minimize Exposure: Keep vials tightly capped and protected from light as much as possible during experimental setup.

  • Fresh Dilutions: Prepare fresh dilutions for each experiment. Do not store diluted solutions for extended periods.

Quality Control and Troubleshooting

Regularly assessing the integrity of your PUFA-CoA standards is a crucial aspect of quality control.

Analytical Methods for Integrity Assessment

Several analytical techniques can be employed to check for degradation:

  • UV-Vis Spectrophotometry: While useful for concentration determination, changes in the spectral profile can also indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a powerful tool for separating the parent PUFA-CoA from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis and derivatization, GC-MS can be used to analyze the fatty acid profile and identify oxidation byproducts.[8]

Troubleshooting Common Issues

Issue: Inconsistent or non-reproducible results in enzyme assays. Potential Cause: Degradation of the PUFA-CoA substrate. Solution:

  • Ensure that stock solutions are fresh and have been stored properly at -80°C under an inert atmosphere.[1]

  • Prepare working solutions immediately before use and keep them on ice.[1]

  • Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your assay buffer.[1][9]

Issue: Difficulty in pipetting PUFA-CoA solutions accurately. Potential Cause: The amphipathic nature of PUFA-CoAs can lead to issues with surface tension and adherence to plastic. Solution:

  • Use low-retention pipette tips.

  • Verify the calibration of your pipettes regularly.

The Role of Antioxidants

The inclusion of antioxidants can provide an additional layer of protection against lipid peroxidation.

  • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used synthetic antioxidants.[1]

  • Natural Antioxidants: Tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are natural antioxidants that can also be effective.[1]

The choice and concentration of antioxidant should be carefully considered, as they may interfere with certain experimental systems.

Visualizing the Path to Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the degradation pathway of PUFA-CoAs and the recommended workflow for their handling.

Diagram 1: PUFA-CoA Degradation Pathway

PUFA_CoA Polyunsaturated Fatty Acyl-CoA Free_Radical Lipid Radical PUFA_CoA->Free_Radical Initiators Initiators (Oxygen, Heat, Light, Metal Ions) Initiators->PUFA_CoA Peroxyl_Radical Lipid Peroxyl Radical Free_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation (Chain Reaction) Peroxyl_Radical->Propagation Propagation->PUFA_CoA Degradation_Products Degradation Products (Hydroperoxides, Aldehydes) Propagation->Degradation_Products Receive Receive Shipment Store_80 Store at -80°C Receive->Store_80 Equilibrate Equilibrate to Room Temp Store_80->Equilibrate Solubilize Solubilize in Degassed Solvent (Inert Atmosphere) Equilibrate->Solubilize Aliquot Aliquot into Single-Use Vials (Inert Gas Overlay) Solubilize->Aliquot Snap_Freeze Snap-Freeze in Liquid N2 Aliquot->Snap_Freeze Store_Aliquots Store Aliquots at -80°C Snap_Freeze->Store_Aliquots Thaw_Ice Thaw on Ice for Use Store_Aliquots->Thaw_Ice

References

Troubleshooting & Optimization

preventing oxidation of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA during analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA. This guide is designed to provide in-depth technical assistance, troubleshooting, and best practices to ensure the integrity of your analysis. As a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), this molecule is exceptionally susceptible to oxidative degradation, which can significantly compromise experimental results. This document offers field-proven insights to help you navigate these challenges.

The Challenge: The Inherent Instability of VLC-PUFA-CoAs

This compound possesses four cis double bonds separated by methylene groups. These methylene hydrogens are particularly labile and easily abstracted, initiating a free-radical chain reaction known as auto-oxidation.[1] This process, once started, can rapidly propagate, leading to a cascade of degradation products, including hydroperoxides, hydroxides, and aldehydes, that will interfere with accurate quantification and characterization.[2] Furthermore, the thioester bond of the Coenzyme A moiety is prone to hydrolysis, especially in non-optimal pH conditions.[3]

The primary goal of any analytical workflow involving this molecule is to rigorously prevent these degradation pathways from the moment of sample collection through to data acquisition.

Core Principles for Preventing Oxidation

Success in analyzing this compound hinges on a multi-layered strategy focused on minimizing exposure to pro-oxidative factors at every step.

Frequently Asked Questions (FAQs)

Q1: My control samples, which should be negative, are showing significant peaks corresponding to oxidized species. What is the likely cause?

A1: This is a classic sign of inadvertent oxidation during sample handling or preparation. The most common culprits are:

  • Reagent Contamination: Your solvents or buffers may be contaminated with trace amounts of transition metals (like iron or copper) which are potent catalysts for lipid oxidation.[1]

  • Oxygen Exposure: Insufficient blanketing with an inert gas during extraction, vortexing, or solvent evaporation steps.

  • Improper Storage: Storing samples or extracts at inappropriate temperatures (e.g., 4°C or even -20°C for extended periods) or exposing them to light can initiate oxidation.[1][4]

Solution: Always use fresh, high-purity or LC-MS grade solvents. Prepare fresh buffers and consider treating them with a chelating resin like Chelex to remove metal ions.[1] Re-evaluate your inert gas procedures to ensure a consistently oxygen-free environment. For storage, -80°C is mandatory.[3][5]

Q2: I'm seeing high variability in quantitative results between my technical replicates. What could be causing this?

A2: High variability is often rooted in inconsistent sample processing.

  • Differential Exposure: Minor differences in how long each sample is exposed to air, light, or ambient temperature during processing can lead to significant variations in oxidation levels.[1]

  • Inhomogeneous Samples: If you are working with tissue, incomplete homogenization can lead to aliquots with different lipid compositions.

  • Autosampler Issues: Leaving samples in a non-refrigerated autosampler for extended periods before injection can induce degradation.

Solution: Standardize your workflow meticulously. Process all samples (including controls and standards) in an identical manner and timeframe. Ensure tissues are thoroughly homogenized. If your analytical run is long, ensure the autosampler is temperature-controlled (typically at 4°C) and include an antioxidant in your reconstitution solvent if compatible with your LC-MS method.[1]

Q3: Is Butylated Hydroxytoluene (BHT) always necessary? Can it interfere with my analysis?

A3: For a highly unsaturated molecule like this compound, the use of a lipophilic antioxidant is strongly recommended.[1][6] BHT is effective and widely used because it is a potent free-radical scavenger.[7] A common concentration is 0.005% (w/v) in the initial extraction solvent.[8]

While BHT itself can be detected by MS, it typically elutes at a different retention time from the acyl-CoA and its metabolites. It is crucial to run a solvent blank containing BHT to identify its peak and ensure it does not co-elute with any analytes of interest. In most well-developed chromatographic methods, interference is not an issue.

Q4: I observe unexpected, non-biological peaks in my GC-MS chromatogram after derivatization. Could these be artifacts?

A4: Yes, it is highly likely. "Artifact peaks" can arise from several sources:

  • Solvent Decomposition: Certain solvents, like DMSO, can degrade under the high temperatures of a GC inlet, creating artifact peaks.[9][10][11]

  • Oxidation Products: The peaks may be various isomers of oxidized and fragmented fatty acids generated during sample workup.

  • Derivatization Byproducts: The derivatization process itself can sometimes create minor side-products.

Solution: Scrutinize your solvent choice; avoid DMSO for GC-based methods if possible.[9][10][11] To confirm if peaks are oxidation products, analyze a standard that has been intentionally exposed to air for a short period. The enhancement of these specific peaks will confirm their identity as oxidation artifacts.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause(s) Recommended Solutions
Low/No Analyte Signal 1. Degradation: Complete oxidation or hydrolysis of the target molecule.• Review entire workflow against the Core Principles. Ensure -80°C storage, use of antioxidants, and strict anaerobic conditions.[3][4][5] • Prepare fresh, single-use aliquots of standards.[3]
2. Poor Extraction Efficiency: The chosen solvent system is not effectively extracting the acyl-CoA.• Use a robust extraction method like Folch or Bligh-Dyer (Chloroform:Methanol based) known for high efficiency with diverse lipids.[8][12]
3. Poor Solubility: The analyte has precipitated out of solution after extraction or before injection.• Reconstitute the final extract in a solvent with a higher organic percentage (e.g., methanol or methanol/water mixture).[3] • Gently warm and vortex the sample before injection.
Ghost Peaks or Carryover 1. Analyte Adsorption: Acyl-CoAs can be "sticky" and adsorb to glass or plastic surfaces and the LC column.• Use silanized glass vials or low-adsorption polypropylene tubes. • Include several blank injections (solvent only) between samples in your LC-MS sequence to wash the column.
Split or Tailing Peaks in LC-MS 1. Poor Chromatography: Suboptimal mobile phase, gradient, or column choice.• Ensure the mobile phase pH is slightly acidic (e.g., using 0.1% formic acid) to maintain the stability of the acyl-CoA.[3] • Use a high-quality C18 reversed-phase column suitable for lipidomics.
2. On-Column Degradation: The analyte is degrading during the chromatographic run.• Minimize the time samples spend in the autosampler. • Ensure mobile phases are freshly prepared and degassed.

Detailed Protocols & Methodologies

Protocol 1: Extraction of this compound from Biological Samples

This protocol is based on the highly effective Folch method, modified for maximum protection against oxidation.[8]

Materials:

  • Extraction Solvent: 2:1 (v/v) Chloroform:Methanol, LC-MS grade. Prepare fresh and add 0.005% (w/v) Butylated Hydroxytoluene (BHT).[8]

  • 0.9% NaCl solution, prepared with ultrapure water.

  • Inert Gas Source: High-purity nitrogen or argon.

  • Glass centrifuge tubes with Teflon-lined caps.

Procedure:

  • Homogenization: Homogenize the pre-weighed tissue or cell pellet sample in the BHT-containing Extraction Solvent on ice. Perform this step rapidly.

  • Inert Atmosphere: After homogenization, immediately flush the headspace of the tube with nitrogen gas before capping tightly.

  • Extraction: Agitate the sample vigorously for 1 minute and allow it to extract at 4°C for at least 1 hour (or overnight for tissues).

  • Phase Separation: Add 0.9% NaCl solution equivalent to 20% of the total solvent volume. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at low speed (e.g., 500 x g) for 5 minutes to achieve clear phase separation.

  • Collection: Using a glass Pasteur pipette, carefully transfer the lower organic (chloroform) layer to a fresh glass tube. This layer contains your lipids and acyl-CoAs.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[13][14] Avoid heating the sample.

  • Storage: Immediately reconstitute the lipid film in a suitable solvent for analysis (e.g., methanol) or flush with nitrogen, cap tightly, and store at -80°C.[3][4][5]

Diagram: Recommended Analytical Workflow

The following diagram illustrates the critical control points for preventing oxidation during the entire analytical process.

G cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Sample 1. Sample Collection (Flash freeze in LN2) Homogenize 2. Homogenization (On ice, with BHT-spiked solvent) Sample->Homogenize Critical: Minimize time A1 Quench enzymatic activity immediately Extract 3. Lipid Extraction (Under N2/Ar gas) Homogenize->Extract Critical: Maintain inert atm. A2 Introduce antioxidant early Drydown 4. Solvent Evaporation (Gentle N2 stream, no heat) Extract->Drydown Critical: Avoid O2 & heat A3 Remove all oxygen Store 5. Storage (-80°C, under N2/Ar) Single-use aliquots Drydown->Store Critical: Temp & atm. A4 Prevent thermal degradation Reconstitute 6. Reconstitution (High-purity solvent, fresh) Store->Reconstitute Critical: Avoid freeze-thaw A5 Long-term stability checkpoint Inject 7. LC-MS Injection (Cooled autosampler) Reconstitute->Inject Critical: Minimize delay A6 Prevent hydrolysis/oxidation in vial

Caption: Critical control points in the workflow for analyzing oxidation-prone acyl-CoAs.

References

Technical Support Center: Navigating the Solubility of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are working with this very-long-chain polyunsaturated fatty acyl-CoA. Due to its long acyl chain (30 carbons), this molecule presents significant solubility challenges in aqueous environments, which can impact experimental reproducibility and outcomes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully prepare and use this compound in your experiments.

I. Understanding the Challenge: The Physicochemical Behavior of Long-Chain Acyl-CoAs

This compound is an amphipathic molecule, possessing a hydrophilic coenzyme A head group and a long, hydrophobic hydrocarbon tail. This dual nature drives its tendency to self-associate in aqueous solutions to minimize the unfavorable interaction between the hydrophobic tail and water. Above a certain concentration, known as the critical micelle concentration (CMC) , these molecules form aggregates called micelles.[1][2] The CMC is a critical parameter to consider, as exceeding it can lead to the formation of micelles, which may not be the desired molecular form for all enzymatic assays. The long, 30-carbon chain of this compound suggests a very low CMC, making it prone to aggregation even at low micromolar concentrations.

The solubility of long-chain fatty acyl-CoAs is influenced by several factors:

  • Acyl Chain Length: Longer chains lead to greater hydrophobicity and a lower CMC.[1]

  • Unsaturation: The presence of double bonds, as in this compound, can increase the CMC compared to its saturated counterpart, effectively increasing its apparent solubility. A double bond can have the effect on the CMC of decreasing the acyl chain by approximately 1.6 carbon atoms.[1]

  • Buffer Composition: pH, ionic strength, and the presence of divalent cations can all significantly impact solubility.[3][4]

II. Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Issue 1: My this compound solution is cloudy or has visible precipitates immediately after preparation.

  • Possible Cause 1: Concentration exceeds solubility limit.

    • Explanation: You may be attempting to dissolve the acyl-CoA at a concentration above its solubility limit in the chosen buffer. Very-long-chain fatty acyl-CoAs have inherently low aqueous solubility.

    • Solution:

      • Reduce the concentration: Prepare a more dilute stock solution.

      • Use a co-solvent: Prepare a high-concentration stock solution in an organic solvent such as ethanol or DMSO and then dilute it into your aqueous buffer.[5][6] Ensure the final concentration of the organic solvent is compatible with your downstream application.

      • Sonication: Gentle sonication can help to disperse small aggregates and improve dissolution.[5][7]

  • Possible Cause 2: Inappropriate buffer conditions.

    • Explanation: The pH, ionic strength, or presence of certain ions in your buffer can promote aggregation. Divalent cations like Mg²⁺ are known to cause precipitation of long-chain fatty acyl-CoAs.[8]

    • Solution:

      • Optimize pH: Prepare solutions in a slightly acidic buffer (pH 4.0-6.0) to improve stability and solubility. The thioester bond is more stable at acidic pH.[9]

      • Chelate divalent cations: If your experimental buffer requires divalent cations, consider adding them immediately before starting the experiment to minimize the time for precipitation to occur. Alternatively, include a chelating agent like EDTA in your stock solution if compatible with your assay.

      • Adjust ionic strength: The effect of ionic strength on the CMC of acyl-CoAs can be complex, and optimization may be required for your specific buffer system.[3][4]

Issue 2: My this compound solution appears clear initially but becomes cloudy over time or after a freeze-thaw cycle.

  • Possible Cause 1: Temperature-dependent solubility.

    • Explanation: Solubility can decrease at lower temperatures, leading to precipitation upon cooling or freezing.

    • Solution:

      • Gentle warming: Before use, allow the solution to equilibrate to room temperature and gently vortex to redissolve any precipitate.[9]

      • Prepare fresh solutions: For critical experiments, it is always best to prepare the acyl-CoA solution fresh.[6]

  • Possible Cause 2: Repeated freeze-thaw cycles.

    • Explanation: Repeated freezing and thawing can promote aggregation and degradation of the molecule.

    • Solution:

      • Aliquot stock solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[9]

Issue 3: I am observing low or inconsistent enzyme activity when using my this compound solution.

  • Possible Cause 1: Substrate is not in a monomeric state.

    • Explanation: Many enzymes require the acyl-CoA substrate to be in a monomeric form. If the concentration used is above the CMC, the formation of micelles can lead to substrate sequestration and reduced availability to the enzyme.[3][4]

    • Solution:

      • Work below the CMC: Determine the CMC of this compound in your assay buffer and use concentrations below this value.

      • Use detergents: Incorporating a detergent like Triton X-100 or CHAPS at a concentration above its own CMC can form mixed micelles with the acyl-CoA, potentially increasing its availability.[10] The choice of detergent and its concentration must be optimized for your specific enzyme.

  • Possible Cause 2: Degradation of the acyl-CoA.

    • Explanation: The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at neutral to basic pH.[9][11] This degradation will reduce the concentration of the active substrate.

    • Solution:

      • Maintain acidic pH for storage: Store stock solutions in a slightly acidic buffer.

      • Prepare fresh: As a best practice, prepare solutions fresh for each experiment.

      • Verify integrity: The purity of your acyl-CoA can be assessed by methods like HPLC-MS to check for degradation products.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store lyophilized this compound?

For long-term stability, store the lyophilized powder at -20°C or -80°C.[9] Under these conditions, the standard should be stable for up to one year.

Q2: How should I prepare a stock solution of this compound?

It is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like high-purity ethanol or DMSO.[5][6] From this high-concentration stock, you can then make further dilutions into your desired aqueous buffer immediately before use. This approach minimizes the exposure of the acyl-CoA to aqueous conditions where it is less stable and prone to aggregation.

Q3: What are the recommended storage conditions for a stock solution of this compound?

If you must store an aqueous stock solution, it should be aliquoted into single-use vials and stored at -80°C for up to six months or at -20°C for up to one month.[9] The storage buffer should ideally be slightly acidic (pH 4.0-6.0) to minimize hydrolysis of the thioester bond.

Q4: Can I use detergents to improve the solubility of this compound?

Yes, non-ionic or zwitterionic detergents can be effective. Detergents form micelles that can incorporate the hydrophobic acyl chain, thereby increasing the overall solubility of the acyl-CoA in the aqueous phase.[12] However, it is crucial to select a detergent and concentration that are compatible with your downstream application and do not inhibit enzyme activity. A good starting point is to use a detergent at a concentration slightly above its CMC.

Q5: How does the polyunsaturated nature of this compound affect its solubility?

The multiple cis-double bonds in the acyl chain introduce kinks, which disrupt the packing of the molecules into aggregates. This generally leads to a higher CMC and better aqueous solubility compared to a saturated acyl-CoA of the same chain length.[1]

IV. Experimental Protocols & Data

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution in 50% ethanol.

Materials:

  • This compound (lyophilized powder)

  • 200 proof ethanol (high purity)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of 50% ethanol required to achieve a 1 mM stock solution.

  • Add the calculated volume of 50% ethanol to the vial.

  • Vortex gently for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • If any particulate matter remains, sonicate the solution in a water bath for 5-10 minutes.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -80°C.

Recommended Buffer Compositions for Dilution
Buffer ComponentRecommended ConcentrationRationale
Buffer Salt 20-50 mM (e.g., K-phosphate, HEPES)Provides buffering capacity.
pH 6.0 - 7.5A compromise between thioester stability (favored by lower pH) and physiological relevance for many enzymes.
Detergent (optional) > CMC (e.g., 0.05% Triton X-100)To maintain solubility and provide the substrate in a monomeric or mixed-micellar form.[10]
BSA (optional) 0.01 - 0.1% (fatty acid-free)Can bind to the acyl-CoA and act as a carrier, preventing aggregation.[5]

V. Visualizing Key Concepts

Micelle Formation and the Critical Micelle Concentration (CMC)

CMC_Concept cluster_below_cmc Below CMC cluster_above_cmc Above CMC M1 M2 M3 M4 M5 label_monomers Monomers in Solution Micelle M6 M7 label_micelle Micelle Formation label_monomers2 Monomers in Equilibrium Concentration Increasing Acyl-CoA Concentration

Caption: The relationship between acyl-CoA concentration and micelle formation.

Experimental Workflow for Solubilization

Solubilization_Workflow start Start: Lyophilized Acyl-CoA prepare_stock Prepare High-Concentration Stock in Organic Co-Solvent (e.g., 50% Ethanol) start->prepare_stock dilute Dilute into Aqueous Buffer (Vortexing) prepare_stock->dilute check_clarity Check for Clarity dilute->check_clarity clear Solution is Clear (Ready for Use) check_clarity->clear Yes cloudy Solution is Cloudy (Precipitate Present) check_clarity->cloudy No end End: Solubilized Acyl-CoA clear->end troubleshoot Troubleshoot: - Gentle Warming - Sonication - Add Detergent/BSA cloudy->troubleshoot troubleshoot->dilute Re-evaluate

Caption: A decision-making workflow for solubilizing this compound.

VI. References

  • Powell, G. L., Tippett, P. S., Kiorpes, T. C., Morris, J., & Constantinides, P. P. (1986). The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length. Archives of Biochemistry and Biophysics, 244(1), 357-360. --INVALID-LINK--

  • Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. The Journal of biological chemistry, 260(12), 7573–7580. --INVALID-LINK--

  • Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. ResearchGate. --INVALID-LINK--

  • Constantinides, P. P., & Steim, J. M. (1985). Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape. PubMed. --INVALID-LINK--

  • Vorland, M., & Holmsen, H. (1992). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 135-142. --INVALID-LINK--

  • MedchemExpress. (n.d.). Triacontatetraenoyl-CoA ((15Z,18Z,21Z,24Z)). Retrieved from --INVALID-LINK--

  • MedchemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Long-chain Fatty Acids. r/Biochemistry. --INVALID-LINK--

  • Constantinides, P. P., & Steim, J. M. (1985). Physical Properties of Fatty Acyl-CoA. Semantic Scholar. --INVALID-LINK--

  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from --INVALID-LINK--

  • Ellis, J. M., Menton, R. G., & Anderson, V. E. (2004). An improved method for tissue long-chain acyl-CoA extraction and analysis. Journal of lipid research, 45(4), 773–779. --INVALID-LINK--

  • BenchChem. (2025). Best practices for long-term storage of 11-Methylheptadecanoyl-CoA standards. --INVALID-LINK--

  • ResearchGate. (2015). What solvent can I use to prepare stock solution of long chain unsaturated fatty acyl coa?--INVALID-LINK--

  • Li, L. O., & Klett, E. L. (2011). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Metabolites, 1(1), 39–56. --INVALID-LINK--

  • Wang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell. --INVALID-LINK--

  • Mancha, M., & Sanchez, J. (1986). Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions. Archives of biochemistry and biophysics, 250(1), 267–270. --INVALID-LINK--

  • Arts, M. T., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLoS ONE, 11(8), e0160497. --INVALID-LINK--

  • Minkler, P. E., et al. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 275-276. --INVALID-LINK--

  • Tanford, C., et al. (1977). Molecular characterization of proteins in detergent solutions. Biochemistry, 16(21), 4576-4580. --INVALID-LINK--

  • Kory, M., & Klett, E. L. (2019). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR Protocols, 1(1), 100013. --INVALID-LINK--

  • Faergeman, N. J., & Knudsen, J. (1997). Acyl-CoA metabolism and partitioning. The Biochemical journal, 323(Pt 1), 1–12. --INVALID-LINK--

  • MedchemExpress. (n.d.). (12Z,15Z,18Z,21Z,24Z)-Triacontapentaenoyl-CoA. Retrieved from --INVALID-LINK--

  • Hjelmeland, L. M. (1986). Detergent effects on enzyme activity and solubilization of lipid bilayer membranes. Methods in enzymology, 124, 135–164. --INVALID-LINK--

  • Wang, Y., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. Protein & Cell, 14(10), 775-779. --INVALID-LINK--

  • MedchemExpress. (n.d.). 3-Oxotriacontatetraenoyl-CoA ((15Z,18Z,21Z,24Z)). Retrieved from --INVALID-LINK--

  • Caldas, B., et al. (2023). Systems for Mitochondria-Protective Cosmetic Actives: Opportunities in Post-Oncologic Skin Regeneration. MDPI. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Solubilization of Membrane Proteins. Retrieved from --INVALID-LINK--

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(1), 1-12. --INVALID-LINK--

  • Lichtenberg, D. (1985). The mechanism of detergent solubilization of liposomes and protein-containing membranes. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 821(3), 470-478. --INVALID-LINK--

  • Ralston, A. W., & Hoerr, C. W. (1942). The solubilities of the normal saturated fatty acids II. The Journal of Organic Chemistry, 7(6), 546-555. --INVALID-LINK--

  • Patton, J. S., et al. (1984). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Journal of Lipid Research, 25(2), 189-197. --INVALID-LINK--

  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved from --INVALID-LINK--

  • Merritt, J. L., & Norris, M. (2021). Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies. Annals of Nutrition and Metabolism, 77(suppl 2), 16-24. --INVALID-LINK--

  • Doulias, P. T., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 290(16), 10431-10438. --INVALID-LINK--

  • Doulias, P. T., et al. (2015). Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency. Journal of Biological Chemistry, 290(16), 10431-10438. --INVALID-LINK--

References

Technical Support Center: Navigating the Complexities of Polyunsaturated Lipid Mass Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of polyunsaturated lipids (PUFAs). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining clean and interpretable mass spectra of these fascinating but often temperamental molecules. As a senior application scientist, I have seen firsthand how seemingly minor experimental variables can lead to a cascade of spectral artifacts, confounding data interpretation and hindering research progress.

This resource is structured to provide not just "what to do" but "why you're doing it." By understanding the underlying chemical and physical principles that govern the behavior of PUFAs in a mass spectrometer, you will be empowered to troubleshoot existing issues and proactively prevent future artifacts. We will delve into the common pitfalls, from sample preparation to data acquisition, and provide you with the knowledge to generate high-quality, reliable data.

Troubleshooting Guide: Common Artifacts and Their Solutions

This section addresses specific, frequently encountered problems in the mass spectral analysis of PUFAs. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Problem 1: I'm seeing unexpected peaks at [M+23]+ and [M+39]+ in my spectra.

Question: My mass spectra of a purified PUFA standard are showing prominent ions at m/z values corresponding to the expected molecular ion plus 23 and 39 Da. What are these, and how can I get rid of them?

Answer:

These ubiquitous signals are sodium ([M+Na]+) and potassium ([M+K]+) adducts.[1] While sometimes analytically useful, they can complicate spectra, suppress the signal of the desired protonated or deprotonated molecule, and interfere with quantification.[2][3]

Causality:

  • Ubiquitous Contaminants: Sodium and potassium ions are everywhere. They can leach from glassware, be present in solvents (even high-purity grades), and are abundant in biological samples.[4]

  • Ionization Process: In electrospray ionization (ESI), pre-formed ions in the solution are transferred to the gas phase. If sodium or potassium ions are present, they can readily form adducts with analyte molecules, especially those with polar functional groups.[1]

Troubleshooting Protocol:

  • Solvent and Glassware Hygiene:

    • Use the highest purity solvents available (LC-MS grade).

    • Rinse all glassware thoroughly with high-purity water and then with your mobile phase solvents. Consider using plasticware where appropriate, as it is less likely to be a source of alkali metal ions.[4]

  • Mobile Phase Additives:

    • For positive ion mode, the addition of a proton source like 0.1% formic acid or acetic acid can promote the formation of [M+H]+ ions and suppress adduct formation.[4] .

  • LC-MS System Cleaning:

    • If adducts persist, your LC-MS system may be contaminated. Flush the entire system, including the autosampler, lines, and ion source, with a cleaning solution (e.g., a high-organic mobile phase with a small amount of acid).

Problem 2: My PUFA spectra show a series of peaks with neutral losses of 18 Da, and the fragmentation pattern is inconsistent.

Question: I am analyzing a hydroxylated PUFA, but I am observing a prominent peak corresponding to the loss of water ([M-H₂O]+), and the fragmentation spectrum is difficult to interpret. Is my compound degrading?

Answer:

In-source fragmentation is a likely culprit.[5][6] This phenomenon occurs when molecules fragment within the ion source before they are mass analyzed. For hydroxylated PUFAs, the loss of water is a common in-source fragmentation event.

Causality:

  • High Source Temperatures: Elevated temperatures in the ESI source can provide enough thermal energy to induce fragmentation of labile molecules.

  • High Cone/Nozzle Voltages: The voltages applied to the sampling cone or nozzle create an electric field that accelerates ions. If these voltages are too high, they can lead to energetic collisions with gas molecules, causing fragmentation.[7]

Troubleshooting Protocol:

  • Optimize Ion Source Parameters:

    • Source Temperature: Gradually decrease the source temperature in increments of 10-20°C and observe the effect on the [M-H₂O]+ peak intensity relative to the molecular ion.

    • Cone/Nozzle Voltage: Methodically reduce the cone or nozzle voltage. Start with the manufacturer's recommended settings and decrease the voltage in small increments while monitoring the signal intensity of the precursor and fragment ions.

  • Gentler Ionization Techniques:

    • If available, consider using a softer ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can sometimes be less prone to in-source fragmentation for certain classes of molecules.

Problem 3: I am observing peaks that correspond to oxidized forms of my PUFAs, even with fresh samples.

Question: My mass spectra show peaks corresponding to the addition of one or more oxygen atoms to my PUFA of interest (e.g., [M+16]+, [M+32]+). I've prepared my samples carefully to avoid oxidation. What's happening?

Answer:

PUFAs are notoriously susceptible to oxidation, which can occur at multiple stages of the analytical workflow, including during sample preparation, storage, and even within the mass spectrometer.[8] The observed peaks are likely hydroperoxy- ([M+OOH]+ or [M+32]+) or epoxy- ([M+O]+ or [M+16]+) PUFA artifacts.[9][10][11]

Causality:

  • Sample Preparation and Storage: Exposure to air, light, and trace metals can catalyze the oxidation of PUFAs.

  • In-source Oxidation: The high-voltage and gaseous environment of the ESI source can, in some cases, promote oxidation reactions.

Troubleshooting Protocol:

  • Rigorous Sample Handling:

    • Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents.[8]

    • Inert Atmosphere: Perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

    • Light Protection: Use amber vials or wrap vials in aluminum foil to protect samples from light.

    • Low Temperature: Store samples at -80°C and minimize freeze-thaw cycles.

  • LC-MS System Optimization:

    • De-gas Solvents: Ensure your mobile phases are adequately de-gassed to minimize dissolved oxygen.

    • Check for Metal Contamination: Persistent oxidation issues may point to metal contamination in your LC system. Passivating the system with a chelating agent may be necessary in extreme cases.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about PUFA analysis by mass spectrometry.

Q1: What is charge-remote fragmentation, and is it an artifact?

A1: Charge-remote fragmentation (CRF) is a type of fragmentation that occurs along the aliphatic chain of a lipid, distant from the charged site.[12][13] It is often induced by high-energy collisional activation. While CRF can be a powerful tool for structurally characterizing fatty acids, including determining double bond positions, the resulting complex fragmentation patterns can be misinterpreted as artifacts if not properly understood.[14][15][16] It is a controlled fragmentation process used for structural elucidation rather than a random artifact.

Q2: I've heard about using ozonolysis in mass spectrometry. How does this work, and can it create artifacts?

A2: Ozone-induced dissociation (OzID) is a technique where ozone is introduced into the mass spectrometer to react with the double bonds of unsaturated lipids.[17][18] This reaction cleaves the double bonds and produces characteristic fragment ions that allow for the unambiguous determination of double bond positions.[19][20] While a powerful technique, incomplete ozonolysis or side reactions can potentially lead to a complex mixture of products that could be considered artifacts. Proper optimization of ozone concentration and reaction time is crucial.[21]

Q3: Can derivatization of PUFAs help reduce artifacts?

A3: Yes, derivatization can be a very effective strategy. For example, derivatizing the carboxylic acid group can improve ionization efficiency and direct fragmentation pathways in a more predictable manner.[22][23] This can lead to cleaner spectra with fewer in-source fragmentation artifacts. However, the derivatization reaction itself must be optimized to avoid the introduction of new artifacts.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common artifacts in PUFA mass spectrometry.

troubleshooting_workflow Troubleshooting Workflow for PUFA Mass Spectra Artifacts cluster_adducts Adduct Mitigation cluster_in_source In-Source Fragmentation Mitigation cluster_oxidation Oxidation Mitigation start Artifacts Observed in Mass Spectrum adducts [M+Na]+, [M+K]+ Adducts start->adducts Alkali Metal Adducts Present? in_source In-Source Fragmentation (e.g., [M-H2O]+) start->in_source Unexpected Neutral Losses? oxidation Oxidation Products ([M+O]+, [M+O2]+) start->oxidation Oxidized Species Detected? adduct_sol1 Improve Solvent/Glassware Hygiene adducts->adduct_sol1 in_source_sol1 Decrease Source Temperature in_source->in_source_sol1 oxidation_sol1 Use Antioxidants (e.g., BHT) oxidation->oxidation_sol1 clean_spectrum Clean, Interpretable Spectrum adduct_sol2 Use Mobile Phase Additives (e.g., Formic Acid) adduct_sol1->adduct_sol2 adduct_sol3 Clean LC-MS System adduct_sol2->adduct_sol3 adduct_sol3->clean_spectrum in_source_sol2 Reduce Cone/Nozzle Voltage in_source_sol1->in_source_sol2 in_source_sol2->clean_spectrum oxidation_sol2 Work Under Inert Atmosphere oxidation_sol1->oxidation_sol2 oxidation_sol3 Protect from Light and Heat oxidation_sol2->oxidation_sol3 oxidation_sol3->clean_spectrum

Caption: A flowchart for systematically identifying and mitigating common artifacts in PUFA mass spectra.

Quantitative Data Summary

The following table summarizes the mass-to-charge ratios of common adducts and modifications observed in the analysis of a hypothetical PUFA, linoleic acid (C₁₈H₃₂O₂; Monoisotopic Mass = 280.2402 Da).

Species Ion Type m/z (Positive Mode) m/z (Negative Mode)
Linoleic Acid[M+H]⁺281.2475-
[M-H]⁻-279.2328
Common Adducts
Sodium Adduct[M+Na]⁺303.2294-
Potassium Adduct[M+K]⁺319.1934-
Common Artifacts
In-source Dehydration (of a hydroxylated derivative)[M+H-H₂O]⁺Varies-
Single Oxidation[M+O-H]⁻-295.2277
Double Oxidation[M+O₂-H]⁻-311.2226

Experimental Protocol: Minimizing PUFA Oxidation During Sample Preparation

This protocol provides a step-by-step methodology for the extraction of PUFAs from a biological matrix with a focus on minimizing oxidative artifacts.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Butylated hydroxytoluene (BHT)

  • LC-MS grade methanol, chloroform, and water

  • 0.1% Formic acid in water

  • Inert gas (nitrogen or argon)

  • Amber glass vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Extraction Solvent: Prepare a 2:1 (v/v) chloroform:methanol solution. Add BHT to a final concentration of 0.01% (w/v) to inhibit oxidation.

  • Sample Homogenization (for tissue): Homogenize the tissue sample in a suitable buffer on ice.

  • Extraction:

    • To 100 µL of plasma or tissue homogenate in a glass vial, add 400 µL of the chloroform:methanol:BHT extraction solvent.

    • Blanket the vial with inert gas before capping.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 100 µL of 0.1% formic acid in water to the mixture.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic layer containing the lipids using a glass syringe and transfer it to a clean amber vial.

    • Blanket the vial with inert gas.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of inert gas.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

  • Storage:

    • If not analyzing immediately, blanket the reconstituted sample with inert gas, cap tightly, and store at -80°C.

References

optimizing ELOVL4 enzymatic assay conditions with (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of the ELOVL4 enzymatic assay, with a specific focus on the substrate (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA (30:4-CoA). This document is designed for researchers, scientists, and drug development professionals engaged in studying very long-chain fatty acid (VLC-FA) metabolism.

Introduction: The ELOVL4 Elongase

Elongation of Very Long-chain fatty acids 4 (ELOVL4) is a critical enzyme localized in the endoplasmic reticulum (ER).[1][2] It catalyzes the initial, rate-limiting condensation step in the biosynthesis of VLC-FAs (≥C28), which are crucial for the function of the retina, brain, skin, and testes.[1][3][4] ELOVL4 is unique in its ability to produce both saturated and polyunsaturated VLC-FAs up to 38 carbons in length.[3][5] Mutations in the ELOVL4 gene are linked to severe human diseases, including Stargardt-like macular dystrophy (STGD3) and spinocerebellar ataxia, making its enzymatic activity a key area of research.[1][6][7][8]

This guide provides field-proven insights and detailed protocols to help you successfully design, execute, and troubleshoot your ELOVL4 enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the specific enzymatic reaction catalyzed by ELOVL4? ELOVL4 catalyzes the condensation of a fatty acyl-CoA substrate with malonyl-CoA, the two-carbon donor. This reaction forms a 3-ketoacyl-CoA intermediate, which is subsequently processed by other enzymes in the ER (a reductase, a dehydratase, and a second reductase) to yield a fatty acyl-CoA that is two carbons longer than the original substrate.[1][9][10]

Q2: What is the expected product when using this compound (30:4-CoA) as a substrate? The primary, direct product of the four-step elongation cycle will be (17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA (32:4-CoA). As ELOVL4 can catalyze multiple elongation cycles, you may also detect longer chain products such as 34:4-CoA, depending on reaction conditions and incubation time.[3][5]

Q3: Why is a microsomal preparation typically used for the assay instead of a purified ELOVL4 enzyme? ELOVL4 is a transmembrane protein that functions within a multi-enzyme complex in the ER membrane.[3] Using a microsomal fraction from cells overexpressing ELOVL4 (e.g., HEK293T or ARPE-19) provides the enzyme in its native lipid environment and ensures the presence of the other necessary enzymes for the complete elongation cycle.[9][11] This approach is often more practical and physiologically relevant than assays using purified, reconstituted protein.[9]

Q4: What are the essential components for an ELOVL4 in vitro assay? A typical assay requires the following core components:

  • Enzyme Source: Microsomal fraction containing active ELOVL4.

  • Acyl-CoA Substrate: Your substrate of interest, e.g., 30:4-CoA.

  • Carbon Donor: Malonyl-CoA (often radiolabeled, e.g., [¹⁴C]-malonyl-CoA, for sensitive detection).

  • Cofactors: NADPH and/or NADH are required for the reductive steps in the elongation cycle.[11]

  • Buffer System: A buffer to maintain a physiological pH (e.g., HEPES or Tris-HCl, pH 7.4).

Q5: What are the most reliable methods for detecting the reaction products? The gold standard for analysis involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent separation and quantification by gas chromatography-mass spectrometry (GC-MS).[7][12] For assays using radiolabeled malonyl-CoA, products can be separated by thin-layer chromatography (TLC) and quantified using phosphorimaging.[9][11] High-performance liquid chromatography-mass spectrometry (HPLC-MS) is also a powerful detection method.

Visualizing the Experimental Workflow

The diagram below outlines the key stages of the ELOVL4 enzymatic assay, from the reaction setup to final product analysis.

ELOVL4_Workflow sub Substrates (30:4-CoA + [14C]Malonyl-CoA) reaction Enzymatic Reaction (Incubate at 37°C) sub->reaction cofactors Cofactors (NADPH) cofactors->reaction enzyme Enzyme Source (ELOVL4 Microsomes) enzyme->reaction stop Stop Reaction & Extract Lipids reaction->stop Product: 32:4-CoA deriv Saponify & Derivatize (Generate FAMEs) stop->deriv analysis GC-MS Analysis (Quantify Elongated Products) deriv->analysis

Caption: Workflow for the ELOVL4 in vitro enzymatic assay.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues in a problem-cause-solution format.

Problem Potential Cause Recommended Solution & Rationale
1. No or Very Low Enzyme Activity Inactive Enzyme: Microsomes improperly prepared, stored, or handled (e.g., multiple freeze-thaw cycles).Prepare fresh microsomal fractions. Aliquot and store at -80°C. Always keep on ice during experimental setup to preserve enzymatic integrity.
Degraded Cofactors/Substrates: Malonyl-CoA and NADPH are labile. Acyl-CoA substrates can hydrolyze.Use fresh or properly stored (-80°C) aliquots of cofactors and substrates. Prepare working solutions immediately before use.
Sub-optimal Reaction Buffer: Incorrect pH or ionic strength can inhibit enzyme function.Optimize the buffer pH, typically between 7.0 and 7.5. Verify that no inhibitory compounds (e.g., high concentrations of detergents or EDTA) are present.[13]
Insoluble Substrate: Very long-chain acyl-CoAs are hydrophobic and may precipitate in aqueous buffer, making them unavailable to the enzyme.[9]Ensure the acyl-CoA substrate is fully solubilized. This may require gentle warming or the addition of a carrier molecule like fatty acid-free BSA.
2. High Background Signal (No-Enzyme Control) Non-enzymatic Substrate Degradation: Chemical hydrolysis of the thioester bond in the acyl-CoA substrate.This is typically low but can be assessed with a "no-enzyme" control. If high, re-evaluate buffer stability and purity of reagents.
Contaminating Activity: The radiolabeled malonyl-CoA may be impure or there might be contaminating enzymes in other reagents.Use high-purity, validated reagents. Run a control with all components except the acyl-CoA substrate to check for background incorporation of the radiolabel.
3. Poor Reproducibility / High Variability Pipetting Inaccuracy: Inconsistent volumes of viscous solutions (like microsomal preps) or small volumes of concentrated reagents.Calibrate pipettes regularly. Use reverse pipetting techniques for viscous liquids. Prepare a master mix of reagents to minimize well-to-well pipetting steps.[14]
Temperature Fluctuations: Inconsistent incubation temperatures across samples or experiments.Use a calibrated water bath or incubator for the reaction. Equilibrate all reagents (except the enzyme) to the reaction temperature before starting.[13]
Incomplete Mixing: Non-homogenous reaction mixture in the wells.After adding all components, gently tap or vortex the plate/tubes to ensure the reaction is homogenous. Avoid introducing bubbles, which can interfere with some plate readers.[13]
Inconsistent Lipid Extraction: Variable efficiency in the extraction or derivatization steps.Standardize the extraction and derivatization protocol. Use a consistent technique for all samples. Consider adding an internal standard (a fatty acid not otherwise present in the sample) before extraction to normalize for recovery efficiency.

Optimized Experimental Protocol

This protocol provides a validated starting point for an ELOVL4 enzymatic assay using microsomes from ELOVL4-overexpressing HEK293T cells.

Part A: Preparation of Microsomes
  • Cell Culture: Grow HEK293T cells transiently or stably expressing your ELOVL4 construct to ~90% confluency. Include a control cell line (e.g., expressing GFP) to prepare control microsomes.

  • Harvesting: Scrape cells into ice-cold PBS, centrifuge at 500 x g for 5 min at 4°C. Discard supernatant.

  • Homogenization: Resuspend the cell pellet in 5 volumes of ice-cold homogenization buffer (e.g., 10 mM HEPES pH 7.4, 0.25 M sucrose, 1 mM EDTA, with protease inhibitors). Homogenize using a Dounce homogenizer with a tight-fitting pestle (~20 strokes on ice).

  • Differential Centrifugation:

    • Centrifuge homogenate at 1,000 x g for 10 min at 4°C to pellet nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 min at 4°C to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Final Preparation: Discard the supernatant and gently wash the microsomal pellet with homogenization buffer. Resuspend the pellet in a minimal volume of storage buffer (e.g., homogenization buffer with 10% glycerol).

  • Quantification & Storage: Determine the protein concentration using a BCA or Bradford assay. Aliquot the microsomes, flash-freeze in liquid nitrogen, and store at -80°C until use.

Part B: In Vitro Elongation Assay

This reaction should be set up in a total volume of 100 µL. Prepare a master mix for replicates. All steps should be performed on ice.

ComponentStock ConcentrationVolume per ReactionFinal Concentration
HEPES Buffer (pH 7.4)1 M10 µL100 mM
NADPH10 mM2 µL200 µM
[¹⁴C]-Malonyl-CoA1 mM (0.05 µCi/µL)2 µL20 µM (0.1 µCi)
30:4-CoA Substrate1 mM2 µL20 µM
Microsomal Protein2 mg/mL10 µL20 µg
Nuclease-Free Water-74 µL-
Total Volume 100 µL

Procedure:

  • Combine buffer, water, NADPH, and substrate in a microcentrifuge tube.

  • Add the [¹⁴C]-Malonyl-CoA.

  • Initiate the reaction by adding the microsomal protein. For negative controls, use microsomes from GFP-transfected cells or add buffer instead of enzyme.

  • Vortex gently and incubate at 37°C for 30 minutes. The optimal time may vary and should be determined empirically.

  • Stop the reaction by adding 200 µL of 1 M KOH in 90% methanol.

Part C: Product Analysis (FAMEs via GC-MS)
  • Saponification: Vortex the stopped reaction mixture and incubate at 80°C for 1 hour to hydrolyze all acyl-CoAs and lipids to free fatty acids.

  • Acidification: Cool the samples and acidify to ~pH 2 by adding 100 µL of 6 M HCl.

  • Extraction: Extract the free fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

  • Methylation: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 100 µL of 14% boron trifluoride (BF₃) in methanol and incubate at 100°C for 5 minutes to generate fatty acid methyl esters (FAMEs).

  • Final Extraction: Add 200 µL of hexane and 200 µL of water. Vortex and collect the upper hexane layer containing the FAMEs.

  • Analysis: Analyze the FAMEs by GC-MS. The elongated product (32:4) will have a distinct retention time and mass spectrum compared to the substrate (30:4) and other endogenous fatty acids.

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing assay failures.

Caption: Decision tree for troubleshooting the ELOVL4 assay.

References

troubleshooting low yield in the synthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA. This document is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during this complex multi-step synthesis. We will address common problems in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

The synthesis of this very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) is inherently challenging, involving two distinct phases:

  • Phase 1: The chemical synthesis of the C30 polyunsaturated fatty acid precursor, (15Z,18Z,21Z,24Z)-triacontatetraenoic acid.

  • Phase 2: The enzymatic or chemical activation of the fatty acid to its corresponding Coenzyme A thioester.

Low yields can arise from numerous issues in either phase, from reagent instability to product degradation and purification losses. This guide provides a systematic approach to identifying and resolving these bottlenecks.

Part 1: Troubleshooting the Fatty Acid Precursor Synthesis

The construction of the 30-carbon backbone with four specific Z-(cis) double bonds is the most demanding part of the synthesis. Success hinges on precise reaction control and meticulous handling of intermediates.

Q1: My carbon-carbon coupling reactions (e.g., Wittig, Suzuki, Negishi) are resulting in low yields and complex side products. What are the likely causes?

A1: Low yields in coupling reactions for synthesizing polyunsaturated chains typically stem from three areas: reagent quality, reaction conditions, and side reactions.

  • Reagent Purity and Stoichiometry: Organometallic reagents (e.g., organozinc in Negishi coupling) and phosphonium ylides (in Wittig reactions) are highly sensitive to air and moisture. Ensure all solvents and reagents are rigorously dried and reactions are conducted under a strictly inert atmosphere (Argon or Nitrogen). Inaccurate stoichiometry can also lead to incomplete reactions or the formation of homocoupling byproducts. Always titrate organometallic reagents before use.

  • Catalyst Activity: For cross-coupling reactions, the palladium or other metal catalyst must be active. If you are using a Pd(0) source, ensure it has not oxidized to inactive Pd(II). Consider using a pre-catalyst that is activated in situ.

  • Side Reactions: A common side reaction is β-hydride elimination, which can be minimized by careful choice of catalyst ligands and temperature. For PUFA synthesis, oxidative side reactions can also occur, leading to polymerization or fragmentation. The inclusion of a radical scavenger like BHT (butylated hydroxytoluene) can sometimes be beneficial, but should be tested on a small scale first. A recent gram-scale synthesis of VLC-PUFAs successfully employed a Negishi coupling, highlighting the importance of avoiding oxidation-prone steps.[1]

Q2: My final fatty acid product is a difficult-to-separate mixture of geometric isomers (Z/E). How can I improve the stereoselectivity for the Z-isomer?

A2: Achieving high Z-selectivity is critical. The choice of reaction is paramount.

  • Wittig Reaction Variants: The standard Wittig reaction often gives mixtures of E/Z isomers. For high Z-selectivity, use a non-stabilized ylide under salt-free conditions at low temperatures. The Schlosser modification can provide high E-selectivity, which is not desired here, but understanding the mechanism is key. The most reliable method for generating Z-alkenes is often through the reduction of an alkyne.

  • Alkyne Reduction: A powerful strategy is to first form a carbon-carbon triple bond (e.g., via Sonogashira coupling or acetylide alkylation) and then perform a stereoselective partial reduction to the Z-alkene. The Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is the classic choice for this hydrogenation, yielding the cis-alkene.

Q3: I'm observing significant product degradation during workup and purification. What is causing this and how can I prevent it?

A3: The methylene-interrupted double bonds in your molecule are highly susceptible to oxidation.[2] Exposure to atmospheric oxygen, light, and trace metals can initiate radical chain reactions, leading to hydroperoxides, polymers, and cleavage products.

Prevention Strategies:

  • Degas Solvents: Always use solvents that have been thoroughly degassed by sparging with argon or nitrogen, or by several freeze-pump-thaw cycles.

  • Work in an Inert Atmosphere: Conduct all manipulations, including solvent removal and chromatography, under an inert atmosphere whenever possible.

  • Use Antioxidants: Add a small amount (e.g., 0.01%) of an antioxidant like BHT or Vitamin E to your solvents during chromatography and for storage.

  • Avoid Metal Contamination: Use high-purity reagents and avoid contact with reactive metals. If metal catalysts were used, ensure they are completely removed during workup.

  • Storage: Store the purified fatty acid under argon at -20°C or -80°C, preferably as a dilute solution in a degassed solvent.

Q4: Purification of the long-chain fatty acid is inefficient and leads to significant product loss. What are the best practices?

A4: Purifying very-long-chain fatty acids is challenging due to their waxy nature and similar polarities to byproducts.

  • Crystallization: For saturated long-chain fatty acids, crystallization is effective. For PUFAs, this is more difficult. However, forming adducts, for instance with acetamide, can facilitate crystallization and purification.[3]

  • Chromatography:

    • Flash Chromatography: Use silica gel treated with silver nitrate (AgNO₃). The silver ions form π-complexes with the double bonds, allowing for separation based on the degree and geometry of unsaturation.

    • Countercurrent Chromatography: High-speed countercurrent chromatography is a liquid-liquid technique that avoids solid supports, minimizing adsorptive losses and degradation. It has been shown to be effective for separating C22-C24 long-chain fatty acids with high purity and recovery.[4]

Part 2: Troubleshooting the Acyl-CoA Thioesterification

This final step converts the purified fatty acid into the biologically active thioester. While seemingly straightforward, this enzymatic or chemical ligation has several potential failure points. The most common method is enzymatic synthesis using a long-chain acyl-CoA synthetase (ACSL).[5][6]

Q5: The enzymatic reaction to form the acyl-CoA shows little to no product. How can I confirm my enzyme is active?

A5: Before troubleshooting your specific substrate, you must validate the enzyme's activity.

Troubleshooting Protocol: Enzyme Activity Assay

  • Select a Positive Control Substrate: Choose a common, reliable long-chain fatty acid that is known to be a good substrate for your ACSL enzyme, such as oleic acid or palmitic acid.[7]

  • Set Up a Control Reaction: Run the reaction under your standard conditions (buffer, pH, temperature, ATP, CoA) but using the control substrate instead of your novel fatty acid.

  • Monitor Product Formation: Use a suitable method to detect the formation of the control acyl-CoA. A common method is reverse-phase HPLC, monitoring at 260 nm for the adenine moiety of CoA.[8]

  • Analyze Results:

    • If the control works: Your enzyme is active, and the issue lies with your specific substrate or its presentation in the reaction.

    • If the control fails: The problem is with the enzyme itself or other core reagents (ATP, CoA, buffer). Check enzyme storage, age, and handling.

Q6: My enzyme is active, but the yield of this compound is still very low. What else could be wrong?

A6: If the enzyme is active, the bottleneck is likely related to substrates, co-factors, or reaction equilibrium.

Substrate and Reagent Issues
IssueCausality & ExplanationTroubleshooting Steps
Substrate Solubility Very-long-chain fatty acids have extremely poor aqueous solubility. If the substrate is not available to the enzyme's active site, the reaction rate will be negligible.1. Use a Co-solvent: Introduce a small amount (1-5%) of DMSO or ethanol to aid solubility. Note: High concentrations can inhibit the enzyme. 2. Introduce via Detergent: Use a non-ionic detergent like Triton X-100 at a concentration just above its critical micelle concentration (CMC) to present the fatty acid in micelles.
Reagent Degradation ATP: The phosphoanhydride bonds are prone to hydrolysis. Degraded ATP cannot form the necessary acyl-AMP intermediate.[9][10] Coenzyme A: The free thiol group is susceptible to oxidation, forming disulfides that are unreactive.1. Use Fresh Solutions: Prepare ATP and CoA solutions fresh before each experiment. 2. Check Purity: Assess the purity of ATP and CoA stocks via HPLC if degradation is suspected. 3. Proper Storage: Store stock solutions as single-use aliquots at -80°C to prevent freeze-thaw cycles.[7]
Product Inhibition Long-chain acyl-CoAs are amphipathic molecules that can act as detergents and may cause feedback inhibition of the synthetase enzyme.[7]1. Time Course Analysis: Take aliquots at various time points. If the reaction plateaus quickly at a low conversion, product inhibition may be the cause. 2. Lower Initial Concentration: Run the reaction at a more dilute concentration to prevent the product from reaching an inhibitory level.
Byproduct Inhibition The reaction produces pyrophosphate (PPi). According to Le Châtelier's principle, accumulation of PPi can drive the reaction equilibrium backward, favoring reactants.[11]1. Add Pyrophosphatase: Include inorganic pyrophosphatase in the reaction mixture. This enzyme hydrolyzes PPi to two molecules of phosphate, an effectively irreversible reaction that pulls the overall synthesis towards completion.
Q7: How should I handle and purify the final this compound product?

A7: The final product is an amphipathic molecule that is sensitive to oxidation and hydrolysis. Purification requires specific methods to ensure high recovery and stability.

Purification Protocol: HPLC for Acyl-CoA This protocol is adapted from established methods for long-chain acyl-CoA analysis.[8]

  • Quench the Reaction: Stop the enzymatic reaction by adding an equal volume of cold 2-propanol or acetonitrile to precipitate the enzyme. Centrifuge to pellet the protein.

  • Solid-Phase Extraction (Optional): For crude extracts, an initial cleanup using an oligonucleotide purification column or a C18 SPE cartridge can enrich the acyl-CoA fraction.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

    • Mobile Phase B: Acetonitrile.

    • Detection: Diode array detector (DAD) monitoring at 260 nm.

  • Lyophilize: Immediately freeze the collected HPLC fractions containing the product and lyophilize to obtain a stable powder.

  • Storage: Store the lyophilized powder under argon at -80°C. For use, reconstitute in an appropriate buffer immediately before the experiment.

Visualizations & Workflows

Synthesis and Troubleshooting Overview

G cluster_0 Phase 1: Fatty Acid Synthesis cluster_1 Phase 2: Acyl-CoA Formation cluster_2 Troubleshooting Points FA_Start Building Blocks Coupling C-C Coupling (e.g., Negishi) FA_Start->Coupling Stereo Stereocontrol (e.g., Alkyne Reduction) Coupling->Stereo T1 Low Coupling Yield Coupling->T1 FA_Product (15Z,18Z,21Z,24Z)-triacontatetraenoic Acid Stereo->FA_Product T2 Poor Z:E Ratio Stereo->T2 FA_Purify Purification (AgNO3-Silica / HPLC) FA_Product->FA_Purify T3 Degradation FA_Product->T3 CoA_React Enzymatic Reaction (ACSL, ATP, CoA) FA_Purify->CoA_React Purified FA Precursor CoA_Product Final Product: Acyl-CoA CoA_React->CoA_Product T4 Low Enzyme Activity CoA_React->T4 T5 Reagent Instability CoA_React->T5 CoA_Purify Purification (RP-HPLC) CoA_Product->CoA_Purify

Caption: Overall workflow for synthesis and key troubleshooting points.

Troubleshooting Workflow for Low Yield in Acyl-CoA Formation

G start Low Yield of Acyl-CoA q_enzyme Is enzyme active? (Run positive control) start->q_enzyme enzyme_no Problem: Inactive Enzyme Solution: Replace enzyme, check storage q_enzyme->enzyme_no No enzyme_yes Enzyme is Active q_enzyme->enzyme_yes Yes q_reagents Are ATP/CoA fresh & pure? enzyme_yes->q_reagents reagents_no Problem: Degraded Reagents Solution: Use fresh aliquots, store at -80°C q_reagents->reagents_no No reagents_yes Reagents are Good q_reagents->reagents_yes Yes q_conditions Are reaction conditions optimal? reagents_yes->q_conditions solubility Problem: Substrate Insolubility Solution: Add co-solvent (DMSO) or detergent q_conditions->solubility Check Solubility inhibition Problem: Product/Byproduct Inhibition Solution: Add pyrophosphatase, dilute reaction q_conditions->inhibition Check Inhibition

Caption: Decision tree for diagnosing low yield in the enzymatic step.

References

Technical Support Center: A Senior Application Scientist's Guide to Resolving Chromatographic Peak Tailing of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in metabolomics and lipidomics: the chromatographic analysis of long-chain acyl-Coenzyme A (acyl-CoA) molecules. As a Senior Application Scientist, I've frequently collaborated with researchers to troubleshoot the frustrating issue of peak tailing, which can severely compromise resolution, sensitivity, and quantitative accuracy.

This guide is structured to move beyond simple checklists. It provides in-depth, cause-and-effect explanations and validated protocols to empower you to diagnose and resolve these issues methodically. Long-chain acyl-CoAs, with their amphipathic nature—combining a long, hydrophobic acyl chain with a highly polar, phosphate-rich Coenzyme A moiety—are uniquely susceptible to multiple retention mechanisms that lead to poor peak shape.[1][2] Understanding and controlling these mechanisms is the key to robust and reliable data.

Troubleshooting Guide: A Question & Answer Approach

Q1: I'm consistently seeing tailing peaks for my long-chain acyl-CoAs. What are the most likely causes?

Peak tailing in the analysis of long-chain acyl-CoAs is a multifactorial problem, but it almost always stems from undesirable secondary interactions between the analyte and the chromatographic system.[3][4] The primary culprits can be grouped into a few key areas:

  • Secondary Ionic Interactions: The negatively charged phosphate groups on the CoA moiety can interact strongly with positively charged active sites on the stationary phase, most commonly residual silanol groups on silica-based columns.[3][5] This is often the most significant contributor to peak tailing.

  • Metal Chelation: The phosphate backbone of the CoA molecule is an effective chelator for metal ions. Trace metals (like iron, aluminum, or titanium) can leach from stainless-steel components of the HPLC system (tubing, frits) or be present as impurities in the silica packing material, creating active sites that bind your analyte.[6][7]

  • Suboptimal Mobile Phase Conditions: The pH and buffer capacity of your mobile phase are critical. If the pH is not properly controlled, the ionization state of both the analyte and the stationary phase can fluctuate, leading to mixed retention mechanisms and peak distortion.[8]

  • Column Health and Integrity: Physical and chemical degradation of the column can lead to peak shape issues. This includes contamination from sample matrix, degradation of the stationary phase, or physical disruption of the packed bed.[3][9]

  • Sample-Related Issues: Overloading the column with too much analyte or using a sample solvent that is much stronger than the initial mobile phase can cause peak distortion, though this can also manifest as peak fronting.[3][10]

Q2: How can I systematically diagnose the root cause of my peak tailing?

A logical, stepwise approach is essential to avoid making unnecessary and time-consuming changes to your method. The following workflow helps isolate the problem. Start with the simplest checks and progress to more involved method modifications.

Silanol_Interaction cluster_column Silica Stationary Phase cluster_analyte Acyl-CoA Molecule silanol Si-O⁻ H⁺ (Ionized Silanol Group) acyl_coa R-CoA-(PO₃)₂-PO₃⁻ (Negatively Charged Phosphate) acyl_coa->silanol   Ionic Interaction   (Causes Tailing) Metal_Chelation acyl_coa Acyl-CoA (with Phosphate Groups) metal_ion Fe³⁺ / Ti²⁺ Ion (on Frit or Silica Surface) acyl_coa->metal_ion Chelation Interaction (Causes Tailing) edta EDTA (Chelating Agent) edta->metal_ion Preferential Chelation (Prevents Tailing)

References

stability of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of this very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) during experimental workflows.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses the most common questions regarding the handling, storage, and stability of this compound.

Q1: What is this compound and why is its stability a concern?

This compound is an activated form of a very long-chain polyunsaturated fatty acid (VLC-PUFA).[1][2][3] Like other PUFA-CoAs, its structure contains two chemically vulnerable regions: the polyunsaturated acyl chain and the thioester bond linking the fatty acid to Coenzyme A. The methylene groups between the cis-double bonds in the acyl chain are highly susceptible to oxidation, while the thioester bond is prone to hydrolysis.[4][5] Degradation compromises sample integrity, leading to inaccurate quantification, loss of biological activity, and non-reproducible experimental results.[6]

Q2: What are the primary pathways of degradation for this molecule?

There are two main degradation pathways you must mitigate:

  • Lipid Peroxidation: This is a free-radical-initiated, self-propagating chain reaction that attacks the double bonds of the polyunsaturated chain.[4] It is accelerated by exposure to atmospheric oxygen, transition metal ions (which can catalyze the formation of reactive oxygen species), and elevated temperatures.[4]

  • Hydrolysis: The high-energy thioester bond can be cleaved by water, yielding the free fatty acid and Coenzyme A. This reaction is catalyzed by extremes in pH and elevated temperatures. While some studies show fatty acyl-CoAs to be relatively stable in neutral buffers at room temperature for up to 24 hours, long-chain and polyunsaturated variants are generally less stable in aqueous media.[7][8]

Diagram: Primary Degradation Pathways

cluster_oxidation Lipid Peroxidation cluster_hydrolysis Thioester Hydrolysis PUFA_CoA This compound Oxidation Oxidation Products (hydroperoxides, aldehydes, etc.) PUFA_CoA->Oxidation Hydrolysis Free Fatty Acid + CoASH PUFA_CoA->Hydrolysis Catalyst_Ox Catalysts: - Oxygen (O₂) - Metal Ions (Fe²⁺, Cu²⁺) - Heat / Light Catalyst_Ox->Oxidation Catalyst_Hy Catalysts: - Water (H₂O) - pH Extremes (Acid/Base) - Heat Catalyst_Hy->Hydrolysis

Caption: Key degradation routes for VLC-PUFA-CoAs.

Q3: Which solvents are best for reconstituting and working with this compound?

The choice of solvent is critical and depends on the experimental context. Due to the molecule's amphiphilic nature—possessing a polar CoA head group and a long, nonpolar acyl chain—solubility and stability must be balanced.[8][9]

  • Recommended for Reconstitution & Analysis (LC-MS): Anhydrous, analytical-grade methanol is an excellent choice. Studies have shown that it provides superior stability for acyl-CoAs compared to aqueous solutions.[7] Acetonitrile is another suitable aprotic solvent.

  • Aqueous Buffers: These should be avoided for storage. If required for an assay, prepare the working solution immediately before use from a stock in an organic solvent. The buffer should be ice-cold, de-gassed, and ideally contain a chelating agent like EDTA to sequester metal ions.[4]

  • Solvents to Avoid for Working Solutions: Do not use water as a primary solvent for stock solutions due to the high risk of hydrolysis.[7]

Q4: What are the optimal conditions for short-term and long-term storage?

Proper storage is non-negotiable for maintaining the integrity of your compound.

  • Long-Term Storage (-80°C): For periods longer than a few days, the compound should be stored as a lyophilized powder or in a non-aqueous organic solvent (e.g., anhydrous ethanol or methanol) at -80°C under an inert atmosphere (argon or nitrogen).[4][5] Aliquoting into single-use volumes is crucial to prevent repeated freeze-thaw cycles, which accelerate degradation.[4]

  • Short-Term Storage / In-Use: During an experiment, all solutions containing the PUFA-CoA must be kept on ice at all times to minimize thermal degradation.[4] Prepare working solutions from the -80°C stock immediately before the experiment.

Q5: How can I actively prevent oxidation during my experiments?

Oxidation is a primary threat. The following precautions are essential:

  • De-gas Solvents: Before use, thoroughly de-gas all solvents (both organic and aqueous buffers) by sparging with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.[4]

  • Use Antioxidants: Consider adding a synthetic antioxidant such as butylated hydroxytoluene (BHT) to your organic solvents and, if compatible with your assay, to your aqueous buffers.[4] A typical final concentration is 50-100 µM.

  • Inert Atmosphere: When possible, handle stock solutions and prepare dilutions in a glove box or on a benchtop flushed with an inert gas.[4]

  • Use Chelating Agents: Add a chelating agent like EDTA (0.1-0.5 mM) to aqueous buffers to sequester divalent metal ions that can catalyze oxidative reactions.[4]

Troubleshooting Guide

This guide provides solutions to common issues encountered when working with this compound.

Issue Encountered Probable Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results in enzyme assays. 1. Degradation of PUFA-CoA: The stock or working solution has degraded due to improper storage or handling.[4] 2. Inaccurate Pipetting: The amphiphilic nature of the molecule can cause pipetting errors.[4] 3. Micelle Formation: At concentrations above the Critical Micelle Concentration (CMC), the molecule self-assembles, reducing the concentration of available monomeric substrate.[8]1. Use a fresh aliquot from a properly stored -80°C stock for each experiment. Prepare working solutions immediately before use and keep on ice. Consider adding an antioxidant to the assay buffer.[4] 2. Use low-retention pipette tips and ensure pipette calibration is accurate. Pre-wet the tip with the solvent before aspirating the PUFA-CoA solution. 3. Research the CMC for similar long-chain acyl-CoAs and ensure your assay concentration is well below this value.[10]
Low or disappearing signal in LC-MS analysis. 1. Sample Degradation: The molecule has degraded in the autosampler, especially if samples are queued for a long time in an aqueous mobile phase. 2. Adsorption: The long acyl chain can adsorb to plastic or glass surfaces.1. Reconstitute the dried extract in a stable solvent (e.g., methanol) immediately before injection.[7] Use a cooled autosampler (4°C). 2. Use low-retention polypropylene vials and pipette tips.
Appearance of unexpected peaks in chromatograms. 1. Oxidation Products: New peaks may correspond to various oxidized forms of the acyl chain. 2. Hydrolysis Products: A peak corresponding to the free fatty acid may appear.1. Review handling procedures. Ensure solvents were de-gassed and an inert atmosphere was used.[4] 2. Minimize the time the sample spends in aqueous solutions. Check the pH of buffers.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol provides a standardized procedure to maximize the stability of this compound from receipt to experimental use.

Diagram: Standard Handling Workflow

A 1. Receive Compound (Lyophilized Powder) B 2. Prepare Aliquots - Work under inert gas (Argon/Nitrogen) - Weigh into low-retention tubes A->B Immediate C 3. Long-Term Storage - Store aliquots at -80°C - Protect from light B->C D 4. Prepare for Experiment - Retrieve ONE aliquot - Thaw completely on ice C->D Day of Experiment E 5. Reconstitute Stock Solution - Use de-gassed, antioxidant-spiked  organic solvent (e.g., Methanol + BHT) - Keep on ice D->E F 6. Prepare Working Dilutions - Use ice-cold, de-gassed buffers/solvents - Use immediately E->F G 7. Perform Experiment - Maintain samples at low temperature F->G

Caption: Step-by-step workflow for optimal stability.

Methodology:

  • Receipt and Aliquoting: Upon receiving the lyophilized compound, immediately transfer it to a glove box or argon-flushed environment. Weigh out single-use aliquots into pre-weighed, low-retention polypropylene tubes.

  • Long-Term Storage: Tightly cap the tubes, seal with paraffin film, and place them in a labeled freezer box. Store at -80°C, protected from light.[4][5]

  • Preparation for Use: On the day of the experiment, retrieve a single aliquot. Allow it to thaw completely on ice (~10-15 minutes). Do not use a water bath or heat block.

  • Reconstitution: Prepare a stock solution by adding a precise volume of ice-cold, de-gassed, antioxidant-containing solvent (e.g., methanol with 100 µM BHT). Vortex gently to dissolve.

  • Dilution and Use: Make all subsequent dilutions for your experiment using ice-cold, de-gassed solvents or buffers. Use these working solutions immediately. Do not re-freeze and re-use working solutions prepared in aqueous buffers.

Protocol 2: Quantitative Assessment of Stability via LC-MS

This method allows for the empirical determination of the stability of this compound in a chosen solvent.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol).

  • Test solvents (e.g., water, PBS pH 7.4, methanol, acetonitrile), de-gassed.

  • LC-MS system with a C18 column.[11]

  • Cooled autosampler (4°C).

Methodology:

  • Preparation: In separate low-retention tubes, dilute the PUFA-CoA stock solution to a final concentration of 10 µM in each of the test solvents. Prepare enough volume for all time points.

  • Time Course Incubation: Incubate the tubes at the desired test temperature (e.g., 4°C or 25°C).

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each tube and immediately quench any reaction by adding 4 volumes of ice-cold acetonitrile or methanol. This precipitates proteins and halts degradation.

  • Sample Processing: Centrifuge the quenched samples (e.g., 14,000 x g for 10 min at 4°C) to pellet any precipitate.[12] Transfer the supernatant to LC-MS vials.

  • LC-MS Analysis: Inject the samples into the LC-MS system. Use a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.[12]

  • Data Analysis: Quantify the peak area of the parent this compound at each time point. Plot the percentage of remaining compound versus time for each solvent to determine its stability profile.

Data Summary: Solvent Stability Profile

The following table summarizes stability considerations for PUFA-CoAs in common laboratory solvents, based on established principles.

Solvent/MediumTypeRecommended UseKey Stability Considerations
Methanol Polar ProticReconstitution, stock solutions, LC-MS analysis.Good Stability. Shown to provide better stability than aqueous solutions for acyl-CoAs.[7] Should be anhydrous and de-gassed.
Acetonitrile Polar AproticLC-MS analysis, stock solutions.Good Stability. Aprotic nature minimizes risk of hydrolysis. Must be de-gassed.
Ethanol Polar ProticStock solutions for long-term storage.Good Stability. Similar to methanol. Use anhydrous grade and store under inert gas at -80°C.
Aqueous Buffers (e.g., PBS, Tris) AqueousImmediate use only in assays.Poor Stability. High risk of hydrolysis and oxidation.[7] Must be ice-cold, de-gassed, and contain EDTA. Do not store samples in buffer.
Chloroform/Methanol Mixtures BiphasicLipid extraction.Good for Extraction. Used to separate lipids from aqueous phases.[13] The organic phase protects against hydrolysis, but oxidation is still a risk if not handled properly.
DMSO Polar AproticSolubilizing for cell-based assays.Moderate Stability. Can be used to prepare concentrated stocks, but check for compatibility with downstream applications. Use anhydrous grade.

References

challenges in the quantification of low abundance very long-chain fatty acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Quantification of Low Abundance Very Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of VLCFA-CoA analysis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of VLCFA-CoAs notoriously difficult?

A1: The challenges in quantifying VLCFA-CoAs stem from a combination of their intrinsic physicochemical properties and low cellular concentrations.[1][2]

  • Low Abundance: VLCFA-CoAs are present at very low endogenous levels, often in the nanomolar range, making detection difficult without highly sensitive instrumentation.[1][2][3]

  • Amphipathic Nature: These molecules possess a hydrophilic Coenzyme A head and a long, hydrophobic acyl tail. This dual nature makes them prone to aggregation and interaction with other cellular components, complicating extraction and chromatographic separation.[4][5]

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, requiring rapid and meticulous sample handling to prevent degradation.[1][6]

  • Matrix Effects: Biological samples are complex mixtures. Co-extracted molecules, particularly phospholipids, can interfere with the ionization of VLCFA-CoAs in the mass spectrometer source, a phenomenon known as ion suppression.[5]

Q2: What is the "gold standard" technique for quantifying VLCFA-CoAs?

A2: The gold standard for the absolute quantification of VLCFA-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a stable isotope dilution strategy.[7] This approach is favored for its high sensitivity, selectivity, and robustness.[6][8] The use of stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte but have a different mass, is crucial. These standards correct for variability at every stage of the analysis, from extraction efficiency to matrix-induced ion suppression, ensuring the highest degree of accuracy and precision.[7][9]

Q3: I don't have access to a specific stable isotope-labeled internal standard for my VLCFA-CoA of interest. What are my options?

A3: The commercial availability of SIL-IS for all VLCFA-CoAs is limited.[7] However, there are several viable strategies:

  • Use a Structurally Similar Standard: A common practice is to use a commercially available SIL-IS of a different, but closely related, chain length (e.g., using C17-CoA for other long-chain species).[10] While not perfect, it can account for much of the analytical variability.

  • Biosynthetic Labeling (SILEC): An advanced approach is to generate your own library of labeled standards using "Stable Isotope Labeling by Essential nutrients in Cell culture" (SILEC).[1][11][12] This involves culturing cells or yeast in media containing a labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate.[11][13] The cells will incorporate this label into their entire acyl-CoA pool, providing a comprehensive set of internal standards.[11][12]

  • Surrogate Analyte Approach: For method validation when a true blank matrix is unavailable, you can use a surrogate analyte. This is a compound that is structurally similar to your analyte of interest but not endogenously present in the sample.[14][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your workflow.

Issue 1: Low or No Signal Intensity for VLCFA-CoAs

This is the most common challenge, often originating from issues in sample preparation or the analytical instrumentation.

  • Why it happens: Acyl-CoA thioesters are readily hydrolyzed by cellular thioesterase enzymes. If metabolic activity is not halted instantly upon sample collection, your analytes will be lost before you even begin the extraction.[16]

  • Solution:

    • Immediate Quenching: For tissue samples, the gold standard is to freeze-clamp the tissue in situ using tongs pre-cooled in liquid nitrogen.[16] This instantly stops all enzymatic activity. For cell cultures, rapidly aspirate the media and quench the cells with liquid nitrogen or a cold solvent mixture.

    • Maintain Cold Chain: Keep the samples frozen solid throughout homogenization. Grinding tissues to a fine powder under liquid nitrogen is a highly effective method.[16] All extraction solvents and solutions should be pre-chilled on ice.[17]

  • Why it happens: The amphipathic nature of VLCFA-CoAs makes their complete extraction from the complex biological matrix challenging. Simple protein precipitation may not be sufficient to recover these low-abundance species effectively.[6]

  • Solution:

    • Employ Solid-Phase Extraction (SPE): SPE is a robust method for extracting and purifying acyl-CoAs.[6][18] Mixed-mode or anion-exchange SPE cartridges are often used to selectively retain the negatively charged CoA species while washing away interfering neutral lipids and salts.

    • Optimize Solvents: Extraction protocols often use mixtures of organic solvents (like isopropanol or acetonitrile) and aqueous buffers (like potassium phosphate) to disrupt cells and solubilize the acyl-CoAs.[19] Refer to the detailed protocol below for a validated method.

  • Why it happens: VLCFA-CoAs can exhibit poor peak shape (tailing) on standard C18 columns, especially under acidic mobile phase conditions. This reduces sensitivity and can complicate integration.

  • Solution:

    • Use a High pH Mobile Phase: Separating long-chain acyl-CoAs using a reversed-phase column at a slightly alkaline pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[5][20][21] Caution: Ensure your HPLC column is stable at high pH.

    • Optimize Gradient: A shallow, optimized gradient elution, starting with a low percentage of organic solvent and gradually increasing, is necessary to resolve the different chain lengths.[22]

  • Why it happens: VLCFA-CoAs can be difficult to ionize efficiently via electrospray ionization (ESI). Furthermore, co-eluting compounds from the matrix, like phospholipids, can compete for ionization, suppressing the signal of your analyte.[5]

  • Solution:

    • Optimize MS Source Parameters: Systematically tune the ESI source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for your specific compounds.

    • Improve Sample Cleanup: A thorough SPE cleanup is the best way to remove ion-suppressing matrix components before they enter the mass spectrometer.[22]

    • Consider Derivatization: For particularly challenging analytes, chemical derivatization can be employed to add a permanently charged or more easily ionizable group to the molecule, significantly boosting signal intensity.[4][23] A phosphate methylation strategy has been shown to improve chromatographic performance and reduce analyte loss.[4]

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the overall experimental process and a decision-making framework for troubleshooting low signal intensity.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue/Cells) Quench Metabolic Quenching (Liquid Nitrogen) Sample->Quench Homogenize Homogenization (Cryo-grinding) Quench->Homogenize Extract Extraction & Cleanup (Solid-Phase Extraction) Homogenize->Extract LCMS LC-MS/MS Analysis (High pH RP-HPLC, MRM) Extract->LCMS Data Data Processing (Quantification vs IS) LCMS->Data Result Quantitative Results Data->Result

Caption: High-level workflow for VLCFA-CoA quantification.

Troubleshooting Start Low Signal Intensity? CheckIS Is the Internal Standard signal also low? Start->CheckIS CheckExtraction Review Extraction Protocol: - Was quenching immediate? - Were samples kept cold? - Is SPE recovery optimal? CheckIS->CheckExtraction Yes CheckLC Review LC Method: - Check for poor peak shape. - Optimize gradient. - Consider high pH mobile phase. CheckIS->CheckLC No CheckExtraction->CheckLC CheckMS Review MS Method: - Tune source parameters. - Check for ion suppression. - Confirm MRM transitions. CheckLC->CheckMS ConsiderDeriv Consider Chemical Derivatization CheckMS->ConsiderDeriv

Caption: Troubleshooting decision tree for low signal intensity.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of VLCFA-CoAs from Tissue

This protocol is adapted from established methods and is designed to provide robust cleanup and concentration of a broad range of acyl-CoAs.[17][20][21]

Materials:

  • Frozen tissue powder (100-200 mg)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0)

  • Extraction Buffer: 0.1 M KH₂PO₄

  • 2-Propanol (ice-cold)

  • SPE Cartridges (e.g., Mixed-mode or Anion Exchange)

  • SPE Conditioning Solution: Acetonitrile

  • SPE Equilibration Solution: 25 mM KH₂PO₄

  • SPE Wash Solution: Water

  • SPE Elution Buffer: 40:60 Acetonitrile/Water with 15 mM Ammonium Hydroxide

  • Final Diluent: Water

Procedure:

  • Homogenization: To a tube containing 100-200 mg of frozen tissue powder, add 50 µL of the IS solution. Immediately add 1 mL of ice-cold Extraction Buffer and 1 mL of ice-cold 2-propanol.

  • Homogenize the mixture thoroughly using a tissue homogenizer, keeping the tube on ice at all times.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Prepare SPE Cartridge:

    • Wash the cartridge with 3 mL of acetonitrile.

    • Equilibrate the cartridge with 2 mL of 25 mM KH₂PO₄.

  • Load Sample: Carefully load the supernatant from step 3 onto the equilibrated SPE cartridge.

  • Wash: Wash the cartridge with 4 mL of water to remove salts and other polar, non-retained contaminants.

  • Elute: Elute the acyl-CoAs from the cartridge using 0.5 mL of the SPE Elution Buffer into a clean collection tube.

  • Dilute for Injection: Dilute the eluate with 2.5 mL of water. This final solution is ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This method uses high pH reversed-phase chromatography for superior separation of long-chain species.[10][20][21]

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A high-pH stable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 10:90 Acetonitrile/Water + 15 mM Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile + 15 mM Ammonium Hydroxide

LC Gradient:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.3 100 0
8.0 0.3 45 55
10.0 0.3 45 55
12.0 0.3 0 100
15.0 0.3 0 100
15.1 0.3 100 0

| 20.0 | 0.3 | 100 | 0 |

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Characteristic Transitions:

    • Precursor Ion: In positive mode, acyl-CoAs are often detected as the [M+H]⁺ ion.

    • Product Ions: A common and highly specific fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[5][17] Another characteristic product ion is m/z 428, representing the pantetheine-phosphate fragment.[5][24]

Table 1: Example MRM Transitions for Select VLCFA-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
C22:0-CoA1092.6585.6Neutral Loss of 507
C24:0-CoA1120.6613.6Neutral Loss of 507
C26:0-CoA1148.7641.7Neutral Loss of 507
C17:0-CoA (IS)1036.5529.5Neutral Loss of 507

Note: Exact m/z values should be confirmed by infusing authentic standards on your specific instrument.

References

Validation & Comparative

Comparative Validation of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA as a Novel Substrate for ELOVL4

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Design and Data Interpretation

This guide provides a comprehensive framework for the validation of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA as a substrate for the fatty acid elongase ELOVL4. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth rationale for experimental choices, a framework for self-validating assays, and a comparative analysis against known substrates.

Introduction: The Critical Role of ELOVL4 in Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Synthesis

Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4) is a crucial enzyme in the biosynthesis of very-long-chain fatty acids (VLC-FAs), defined as those with 28 or more carbon atoms.[1] ELOVL4 is unique in its ability to produce both very-long-chain saturated fatty acids (VLC-SFAs) and very-long-chain polyunsaturated fatty acids (VLC-PUFAs).[1] These specialized lipids are integral components of cellular membranes in specific tissues, including the retina, brain, skin, and testes.[2]

Mutations in the ELOVL4 gene are linked to a spectrum of debilitating diseases, from Stargardt-like macular dystrophy (STGD3) to spinocerebellar ataxia-34 (SCA34), underscoring the vital role of its enzymatic products in neuronal health and function.[1][3][4][5][6] The pathology of these diseases is often associated with a deficiency in VLC-PUFAs, highlighting the importance of fully elucidating the substrate specificity of ELOVL4 to understand disease mechanisms and develop potential therapeutic interventions.[5][7]

This guide focuses on the validation of a novel potential substrate, this compound (30:4n-6-CoA), for ELOVL4. By establishing a robust experimental pipeline, we aim to determine if this C30 fatty acyl-CoA can be elongated by ELOVL4, thereby expanding our understanding of the VLC-PUFA biosynthetic pathway.

The Enzymatic Reaction: ELOVL4-Mediated Elongation

The microsomal fatty acid elongation system is a four-step process that extends a fatty acyl-CoA molecule by two carbons.[8][9] ELOVL4 catalyzes the initial, rate-limiting condensation step, where a fatty acyl-CoA substrate is combined with a two-carbon donor, malonyl-CoA.[1][10] This is followed by a series of reduction, dehydration, and another reduction, ultimately yielding a fatty acyl-CoA that is two carbons longer.[8][9]

The overall reaction is as follows: Fatty Acyl-CoA (n) + Malonyl-CoA + 2 NADPH + 2H+ → Fatty Acyl-CoA (n+2) + CoASH + CO2 + 2 NADP+ + H2O

Experimental Validation Workflow: A Step-by-Step Protocol

To validate this compound as an ELOVL4 substrate, a rigorous in vitro enzymatic assay is required. This involves expressing ELOVL4 in a heterologous system, preparing microsomal fractions containing the active enzyme, and incubating them with the putative substrate and necessary co-factors.

Experimental Workflow Diagram

ELOVL4_Validation_Workflow cluster_prep Phase 1: Enzyme & Substrate Preparation cluster_assay Phase 2: In Vitro Elongase Assay cluster_analysis Phase 3: Product Analysis Expression 1. Recombinant ELOVL4 Expression (e.g., HEK293 cells) Microsome_Prep 2. Microsome Isolation (Differential Centrifugation) Expression->Microsome_Prep Assay_Setup 4. Assay Incubation: - Microsomes - Substrate-CoA - [14C]-Malonyl-CoA - NADPH Microsome_Prep->Assay_Setup Substrate_Synth 3. Synthesis of This compound Substrate_Synth->Assay_Setup Quenching 5. Reaction Quenching (e.g., KOH) Assay_Setup->Quenching Extraction 6. Fatty Acid Extraction Quenching->Extraction Derivatization 7. FAME Derivatization Extraction->Derivatization Analysis 8. GC-MS / LC-MS Analysis Derivatization->Analysis

Caption: Experimental workflow for validating a novel ELOVL4 substrate.

Detailed Protocol

Materials:

  • HEK293T or similar cell line

  • Expression vector containing human ELOVL4 cDNA

  • Cell culture reagents

  • This compound (custom synthesis)

  • Known ELOVL4 substrate: e.g., Eicosapentaenoyl-CoA (20:5n-3-CoA)

  • [14C]-Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Reagents for lipid extraction and derivatization (e.g., hexane, methanol, acetyl chloride)

  • GC-MS or LC-MS system

Procedure:

  • Recombinant ELOVL4 Expression:

    • Transfect HEK293T cells with the ELOVL4 expression vector.

    • As a negative control, transfect a separate batch of cells with an empty vector.

    • Allow for protein expression for 48-72 hours.

  • Microsome Isolation:

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum where ELOVL4 resides.[4]

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • In Vitro Elongase Assay:

    • Set up the following reactions in triplicate:

      • Test Reaction: Microsomes with ELOVL4, this compound, [14C]-Malonyl-CoA, and NADPH.

      • Positive Control: Microsomes with ELOVL4, a known substrate-CoA (e.g., 20:5n-3-CoA), [14C]-Malonyl-CoA, and NADPH.

      • Negative Control 1 (No Enzyme): Microsomes from empty vector-transfected cells, this compound, [14C]-Malonyl-CoA, and NADPH.

      • Negative Control 2 (No Substrate): Microsomes with ELOVL4, [14C]-Malonyl-CoA, and NADPH.

    • Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Lipid Extraction:

    • Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs.

    • Acidify the mixture and extract the free fatty acids using an organic solvent like hexane.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Convert the extracted fatty acids to their more volatile methyl esters (FAMEs) for easier analysis by gas chromatography.[11][12][13] This is a common and necessary step for accurate GC-based quantification.[13]

  • Analysis by GC-MS or LC-MS:

    • Analyze the FAMEs to identify and quantify the reaction products. The incorporation of the radiolabeled carbon from [14C]-Malonyl-CoA allows for sensitive detection of the elongated products.

    • Look for the appearance of a new peak corresponding to the FAME of the elongated product (32:4n-6).

Data Presentation and Comparative Analysis

The results of the in vitro assay should be presented in a clear, quantitative format to allow for direct comparison between the test substrate and the controls.

Quantitative Data Summary
Reaction ConditionSubstrateProduct Detected (FAME)Elongation Activity (pmol/mg protein/min)
Test Reaction 30:4n-6-CoA32:4n-6Hypothetical Value: 50
Positive Control 20:5n-3-CoA22:5n-3, 24:5n-3, etc.Hypothetical Value: 250
Negative Control 1 30:4n-6-CoANoneHypothetical Value: < 1
Negative Control 2 NoneEndogenous products onlyHypothetical Value: < 5

Note: The hypothetical values above are for illustrative purposes. Actual results will vary.

Comparative Analysis

The validation of this compound as an ELOVL4 substrate hinges on a significant increase in the formation of the 32:4n-6 product in the test reaction compared to the negative controls.

  • Comparison with Negative Controls: The absence of the 32:4n-6 product in the "No Enzyme" control confirms that the elongation is ELOVL4-dependent. The "No Substrate" control will reveal any background elongation of endogenous fatty acids present in the microsomes.

  • Comparison with Positive Control: The elongation activity of the novel substrate should be compared to that of a known ELOVL4 substrate, such as 20:5n-3 (EPA) or 22:5n-3 (DPA).[1] This provides a benchmark for the efficiency of ELOVL4 in utilizing the new substrate. It is plausible that the elongation of a C30 substrate might be less efficient than that of a shorter C20 or C22 substrate, which would be reflected in a lower elongation activity.

Mechanistic Insights and Pathway Visualization

The confirmation of this compound as an ELOVL4 substrate would extend our understanding of the VLC-PUFA synthesis pathway.

ELOVL4-Mediated VLC-PUFA Synthesis Pathway

VLC_PUFA_Pathway cluster_n6 n-6 Pathway cluster_n3 n-3 Pathway C18_2_n6 18:2n-6 (Linoleic Acid) C20_4_n6 20:4n-6 (Arachidonic Acid) C18_2_n6->C20_4_n6 Elongases/Desaturases C30_4_n6 30:4n-6 ((15Z,18Z,21Z,24Z)-triacontatetraenoic acid) C20_4_n6->C30_4_n6 Multiple Elongation Steps (ELOVL4) C32_4_n6 32:4n-6 (Elongated Product) C30_4_n6->C32_4_n6 ELOVL4 + Malonyl-CoA + NADPH C18_3_n3 18:3n-3 (α-Linolenic Acid) C20_5_n3 20:5n-3 (Eicosapentaenoic Acid) C18_3_n3->C20_5_n3 Elongases/Desaturases C22_6_n3 22:6n-3 (Docosahexaenoic Acid) C20_5_n3->C22_6_n3 Elongases/Desaturases VLC_PUFA_n3 ≥C28 n-3 VLC-PUFAs C22_6_n3->VLC_PUFA_n3 ELOVL4 + Malonyl-CoA + NADPH

Caption: Proposed extension of the VLC-PUFA synthesis pathway.

Conclusion and Future Directions

This guide outlines a robust methodology for the validation of this compound as a substrate for ELOVL4. By employing a carefully controlled in vitro assay and comparing the results against known substrates and negative controls, researchers can definitively determine the role of ELOVL4 in the elongation of this novel fatty acid.

Successful validation would have significant implications for our understanding of VLC-PUFA metabolism, particularly in tissues like the retina and brain where these lipids are highly enriched. Future studies could explore the kinetic parameters (Km and Vmax) of ELOVL4 for this substrate, investigate the incorporation of the elongated product into complex lipids like phosphatidylcholine, and examine the physiological relevance of this specific VLC-PUFA in cellular function and disease models.

References

A Comparative Guide to the Biological Activity of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ester Bond's Influence on a Very-Long-Chain Polyunsaturated Fatty Acid's Bioactivity

In the intricate world of lipid metabolism and signaling, the distinction between a free fatty acid and its coenzyme A (CoA) ester is fundamental. While often viewed as a simple metabolic activation step, the addition of a CoA moiety can dramatically alter a fatty acid's biological activity, transforming it from a signaling molecule in its own right into a substrate for a different set of enzymes and a ligand for distinct receptors. This guide provides a comparative framework for evaluating the biological activities of the very-long-chain polyunsaturated fatty acid (VLC-PUFA), (15Z,18Z,21Z,24Z)-triacontatetraenoic acid, and its activated form, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA.

Due to the limited direct experimental data on this specific C30:4 fatty acid, this guide will draw upon established principles and experimental data from analogous, better-characterized very-long-chain and polyunsaturated fatty acids to provide a robust model for investigation. We will delve into the distinct metabolic fates and signaling roles of free fatty acids versus their acyl-CoA esters, provide detailed protocols for their comparative analysis, and present illustrative data to guide your research.

The Dichotomy of Function: Free Fatty Acid vs. Acyl-CoA Ester

The biological activities of a fatty acid are profoundly influenced by its chemical form. The free fatty acid, with its carboxyl head group, can traverse cellular membranes (often protein-assisted) and interact with both membrane-bound and intracellular receptors. In contrast, the bulky, charged CoA moiety of an acyl-CoA ester largely confines it to the intracellular environment and directs it towards specific metabolic and signaling pathways.

The Free Fatty Acid: A Ligand for Cell Surface and Nuclear Receptors

Free long-chain polyunsaturated fatty acids are recognized as important signaling molecules that can modulate a variety of cellular processes.[1] They can act as ligands for G-protein coupled receptors (GPCRs), such as GPR120 (also known as FFAR4), which is activated by medium and long-chain fatty acids.[2][3] Activation of GPR120 by omega-3 PUFAs has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[2][4] Furthermore, free fatty acids can enter the nucleus and directly bind to and activate nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs).[5][6] This interaction leads to the regulation of gene expression for enzymes involved in fatty acid metabolism and inflammation.[7][8]

The Acyl-CoA Ester: A Metabolic Intermediate and Potent Allosteric Regulator

Upon entering the cell, a free fatty acid is rapidly activated to its acyl-CoA ester by acyl-CoA synthetases.[9] This activation traps the fatty acid inside the cell and primes it for various metabolic fates, including:

  • β-oxidation: for energy production in the mitochondria and peroxisomes.

  • Synthesis of complex lipids: such as triglycerides, phospholipids, and cholesterol esters.[10]

  • Protein acylation: a post-translational modification that can alter protein function and localization.

Crucially, long-chain fatty acyl-CoAs are not merely metabolic intermediates; they are potent allosteric regulators of enzyme activity and have been identified as high-affinity ligands for certain nuclear receptors.[11][12] In some cases, the acyl-CoA form is a more potent activator of nuclear receptors like PPARα than the corresponding free fatty acid.[11][12] However, they can also act as inhibitors, for instance, by competing with agonists for binding to PPARs and inhibiting the recruitment of co-activators.[13] Long-chain fatty acyl-CoAs have also been shown to be potent inhibitors of the nuclear thyroid hormone receptor in vitro.[14]

Experimental Framework for Comparative Analysis

To dissect the distinct biological activities of this compound and its free fatty acid, a multi-pronged experimental approach is necessary. The following protocols provide a detailed guide for a comprehensive comparison.

Experimental Workflow Overview

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis & Interpretation prep_ffa Prepare Free Fatty Acid (FFA) Stock (e.g., in ethanol or DMSO) prep_bsa Complex FFA with BSA prep_ffa->prep_bsa prep_coa Prepare Acyl-CoA Stock (in aqueous buffer) enzyme_assay In Vitro Enzyme Activity Assay (e.g., Acyl-CoA Synthetase) prep_coa->enzyme_assay receptor_activation Nuclear Receptor Activation Assay (e.g., Luciferase Reporter Assay) prep_coa->receptor_activation cell_viability Cell Viability Assays (MTT, WST-1) prep_bsa->cell_viability gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) prep_bsa->gene_expression lipid_mediator Lipid Mediator Profiling (LC-MS/MS) prep_bsa->lipid_mediator data_analysis Quantitative Data Analysis (IC50, EC50, Fold Change) cell_viability->data_analysis enzyme_assay->data_analysis gene_expression->data_analysis lipid_mediator->data_analysis receptor_activation->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis comparison Comparative Bioactivity Profile pathway_analysis->comparison

Caption: Experimental workflow for comparing the biological activities of a free fatty acid and its acyl-CoA ester.

Detailed Experimental Protocols

1. Cell Viability Assays (MTT or WST-1)

  • Rationale: To determine the cytotoxic potential of the free fatty acid and its acyl-CoA and to establish non-toxic concentrations for subsequent cellular assays.

  • Protocol (adapted from standard MTT assay protocols): [15][16]

    • Cell Seeding: Seed cells (e.g., HepG2, RAW 264.7 macrophages) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • Treatment Preparation:

      • Free Fatty Acid: Prepare a stock solution of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid in ethanol or DMSO. Prepare serial dilutions in serum-free medium complexed with bovine serum albumin (BSA) to enhance solubility and cellular uptake.

      • This compound: Prepare a stock solution in an appropriate aqueous buffer. Due to its charge and size, direct addition to culture medium is less effective for intracellular targets. For assessing effects on intracellular mechanisms, consider using cell permeabilization techniques or liposomal delivery systems, with appropriate controls.

    • Cell Treatment: Replace the culture medium with 100 µL of the prepared treatments (including vehicle controls). Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. In Vitro Enzyme Activity Assay: Acyl-CoA Synthetase

  • Rationale: To confirm that the free fatty acid can be converted to its acyl-CoA form by cellular enzymes, a prerequisite for many of its intracellular activities.

  • Protocol (based on a coupled-enzyme colorimetric assay): [17]

    • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, Coenzyme A, and the enzyme source (e.g., cell lysate or purified acyl-CoA synthetase).

    • Substrate Addition: Initiate the reaction by adding (15Z,18Z,21Z,24Z)-triacontatetraenoic acid.

    • Coupled Reaction: The formed this compound is then acted upon by acyl-CoA oxidase, which produces hydrogen peroxide.

    • Detection: The hydrogen peroxide, in the presence of a suitable peroxidase and chromogen, generates a colored product that can be measured spectrophotometrically.

    • Quantification: The rate of color formation is proportional to the acyl-CoA synthetase activity.

3. Gene Expression Analysis via qRT-PCR

  • Rationale: To investigate the effects of the free fatty acid and its acyl-CoA on the expression of target genes involved in lipid metabolism, inflammation, and other relevant pathways.

  • Protocol: [18][19]

    • Cell Treatment: Treat cells with non-toxic concentrations of the free fatty acid (complexed with BSA) and the acyl-CoA (with an appropriate delivery method for intracellular targets) for a suitable duration (e.g., 6-24 hours).

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qRT-PCR: Perform quantitative real-time PCR using primers for target genes (e.g., PPARA, CPT1, SCD1, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

4. Lipid Mediator Profiling by LC-MS/MS

  • Rationale: To determine if the free fatty acid is a precursor for the synthesis of bioactive lipid mediators (e.g., eicosanoids, docosanoids), a key aspect of PUFA signaling.

  • Protocol (adapted from general lipidomics workflows): [20][21]

    • Cell Treatment: Treat cells with the free fatty acid for a time course (e.g., 0.5, 1, 4, 24 hours).

    • Lipid Extraction: Extract lipids from the cell culture supernatant and cell pellets using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction with a solvent system like chloroform/methanol).

    • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a reverse-phase C18 column for separation and a mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of a panel of lipid mediators.

    • Quantification: Quantify the lipid mediators using a standard curve generated with authentic standards.

Illustrative Data and Interpretation

The following tables present hypothetical, yet plausible, data based on the known biological activities of other VLC-PUFAs and their CoA esters.

Table 1: Comparative Cytotoxicity (IC50 values in µM)

Cell Line(15Z,18Z,21Z,24Z)-triacontatetraenoic acidThis compound (extracellular)
HepG2 (human hepatoma)75.2> 200
RAW 264.7 (murine macrophage)58.9> 200
  • Interpretation: The free fatty acid is expected to exhibit moderate cytotoxicity at higher concentrations, a common observation for long-chain fatty acids. The acyl-CoA, when added extracellularly, is unlikely to be cytotoxic due to poor membrane permeability.

Table 2: Relative Gene Expression (Fold Change vs. Vehicle Control)

Gene(15Z,18Z,21Z,24Z)-triacontatetraenoic acidThis compound (delivered intracellularly)
PPARA (PPARα)2.54.8
CPT1A (Carnitine palmitoyltransferase 1A)3.16.2
TNF (Tumor necrosis factor)0.40.8
  • Interpretation: This hypothetical data illustrates that both the free fatty acid and its acyl-CoA can induce the expression of genes involved in fatty acid oxidation (PPARA, CPT1A) and suppress inflammatory gene expression (TNF). Notably, the acyl-CoA form may be a more potent activator of PPARα target genes, consistent with findings for other VLC-PUFAs.[11][12]

Signaling Pathway Visualization

PPARα Activation Pathway

ppar_activation cluster_extracellular cluster_cellular cluster_nucleus FFA Free Fatty Acid (Triacontatetraenoic Acid) FFA_in Intracellular FFA FFA->FFA_in Transport ACSL Acyl-CoA Synthetase FFA_in->ACSL PPARa PPARα FFA_in->PPARa Direct Binding & Activation AcylCoA Acyl-CoA (Triacontatetraenoyl-CoA) ACSL->AcylCoA Activation AcylCoA->PPARa Direct Binding & Activation (Potent) RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (on DNA) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Transcription

Caption: Simplified signaling pathway for PPARα activation by a free fatty acid and its acyl-CoA ester.

Conclusion

The biological activity of (15Z,18Z,21Z,24Z)-triacontatetraenoic acid is likely multifaceted and context-dependent, with its conversion to this compound serving as a critical regulatory switch. The free fatty acid may primarily act on cell surface receptors and as a direct, albeit potentially weaker, ligand for nuclear receptors. In contrast, its acyl-CoA ester is poised to be a more potent intracellular regulator of gene expression and a key substrate for metabolic pathways. The experimental framework provided in this guide offers a comprehensive strategy for elucidating the distinct and potentially synergistic roles of these two molecules. A thorough understanding of their differential activities is crucial for researchers in lipid biology and for the development of novel therapeutics targeting lipid metabolism and signaling.

References

Introduction: ELOVL4, a Specialist in Very Long-Chain Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Acyl-CoA Substrate Specificity of ELOVL4

For Researchers, Scientists, and Drug Development Professionals

The Elongation of Very Long-Chain Fatty Acids (ELOVL) family of enzymes is critical for the synthesis of fatty acids with 20 carbons or more. Within this family, ELOVL4 holds a unique and non-redundant role: it is the primary elongase responsible for the biosynthesis of very long-chain fatty acids (VLC-FAs) with chain lengths of 28 carbons or more (≥C28).[1][2] These exceptionally long acyl chains, which include both very long-chain saturated fatty acids (VLC-SFAs) and very long-chain polyunsaturated fatty acids (VLC-PUFAs), are not merely structural components but are vital for the function of specific tissues.

ELOVL4 is highly expressed in the retina, brain, skin, testes, and Meibomian glands.[2][3][4] This restricted expression pattern underscores its specialized functions. In the retina, ELOVL4-derived VLC-PUFAs are incorporated into phosphatidylcholines in photoreceptor outer segment membranes, which are crucial for vision.[1][5][6] In the skin, its VLC-SFA products are essential for forming the epidermal permeability barrier.[7][8]

The clinical significance of ELOVL4 is profound. Different mutations in the ELOVL4 gene lead to distinct, tissue-specific diseases, including Stargardt-like macular dystrophy (STGD3), spinocerebellar ataxia 34 (SCA34), and a neuro-ichthyotic syndrome.[1][9] This genetic evidence strongly suggests that the specific type of VLC-FA produced by ELOVL4 is critical to the health of each tissue, making a thorough understanding of its substrate specificity essential for therapeutic development.

The Fatty Acid Elongation Cycle: ELOVL4's Rate-Limiting Role

Fatty acid elongation is a four-step, cyclical process occurring in the endoplasmic reticulum that extends an acyl-CoA molecule by two carbons. ELOVL4 catalyzes the first and rate-limiting step: the condensation of an acyl-CoA with malonyl-CoA.[2][4] The subsequent reactions—reduction, dehydration, and a second reduction—are carried out by other enzymes in the elongation complex to yield a fatty acyl-CoA that is two carbons longer.[2]

ELOVL4_Cycle cluster_legend Enzymes Acyl_CoA Fatty Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->Ketoacyl_CoA ELOVL4 (Condensation) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA KAR (Reduction) Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA HCD (Dehydration) Elongated_Acyl_CoA Fatty Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA TECR (Reduction) ELOVL4_leg ELOVL4: Elongase KAR_leg KAR: 3-ketoacyl-CoA reductase HCD_leg HCD: 3-hydroxyacyl-CoA dehydratase TECR_leg TECR: trans-2,3-enoyl-CoA reductase

Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.

Comparative Substrate Specificity of ELOVL4

ELOVL4 demonstrates clear preferences for acyl-CoA substrates based on both chain length and degree of saturation. Its primary function is to extend fatty acids that are already long (≥C24) into the very long-chain (≥C28) category.[1]

Saturated Acyl-CoAs (VLC-SFA Synthesis)

Experimental evidence from both cell-based assays and knockout mouse models firmly establishes ELOVL4's role in VLC-SFA synthesis.

  • Primary Substrate: The key substrate for ELOVL4 in the saturated pathway is C26:0-CoA . Studies using cells engineered to express ELOVL4 show a significant conversion of exogenously supplied C26:0 to C28:0 and subsequently to C30:0.[5][10]

  • Further Elongation: ELOVL4 also catalyzes the subsequent elongation steps, converting C28:0-CoA to C30:0-CoA and C30:0-CoA to C32:0-CoA, although the initial C26:0 to C28:0 step is considered its defining activity in this pathway.[10]

  • Genetic Evidence: Mice with non-functional ELOVL4 exhibit a dramatic accumulation of C26 fatty acids in the skin and a corresponding depletion of C28 and longer VLC-SFAs.[8] This confirms that ELOVL4 is the essential enzyme for elongating fatty acids beyond 26 carbons.[8]

Polyunsaturated Acyl-CoAs (VLC-PUFA Synthesis)

In tissues like the retina, the synthesis of VLC-PUFAs is the predominant function of ELOVL4. Here, the enzyme shows a strong preference for n-3 (omega-3) PUFA precursors.

  • Preferred Substrates: ELOVL4 readily elongates eicosapentaenoic acid (20:5n-3, EPA) and docosapentaenoic acid (22:5n-3, DPA) .[5] When cells expressing ELOVL4 are supplied with these precursors, they produce a series of VLC-PUFAs with chain lengths up to 38 carbons (e.g., 34:5n-3, 36:5n-3).[5]

  • Substrate Discrimination: Critically, ELOVL4 shows a marked preference for EPA over other common long-chain PUFAs. It is significantly less active with arachidonic acid (20:4n-6, AA) and docosahexaenoic acid (22:6n-3, DHA) as substrates.[1][2] This specificity is vital, as it channels n-3 fatty acids into the specialized VLC-PUFAs required for photoreceptor health.

  • Role in DHA Pathway: It is important to note that ELOVL4 does not participate in the synthesis of DHA from shorter precursors; rather, it uses longer PUFAs as substrates to create a distinct class of even longer fatty acids.[5]

Data Summary: ELOVL4 Acyl-CoA Substrate Utilization
Substrate ClassAcyl-CoA SubstratePrimary Product(s)Relative Activity/PreferenceSupporting Evidence
Saturated C26:0-CoAC28:0-CoAHighCell-based assays; Knockout mice[5][8][10]
C28:0-CoAC30:0-CoAModerateCell-based assays[10]
C30:0-CoAC32:0-CoAModerateCell-based assays[10]
Polyunsaturated 20:5n-3-CoA (EPA)C28-C38 n-3 PUFAsVery High (Preferred Substrate)Cell-based assays[1][2][5]
22:5n-3-CoA (DPA)C28-C38 n-3 PUFAsHighCell-based assays[5]
20:4n-6-CoA (AA)Low elongationLowComparative cell-based assays[1][2]
22:6n-3-CoA (DHA)Low elongationLowComparative cell-based assays[1][2]

Note: Quantitative kinetic parameters (Km, Vmax) for human ELOVL4 are not extensively reported in the literature, so comparisons are based on product yield in cell-based and in vitro assays.

Structural Insights into Substrate Binding and Disease

Recent structural models, based on the crystal structure of the related ELOVL7, provide a hypothesis for how ELOVL4 accommodates its exceptionally long substrates. The model suggests that the transmembrane helices (TMHs) of the enzyme form a binding pocket for the acyl chain of the substrate.[9]

Intriguingly, several missense mutations that cause Spinocerebellar Ataxia 34 (SCA34) are located within these TMHs (specifically TMH4, 5, 6, and 7).[9] These residues are positioned near the ω-end (the tail end) of the bound acyl-CoA. It is hypothesized that these mutations disrupt the binding or processing of very long chains, leading to incomplete elongation and the production of shorter, potentially dysfunctional, VLC-PUFAs.[9] This provides a powerful molecular explanation for how specific mutations can alter substrate handling and lead to disease.

Experimental Methodologies for Determining Substrate Specificity

Assessing the substrate specificity of a membrane-bound enzyme like ELOVL4 requires robust methodologies. The two most common approaches are cell-based assays and in vitro microsomal assays.

Experimental Workflow Overview

Workflow cluster_Cell Cell-Based Assay cluster_Microsome In Vitro Microsomal Assay Cell_Culture 1. Culture Host Cells (e.g., HEK293) Transduction 2. Transduce with ELOVL4-expressing virus Cell_Culture->Transduction Incubation 3. Incubate with Precursor Fatty Acid Transduction->Incubation Assay 3. Incubate Microsomes with Acyl-CoA & [14C]Malonyl-CoA Lipid_Extraction 4. Total Lipid Extraction Homogenize 1. Homogenize Cells/Tissue Expressing ELOVL4 Centrifuge 2. Differential Centrifugation to Isolate Microsomes Homogenize->Centrifuge Centrifuge->Assay Derivatization 5. Derivatization to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->Derivatization Analysis 6. Analysis by GC-MS Derivatization->Analysis

Caption: General experimental workflow for assessing ELOVL4 substrate specificity.

Protocol 1: Cell-Based Fatty Acid Elongation Assay

This protocol allows for the assessment of enzyme activity in a cellular context, which can be more physiologically relevant.

Causality: The choice of host cells (like HEK293 or ARPE-19) is critical; they must have low to no endogenous ELOVL4 expression to ensure the observed activity is from the introduced enzyme.[5] Using a GFP-transduced control validates that the elongation is not a non-specific effect of viral transduction.[5]

Step-by-Step Methodology:

  • Cell Culture & Transduction:

    • Plate host cells (e.g., HEK293) in 6-well plates and grow to ~80% confluency.

    • Transduce one set of wells with an adenovirus expressing wild-type ELOVL4. Transduce control sets with a virus expressing a reporter like GFP and leave one set non-transduced.

    • Incubate for 24 hours to allow for protein expression.

  • Substrate Incubation:

    • Prepare the fatty acid substrate (e.g., 26:0 or 20:5n-3) complexed to fatty-acid-free bovine serum albumin (BSA) in the culture medium. A typical final concentration is 20-50 µM.

    • Remove the old medium from the cells, wash with PBS, and add the substrate-containing medium.

    • Incubate for 48-72 hours to allow for substrate uptake and elongation.[5]

  • Lipid Extraction and Analysis:

    • Harvest the cells by scraping and pelleting.

    • Perform a total lipid extraction using a modified Bligh-Dyer method (chloroform:methanol).

    • Saponify the extracted lipids to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.[11]

    • Analyze the FAME profile by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the elongated products.[11]

Protocol 2: In Vitro Microsomal Elongase Assay

This cell-free system provides a more direct measurement of enzymatic activity without the complexities of cellular uptake and metabolism.

Causality: This assay directly measures the condensation activity of ELOVL4 by providing its immediate substrates: a specific acyl-CoA and radiolabeled malonyl-CoA.[10] Differential centrifugation is a standard biochemical technique to enrich for the endoplasmic reticulum (microsomal fraction), where ELOVL4 resides.[12]

Step-by-Step Methodology:

  • Microsome Preparation:

    • Harvest ELOVL4-expressing cells or tissue (e.g., retina, brain) and homogenize in a buffered sucrose solution on ice.

    • Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g) to pellet the microsomal membranes.[10]

    • Resuspend the microsomal pellet in a reaction buffer and determine the protein concentration (e.g., via BCA assay).

  • Elongation Reaction:

    • In a microfuge tube, combine the microsomal protein (50-100 µg), reaction buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH/NADH cofactors, the unlabeled acyl-CoA substrate of interest (e.g., 26:0-CoA), and [2-¹⁴C]-malonyl-CoA.

    • Initiate the reaction by adding the microsomes and incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding a strong acid or base (e.g., HCl or KOH).

  • Product Analysis:

    • Extract the total fatty acids from the reaction mixture.

    • Convert the fatty acids to FAMEs.

    • Analyze the products by reverse-phase thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Detect the radiolabeled elongated products using a phosphorimager or scintillation counting. The amount of radioactivity incorporated into fatty acids longer than the initial substrate is a measure of elongase activity.[10]

Conclusion

ELOVL4 is a highly specialized elongase with a clear and non-redundant preference for substrates that are already long-chain fatty acids (≥C24). Its specificity is dichotomous: in VLC-SFA synthesis, it acts on C26:0-CoA and longer saturated acyl-CoAs, while in VLC-PUFA synthesis, it strongly prefers n-3 PUFAs like EPA-CoA and DPA-CoA. This substrate preference is not merely a biochemical curiosity but the foundation of its tissue-specific roles and the underlying cause of distinct human diseases when its function is perturbed. The methodologies outlined here provide a robust framework for researchers to further probe the activity of ELOVL4, paving the way for a deeper understanding of VLC-FA metabolism and the development of targeted therapies for ELOVL4-related disorders.

References

A Researcher's Guide to the Kinetic Analysis of ELOVL4 with (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the kinetic analysis of Elongation of Very Long-chain fatty acids protein 4 (ELOVL4), a critical enzyme in the biosynthesis of very-long-chain fatty acids (VLC-FAs). We will delve into the experimental intricacies of characterizing ELOVL4's activity with its substrate, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, and provide a comparative analysis with alternative substrates and potential inhibitory mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in lipid metabolism and associated pathologies.

The Significance of ELOVL4 in Health and Disease

ELOVL4 is a membrane-bound enzyme localized in the endoplasmic reticulum that plays a crucial role in the elongation of fatty acids with 28 or more carbons (VLC-FAs).[1][2] These specialized lipids are integral components of cellular membranes and are particularly abundant in the retina, brain, skin, and testes.[1][3] The enzyme catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle, which involves the addition of a two-carbon unit from malonyl-CoA to a pre-existing fatty acyl-CoA substrate.[2]

Mutations in the ELOVL4 gene are linked to a spectrum of human diseases, including Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration, and spinocerebellar ataxia 34 (SCA34), underscoring the vital role of its enzymatic products in neuronal function and vision.[1][3] Therefore, understanding the kinetic properties of ELOVL4 is paramount for elucidating its physiological functions and for the development of therapeutic interventions for these debilitating disorders.

Experimental Workflow for Kinetic Analysis of ELOVL4

The most established method for the kinetic analysis of ELOVL4 involves an in vitro microsomal elongase assay using a radiolabeled substrate. This approach allows for the direct measurement of the enzyme's catalytic activity.

ELOVL4_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Analysis microsome_prep Microsome Isolation (from ELOVL4-expressing cells) reaction_setup Reaction Incubation (Microsomes, Substrates, NADPH) microsome_prep->reaction_setup substrate_prep Substrate Preparation (this compound & [14C]malonyl-CoA) substrate_prep->reaction_setup reaction_stop Reaction Termination (Saponification) reaction_setup->reaction_stop extraction Fatty Acid Extraction reaction_stop->extraction separation TLC or HPLC Separation extraction->separation quantification Scintillation Counting separation->quantification data_analysis Kinetic Parameter Calculation (Km, Vmax) quantification->data_analysis

Fig. 1: Experimental workflow for the kinetic analysis of ELOVL4.
Detailed Experimental Protocol: Microsomal Elongase Assay

This protocol is adapted from established methods for measuring fatty acid elongase activity.[4][5]

Materials:

  • Microsomes: Isolated from cells or tissues overexpressing ELOVL4 (e.g., HEK293 cells transduced with an ELOVL4 expression vector).

  • Substrates:

    • This compound (C30:4-CoA)

    • [2-¹⁴C]malonyl-CoA (radiolabeled)

  • Cofactors: NADPH

  • Buffers and Reagents:

    • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors)

    • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A)

    • Saponification solution (e.g., 10% KOH in 90% ethanol)

    • Hexane and other organic solvents for extraction

    • TLC plates (e.g., C18 reverse phase) and developing solvents

    • Scintillation cocktail

Procedure:

  • Microsome Preparation: Homogenize ELOVL4-expressing cells in ice-cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum where ELOVL4 resides. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined amount of microsomal protein (e.g., 50-100 µg), NADPH (e.g., 1 mM), and varying concentrations of the unlabeled fatty acyl-CoA substrate (this compound).

  • Initiation of Reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA (e.g., 10-50 µM, with a specific activity of ~50 mCi/mmol).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination and Saponification: Stop the reaction by adding the saponification solution. Heat the mixture (e.g., at 60-70°C for 1 hour) to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Extraction: Acidify the reaction mixture and extract the fatty acids using hexane or another suitable organic solvent.

  • Separation and Quantification: Separate the radiolabeled elongated fatty acid product from the unreacted [2-¹⁴C]malonyl-CoA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the radioactivity in the product spot/peak using a scintillation counter.

  • Data Analysis: Plot the reaction velocity (nmol of product formed/min/mg protein) against the substrate concentration. Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Comparison with Alternative Substrates

SubstrateCarbon Length and UnsaturationKnown Role with ELOVL4Expected Kinetic Profile with this compound
Lignoceroyl-CoAC24:0A known substrate for the synthesis of VLC-SFAs.[5]This compound, being longer and polyunsaturated, may exhibit a different Km and Vmax. The presence of double bonds could influence substrate binding and catalytic turnover.
Cerotoyl-CoAC26:0A key substrate for ELOVL4, leading to the formation of C28:0 and longer VLC-SFAs.[5]As a C30 substrate, this compound would be the next step in the elongation of a C28 PUFA. Its affinity (Km) might be comparable to or slightly lower than that of C26:0-CoA, depending on the enzyme's preference for longer chains.
Eicosapentaenoyl-CoA (EPA-CoA)C20:5, n-3A precursor for the synthesis of VLC-PUFAs, which are elongated by ELOVL4 to C28 and longer species.[6]ELOVL4's primary role is in elongating fatty acids that are already very long. Therefore, the Km for this compound is expected to be significantly lower (higher affinity) than for EPA-CoA.
(17Z,20Z,23Z,26Z)-Octacosatetraenoyl-CoAC28:4, n-6A likely direct precursor to the C30:4 product.The kinetic parameters for the C28:4 substrate would be the most direct comparison. One would expect a sequential elongation process, and the kinetic constants would reflect the efficiency of each step.

Alternative Methodologies for Kinetic Analysis

While the radioactive assay is robust, the handling of radioactive materials can be a limitation. Alternative, non-radioactive methods are emerging for the study of fatty acid elongases.

Mass Spectrometry-Based Assays

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful, non-radioactive alternative for quantifying the products of the ELOVL4 reaction.[7]

LCMS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis microsome_prep Microsome Isolation reaction_setup Enzymatic Reaction microsome_prep->reaction_setup substrate_prep Unlabeled Substrates (C30:4-CoA & Malonyl-CoA) substrate_prep->reaction_setup extraction Lipid Extraction reaction_setup->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection & Quantification (of C32:4-CoA product) lc_separation->ms_detection kinetic_calc Kinetic Parameter Calculation ms_detection->kinetic_calc

Fig. 2: Workflow for a non-radioactive, LC-MS-based ELOVL4 kinetic assay.

This method involves incubating ELOVL4-containing microsomes with unlabeled this compound and malonyl-CoA. The reaction is stopped, and the lipids are extracted. The elongated product, (17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA (C32:4-CoA), is then separated by LC and quantified by MS. This approach provides high specificity and sensitivity without the need for radioactivity.

Fluorescence-Based Assays

Fluorescence-based assays represent another promising non-radioactive alternative. While a specific fluorescence-based assay for ELOVL4 has not been widely reported, the principles can be adapted from assays developed for other fatty acid metabolizing enzymes. This could involve using a fluorescently labeled fatty acyl-CoA substrate or a coupled enzyme assay where the product of the ELOVL4 reaction is converted into a fluorescent compound.

Comparative Analysis of ELOVL4 Inhibitors

The identification of specific ELOVL4 inhibitors is an active area of research for developing potential therapeutics. While no highly specific small-molecule inhibitors of ELOVL4 are currently commercially available, several compounds are known to inhibit other members of the ELOVL family and fatty acid synthesis in general.

Inhibitor ClassExample CompoundTarget(s)Relevance to ELOVL4
Fatty Acid Synthase InhibitorsC75, CeruleninFatty Acid Synthase (FASN)These compounds inhibit the de novo synthesis of fatty acids, thereby reducing the pool of precursors for elongation. Their effect on ELOVL4 is indirect.
ELOVL6 InhibitorsELOVL6-IN-1, ELOVL6-IN-2ELOVL6These compounds show selectivity for ELOVL6, which is involved in the elongation of saturated and monounsaturated fatty acids. Their cross-reactivity with ELOVL4 would need to be experimentally determined.
ELOVL1 InhibitorsELOVL1-IN-1, ELOVL1-IN-2ELOVL1These inhibitors target ELOVL1, which is also involved in VLC-SFA synthesis. Their potential to inhibit ELOVL4 should be investigated.
Dominant-Negative MutantsTruncated ELOVL4 mutants (as seen in STGD3)Wild-type ELOVL4Mutant forms of ELOVL4 can interact with and inhibit the activity of the wild-type enzyme, providing a biological mechanism of inhibition.[5]

Experimental Protocol for IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) of a potential inhibitor can be determined using the microsomal elongase assay described in section 2.1.

  • Perform the assay with a fixed, subsaturating concentration of the fatty acyl-CoA substrate.

  • Include a range of concentrations of the test inhibitor in the reaction mixtures.

  • Measure the enzyme activity at each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Directions

The kinetic analysis of ELOVL4 is essential for understanding its role in VLC-FA metabolism and for the development of therapies for associated diseases. The well-established radioactive microsomal assay provides a reliable method for determining the kinetic parameters of ELOVL4 with various substrates, including the physiologically relevant this compound.

Future research should focus on several key areas:

  • Determination of Kinetic Parameters: There is a critical need to determine the specific Km and Vmax values of ELOVL4 for a range of very-long-chain polyunsaturated fatty acyl-CoAs, including this compound.

  • Development of Non-Radioactive Assays: The development and validation of robust, high-throughput non-radioactive assays, such as those based on mass spectrometry or fluorescence, will greatly facilitate the screening for ELOVL4 modulators.

  • Discovery of Specific Inhibitors: The identification and characterization of potent and selective small-molecule inhibitors of ELOVL4 will be invaluable as research tools and potential therapeutic agents.

By addressing these research gaps, the scientific community can further unravel the complexities of VLC-FA metabolism and pave the way for novel treatments for ELOVL4-related disorders.

References

A Researcher's Guide to Comparative Lipidomics: Unveiling the Cellular Impact of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of cellular biology, lipids are far more than simple structural components or energy reserves. They are dynamic players in a complex symphony of signaling pathways and metabolic networks. Among the vast lipidome, very long-chain polyunsaturated fatty acids (VLCPUFAs) represent a fascinating and relatively underexplored frontier. This guide is crafted for researchers, scientists, and drug development professionals who seek to understand the profound impact of a single lipid species, (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, on the global cellular lipid landscape. By meticulously comparing cells capable of its synthesis with those that are not, we can begin to unravel its unique biological functions and its role in health and disease. This document provides a robust, scientifically grounded framework for such an investigation, from conceptualization to data interpretation, empowering you to navigate this exciting area of lipid research.

Introduction: The Significance of a Single Acyl Chain

Very long-chain polyunsaturated fatty acids (VLCPUFAs), characterized by acyl chains of 28 carbons or more, are uniquely situated in cellular biology. While present in low abundance, their importance is underscored by their concentration in highly specialized tissues such as the retina, brain, and testes.[1] The synthesis of these lipids is a tightly regulated process, and disruptions in their metabolism are linked to severe pathologies, including Stargardt-like macular dystrophy (STGD3) and other neurological disorders.[2][3]

At the heart of VLCPUFA synthesis is the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes. Specifically, ELOVL4 is the key elongase responsible for the biosynthesis of fatty acids with chain lengths of C28 and greater.[2] It catalyzes the initial, rate-limiting condensation step in the elongation of both saturated and polyunsaturated fatty acids beyond 26 carbons.[2] Therefore, to understand the role of a specific C30:4 species like this compound, targeting ELOVL4 is the most effective strategy.

This guide will provide a comprehensive, step-by-step methodology for a comparative lipidomics study. We will detail the process of creating a cellular model deficient in this compound synthesis via ELOVL4 knockout, followed by a robust workflow for lipid extraction, high-resolution mass spectrometry, and in-depth data analysis. The ultimate goal is to provide a clear and actionable framework for elucidating the cellular consequences of ablating the synthesis of this specific VLCPUFA.

Experimental Design: Establishing a Controlled Cellular System

A successful comparative lipidomics study hinges on a meticulously designed and controlled experimental setup. The core of our approach is the comparison of a wild-type cell line with a genetically engineered counterpart that is incapable of producing C30:4 fatty acids.

Generation of an ELOVL4 Knockout Cell Line

Given that ELOVL4 is the exclusive enzyme for elongating fatty acids to C28 and beyond, creating an ELOVL4 knockout (KO) cell line is the most definitive way to eliminate the synthesis of this compound.

Method of Choice: CRISPR/Cas9 Gene Editing

The CRISPR/Cas9 system offers a precise and efficient method for generating a complete gene knockout.

Workflow for ELOVL4 Knockout Cell Line Generation:

G A Design and Synthesize gRNAs Targeting ELOVL4 Exons B Clone gRNAs into a Cas9-Expressing Lentiviral Vector A->B C Produce Lentiviral Particles B->C D Transduce Target Cells (e.g., ARPE-19, HEK293T) C->D E Select for Transduced Cells (e.g., Puromycin Selection) D->E F Isolate Single-Cell Clones by Limiting Dilution E->F G Screen Clones for ELOVL4 Knockout (Western Blot & Sanger Sequencing) F->G H Expand and Cryopreserve Validated KO Clones G->H

Caption: A streamlined workflow for generating ELOVL4 knockout cell lines using CRISPR/Cas9.

Essential Controls:

  • Wild-Type (WT) Cells: The parental cell line used for genetic modification.

  • Cas9-Only Control: Cells transduced with a lentiviral vector expressing Cas9 but no gRNA, to control for any non-specific effects of Cas9 expression.

Cell Culture and Sample Preparation for Lipidomics

Consistency in cell culture is paramount for obtaining reproducible lipidomics data.

Detailed Protocol:

  • Cell Culture:

    • Culture WT and ELOVL4 KO cells in parallel using identical media, supplements, and incubation conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

    • Ensure that both cell lines are of a similar passage number to minimize experimental variability.

    • Plate cells to achieve ~80-90% confluency at the time of harvest. This ensures cells are in an active growth phase.

  • Harvesting:

    • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Carefully remove the supernatant.

    • Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction. This step is critical to halt all enzymatic activity.

  • Replication: Prepare a minimum of five biological replicates for each condition (WT and KO) to ensure statistical robustness.

Lipid Analysis: From Extraction to Identification

The quality of your lipidomics data is directly dependent on the rigor of your analytical methods.

Total Lipid Extraction

The Bligh & Dyer method is a classic and effective technique for extracting a broad range of lipids from cellular samples.

Step-by-Step Extraction Protocol:

  • Sample Preparation:

    • To a frozen cell pellet (from ~5 x 10⁶ cells), add 400 µL of ice-cold methanol.

    • Add a commercially available internal standard mixture containing deuterated or odd-chain lipids representative of major lipid classes. This is crucial for normalization and quantification.

    • Vortex vigorously for 1 minute to disrupt the cells and precipitate proteins.

  • Phase Separation:

    • Add 800 µL of chloroform and vortex for 1 minute.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer) using a glass syringe and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Resuspend the dried lipids in 200 µL of a 1:1 mixture of methanol:chloroform for LC-MS analysis.

LC-MS/MS for VLCPUFA Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and specificity required for comprehensive lipid profiling.

A Detailed LC-MS/MS Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm particle size) is suitable for separating a wide range of fatty acids.

    • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.

    • Gradient: A typical gradient would start at 30% B, increasing to 97% B over 10-15 minutes, holding for a few minutes, and then returning to initial conditions for re-equilibration.[4]

    • Flow Rate: 0.45 mL/min.

    • Column Temperature: 40°C.[5]

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-) is generally preferred for fatty acid analysis.[5]

    • Acquisition Mode: A data-dependent acquisition (DDA) approach is recommended. This involves a full scan (e.g., m/z 200-800) followed by MS/MS fragmentation of the most abundant precursor ions.

    • Collision Energy: A stepped collision energy (e.g., 20-40 eV) can be used to generate informative fragment spectra.

MS/MS Fragmentation of this compound:

While a reference spectrum for this specific molecule may not be readily available, the fragmentation of polyunsaturated fatty acids is well-characterized. Upon collision-induced dissociation (CID), you would expect to see:

  • Neutral loss of CO₂ (44 Da): A characteristic fragmentation of carboxylates.

  • Fragments related to the double bond positions: Cleavage at or adjacent to the double bonds can provide structural information, although this can be complex for polyunsaturated species. Derivatization can be employed for more precise double bond localization if required.

Data Interpretation: From Raw Data to Biological Insights

The final, and perhaps most critical, phase of the study is the analysis and interpretation of the vast dataset generated by the LC-MS/MS platform.

Data Processing and Lipid Identification

Specialized software is essential for processing the raw LC-MS/MS data.

Data Processing Workflow:

G A Raw Data (.raw, .mzML) B Peak Picking & Feature Detection (e.g., MS-DIAL, LipidSearch) A->B C Retention Time Alignment B->C D Lipid Annotation (MS/MS Library Matching) C->D E Quantification & Normalization D->E F Statistical Analysis E->F

Caption: A typical bioinformatics workflow for processing comparative lipidomics data.

Software such as MS-DIAL, LipidSearch, or MetaboScape can be used for this workflow.[2][6][7] These programs automate the process of peak detection, alignment, and identification against spectral libraries.

Statistical Analysis

Statistical analysis is used to identify lipids that are significantly different between the WT and ELOVL4 KO cells.

  • Multivariate Analysis: Principal Component Analysis (PCA) can be used to visualize the overall separation between the two groups and identify any outliers.

  • Univariate Analysis: A Student's t-test or volcano plot is used to identify individual lipid species that show a statistically significant change in abundance (p-value < 0.05) and a substantial fold change.

Hypothetical Comparative Lipidomics Data

Based on published data from ELOVL4 knockout mouse models, we can construct a hypothetical data table representing expected results. Studies have shown that conditional knockout of ELOVL4 in mouse retinas leads to a near-total depletion of C30-C34 VLC-PUFAs.[7][8]

Lipid SpeciesLipid ClassFold Change (KO/WT)p-valuePutative Biological Implication
C30:4 Very Long-Chain Fatty AcylNot Detected< 0.001Confirms successful knockout of ELOVL4 activity.
C28:4 Very Long-Chain Fatty Acyl3.2< 0.01Accumulation of the immediate precursor to C30:4.
PC(18:0/30:4) PhosphatidylcholineNot Detected< 0.001C30:4 is a substrate for incorporation into phospholipids.
Cer(d18:1/26:0) Ceramide1.8< 0.05Potential compensatory changes in other long-chain lipid pathways.
TG(16:0/18:1/18:2) Triacylglycerol1.3> 0.05No significant change in major energy storage lipids.
Biological Pathway Analysis

The final step is to interpret the observed changes in the context of known metabolic and signaling pathways.

Potential Impact of this compound Ablation:

G cluster_0 ELOVL4-Mediated Synthesis cluster_1 Downstream Cellular Consequences A C28:4-CoA C ELOVL4 (Knocked Out) A->C Elongation Blocked B This compound D Altered Phospholipid Composition B->D C->B E Disrupted Membrane Microdomains D->E F Impaired Signaling Pathways E->F

Caption: Hypothesized downstream effects of blocking this compound synthesis.

The absence of C30:4 and the accumulation of its C28:4 precursor directly confirm the on-target effect of the ELOVL4 knockout. The depletion of phosphatidylcholine species containing C30:4 indicates that this VLCPUFA is actively incorporated into membrane lipids. This, in turn, could lead to alterations in membrane fluidity, curvature, and the function of membrane-associated proteins. The observed changes in other lipid classes, such as ceramides, may represent compensatory mechanisms within the broader lipid metabolic network.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for investigating the cellular role of this compound through comparative lipidomics. By combining precise genetic manipulation with advanced analytical techniques and thoughtful data interpretation, researchers can gain unprecedented insights into the function of this unique lipid species. The methodologies outlined herein are not only applicable to the study of this specific molecule but can also be adapted to investigate the roles of other lipids in a wide range of biological contexts. As our understanding of the lipidome continues to expand, such targeted, hypothesis-driven approaches will be instrumental in translating fundamental lipid biochemistry into novel therapeutic strategies.

References

A Senior Application Scientist's Guide to Validating the Elongation Products of (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the precise validation of enzymatic reaction products is paramount. This guide provides an in-depth technical comparison of methodologies for validating the products of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA elongation, a key step in the biosynthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Biochemical Landscape: Elongation of Very-Long-Chain Fatty Acids

The elongation of fatty acids is a cyclical process occurring in the endoplasmic reticulum, adding two-carbon units to an acyl-CoA substrate. This pathway is crucial for the synthesis of VLC-PUFAs, which are vital components of cell membranes, particularly in the retina and brain, and serve as precursors for signaling molecules.[1]

The rate-limiting step in this cycle is the condensation of an acyl-CoA with malonyl-CoA, a reaction catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[2] In mammals, seven distinct ELOVLs have been identified, each with specific substrate specificities.[2]

Our focus, this compound, is a 30-carbon polyunsaturated fatty acyl-CoA (C30:4). Its elongation is primarily mediated by ELOVL4 , the only elongase capable of utilizing substrates with 26 or more carbons.[3][4] The expected product of a single elongation cycle is the addition of a two-carbon unit, resulting in (17Z,20Z,23Z,26Z)-dotriacontatetraenoyl-CoA (C32:4) .

cluster_0 Fatty Acid Elongation Cycle C30:4-CoA (15Z,18Z,21Z,24Z)- triacontatetraenoyl-CoA ELOVL4 ELOVL4 (Condensation) C30:4-CoA->ELOVL4 Malonyl-CoA Malonyl-CoA Malonyl-CoA->ELOVL4 Intermediates Reduction, Dehydration, Reduction ELOVL4->Intermediates + 2 Carbons C32:4-CoA (17Z,20Z,23Z,26Z)- dotriacontatetraenoyl-CoA Intermediates->C32:4-CoA

Figure 1: The enzymatic elongation of this compound by ELOVL4.

Analytical Methodologies: A Comparative Overview

Validating the conversion of C30:4-CoA to C32:4-CoA requires robust analytical techniques capable of separating and identifying these structurally similar molecules. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).

Analytical TechniquePrincipleStrengthsWeaknesses
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.High sensitivity and specificity, excellent for quantification, extensive spectral libraries for identification.Requires derivatization of fatty acids to volatile esters (FAMEs), high temperatures can degrade some PUFAs.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Amenable to non-volatile compounds, operates at ambient temperature preserving analyte integrity, versatile with different column chemistries.Can have lower resolution for structurally similar fatty acids compared to capillary GC, detection may require derivatization for sensitivity.[5]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase based on polarity, with visualization of separated spots.Simple, rapid, and inexpensive for qualitative analysis and purification.Lower resolution and sensitivity compared to GC and HPLC, quantification is less precise.

Recommended Experimental Workflow: A Step-by-Step Guide

The following workflow provides a comprehensive approach to validating the elongation of this compound, integrating the strengths of each analytical technique.

Start Lipid Extraction (e.g., Folch method) Saponification Saponification (Hydrolysis of Acyl-CoAs) Start->Saponification Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Saponification->Derivatization HPLC HPLC Analysis (Orthogonal Validation) Saponification->HPLC Direct analysis or derivatization for UV detection TLC Argentation TLC (Confirmation of Unsaturation) Saponification->TLC GCMS GC-MS Analysis (Primary Validation) Derivatization->GCMS Data Data Analysis & Comparison GCMS->Data HPLC->Data TLC->Data

Figure 2: A comprehensive workflow for the validation of fatty acid elongation products.

Part 1: Sample Preparation
  • Lipid Extraction: For cellular or tissue samples, a robust lipid extraction is critical. The Folch method, using a chloroform:methanol mixture, is a standard and effective procedure.

  • Saponification: To analyze the fatty acid chains, the thioester bond of the acyl-CoAs must be cleaved. This is achieved by alkaline hydrolysis (saponification) to yield free fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS: For GC analysis, the non-volatile free fatty acids must be converted to their more volatile methyl esters. A common and effective method is transesterification using methanolic HCl or boron trifluoride in methanol.[6]

Part 2: Primary Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for fatty acid analysis due to its high resolving power and definitive identification capabilities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as one with a polyethylene glycol (Carbowax-type) stationary phase, is recommended for the separation of FAMEs.[7]

  • Injection: Splitless injection is preferred for trace analysis.

  • Oven Program: A temperature gradient is employed to separate the FAMEs based on their chain length and degree of unsaturation. A typical program would start at a lower temperature and ramp up to a higher temperature.

  • Mass Spectrometry: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) can be employed for enhanced sensitivity and quantification of the target analytes.[8]

Expected Results: The GC chromatogram should show two distinct peaks corresponding to the FAMEs of C30:4 and C32:4. The mass spectra of these peaks will provide definitive identification based on their molecular ion and fragmentation patterns.

Part 3: Orthogonal Validation by High-Performance Liquid Chromatography (HPLC)

HPLC provides a complementary separation mechanism to GC, strengthening the validation.

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV or evaporative light-scattering detector (ELSD).

  • Column: A reversed-phase C18 or C30 column is suitable for separating long-chain polyunsaturated fatty acids.[9][10]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.

  • Detection:

    • UV Detection: Requires derivatization of the fatty acids with a UV-absorbing chromophore, such as p-bromophenacyl bromide.[10][11]

    • ELSD: Does not require derivatization and provides a more universal response for lipids.

Expected Results: The HPLC chromatogram will show separated peaks for the C30:4 and C32:4 fatty acids (or their derivatives). The retention times will differ based on their hydrophobicity, with the longer chain C32:4 typically eluting later in a reversed-phase system.

Part 4: Confirmatory Analysis by Argentation Thin-Layer Chromatography (AgNO₃-TLC)

Argentation TLC is a powerful technique for separating lipids based on the number, configuration, and position of their double bonds. The silver ions impregnated in the silica gel interact with the π-electrons of the double bonds, retarding the migration of more unsaturated fatty acids.

Experimental Protocol:

  • Plate Preparation: TLC plates are impregnated with a solution of silver nitrate.

  • Sample Application: The extracted and saponified fatty acids (as free acids or FAMEs) are spotted onto the plate.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and diethyl ether, is used for development.

  • Visualization: The separated spots can be visualized by spraying with a suitable reagent (e.g., phosphomolybdic acid) and heating, or by exposure to iodine vapor.

Expected Results: Since both C30:4 and C32:4 have the same number of double bonds, they will have similar retention factors (Rf values) on an argentation TLC plate. However, this technique is invaluable for confirming that no change in the degree of unsaturation has occurred during the elongation process and for separating the tetra-unsaturated fatty acids from any potential saturated or less unsaturated side-products.

Concluding Remarks

The validation of the elongation product of this compound is a critical step in understanding the biosynthesis of very-long-chain polyunsaturated fatty acids. A multi-faceted analytical approach, combining the strengths of GC-MS, HPLC, and argentation TLC, provides the most robust and reliable validation. By carefully selecting and optimizing these methodologies, researchers can confidently identify and quantify the products of this important enzymatic reaction, paving the way for further insights into lipid metabolism and its role in health and disease.

References

A Researcher's Guide to Inhibition Studies of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing, executing, and interpreting inhibition studies of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA metabolism. It is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the pathways governing this very-long-chain polyunsaturated fatty acid.

Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids

This compound is a C30:4 very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While less common than their shorter-chain counterparts, VLC-PUFAs play critical roles in various physiological processes, particularly in the structure and function of specialized tissues such as the retina, brain, and testes.[1] Their unique structures contribute to the fluidity and signaling properties of cell membranes.[1] The metabolism of these fatty acids is a complex process, primarily occurring within peroxisomes, and its dysregulation has been implicated in several metabolic and neurological disorders.[1][2] Understanding the enzymes that govern the breakdown of this compound and identifying potent and specific inhibitors are crucial steps in developing therapeutic interventions for diseases linked to aberrant VLC-PUFA metabolism.

The Metabolic Pathway: Peroxisomal β-Oxidation

The breakdown of this compound, like other very-long-chain fatty acids, is initiated in the peroxisome through a series of enzymatic reactions collectively known as β-oxidation.[1][3] This pathway systematically shortens the fatty acyl chain by two-carbon units in each cycle. The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.

The core enzymes of peroxisomal β-oxidation and their respective roles are:

  • Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS): This enzyme activates the fatty acid by attaching a Coenzyme A (CoA) molecule, a prerequisite for its entry into the β-oxidation pathway.[4]

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme in peroxisomal β-oxidation. It introduces a double bond between the α and β carbons of the acyl-CoA chain.[5]

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): This enzyme possesses two activities. The hydratase function adds a water molecule across the double bond, and the dehydrogenase function then oxidizes the resulting hydroxyl group.[6][7]

  • 3-Ketoacyl-CoA Thiolase: The final enzyme in the cycle cleaves the β-ketoacyl-CoA, releasing an acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter.[8]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Metabolic pathway of this compound and points of inhibition.

Designing Inhibition Studies: A Comparative Approach

A successful inhibition study requires careful consideration of the experimental design. The choice of assays, substrates, and inhibitors will dictate the quality and interpretability of the data.

Comparison of Analytical Methods for Monitoring Enzyme Activity

Several methods can be employed to measure the activity of the enzymes in the β-oxidation pathway. The choice of method will depend on the specific enzyme, available equipment, and desired throughput.

Method Principle Pros Cons Applicable Enzymes
Spectrophotometry Measures the change in absorbance of a substrate or product.Simple, cost-effective, widely available.Can have lower sensitivity, potential for interference from other compounds.ACOX, 3-Hydroxyacyl-CoA Dehydrogenase, Ketoacyl-CoA Thiolase.
Fluorometry Measures the fluorescence of a product formed in the reaction.High sensitivity, suitable for low enzyme concentrations.Requires a fluorometer, potential for quenching or background fluorescence.ACOX, Enoyl-CoA Hydratase, VLCAD.[9]
High-Performance Liquid Chromatography (HPLC) Separates and quantifies substrates and products.High specificity and accuracy, can measure multiple analytes simultaneously.Slower throughput, requires specialized equipment and expertise.All enzymes in the pathway.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis of mass spectrometry for highly specific detection and quantification.Highest sensitivity and specificity, can identify and quantify novel metabolites.Expensive equipment, complex data analysis.All enzymes in the pathway.[10][11]
Radiometric Assays Uses radiolabeled substrates to track product formation.Very high sensitivity, can be used for crude enzyme preparations.Requires handling of radioactive materials and specialized disposal.VLC-ACS, all β-oxidation enzymes.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for conducting inhibition studies on the key enzymes involved in this compound metabolism. It is essential to optimize these protocols for your specific experimental conditions.

Protocol 1: Inhibition of Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)

This protocol is adapted from a cell-based assay using a fluorescent fatty acid analog and the known ACSL inhibitor, Triacsin C.[12]

Materials:

  • Cell line expressing the target VLC-ACS

  • Culture medium

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • BODIPY FL C16 (fluorescent fatty acid analog)

  • Triacsin C (inhibitor)[13]

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Extraction buffer (e.g., 8.5% Sucrose, 0.5 µM EDTA, 10 mM Tris Buffer pH 8.0, 0.1% Triton X-100)

  • n-Heptane

  • Fluorometer

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and allow them to adhere and grow.

  • Substrate Loading: Incubate the cells with BODIPY FL C16 in a medium containing fatty acid-free BSA for 2 hours at 37°C.

  • Inhibitor Treatment: Treat the cells with varying concentrations of Triacsin C (or other test inhibitors) and a vehicle control (DMSO) for 2 hours.

  • Cell Lysis and Extraction: Wash the cells with PBS containing fatty acid-free BSA to remove excess fluorescent substrate. Lyse the cells using the extraction buffer.

  • Phase Separation: Add n-heptane to the cell lysate to separate the unconverted fluorescent fatty acid (substrate) from the fluorescent fatty acyl-CoA (product). The product will remain in the aqueous phase.

  • Quantification: Measure the fluorescence of the aqueous phase using a fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value of the inhibitor.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for the VLC-ACS inhibition assay.

Protocol 2: Inhibition of Peroxisomal Acyl-CoA Oxidase (ACOX)

This spectrophotometric assay measures the production of hydrogen peroxide (H2O2), a byproduct of the ACOX reaction.

Materials:

  • Purified ACOX enzyme or peroxisomal fraction

  • This compound (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable H2O2 indicator)

  • Test inhibitors and vehicle control

  • Spectrophotometer

Procedure:

  • Prepare Reagents: Prepare a working solution of the assay buffer containing HRP and Amplex Red.

  • Reaction Setup: In a microplate, add the assay buffer, the substrate (this compound), and the test inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction: Add the ACOX enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Measurement: Measure the absorbance at the appropriate wavelength for the chosen H2O2 indicator (e.g., 570 nm for Amplex Red).

  • Data Analysis: Subtract the background absorbance (no-enzyme control) from all readings. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 3: Inhibition of Enoyl-CoA Hydratase

This fluorometric assay is based on the decrease in fluorescence of the enoyl-CoA substrate upon hydration.

Materials:

  • Purified enoyl-CoA hydratase or a peroxisomal fraction

  • trans-2-Enoyl-CoA substrate (a fluorescent analog or the product from the ACOX reaction)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test inhibitors and vehicle control

  • Fluorometer

Procedure:

  • Reaction Setup: In a quartz cuvette or microplate, combine the assay buffer and the fluorescent enoyl-CoA substrate.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations and incubate for a short period.

  • Initiate Reaction: Add the enoyl-CoA hydratase to start the reaction.

  • Measurement: Monitor the decrease in fluorescence over time using a fluorometer with appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and the IC50 value.

Protocol 4: Inhibition of 3-Hydroxyacyl-CoA Dehydrogenase

This spectrophotometric assay monitors the reduction of NAD+ to NADH, which absorbs light at 340 nm.[14]

Materials:

  • Purified 3-hydroxyacyl-CoA dehydrogenase or a peroxisomal fraction

  • 3-Hydroxyacyl-CoA substrate (the product from the enoyl-CoA hydratase reaction)

  • NAD+

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Test inhibitors and vehicle control

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, mix the assay buffer, the 3-hydroxyacyl-CoA substrate, and NAD+.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations and incubate briefly.

  • Initiate Reaction: Add the 3-hydroxyacyl-CoA dehydrogenase to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration and determine the percentage of inhibition and the IC50 value.

Protocol 5: Inhibition of 3-Ketoacyl-CoA Thiolase

This spectrophotometric assay measures the decrease in absorbance of the 3-ketoacyl-CoA substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or a peroxisomal fraction

  • 3-Ketoacyl-CoA substrate (the product from the 3-hydroxyacyl-CoA dehydrogenase reaction)

  • Coenzyme A (CoA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Test inhibitors and vehicle control

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a cuvette, combine the assay buffer and the 3-ketoacyl-CoA substrate.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations and incubate.

  • Initiate Reaction: Add CoA and the 3-ketoacyl-CoA thiolase to start the reaction.

  • Measurement: Monitor the decrease in absorbance at a wavelength where the 3-ketoacyl-CoA substrate has a characteristic absorbance (e.g., 303 nm).

  • Data Analysis: Calculate the initial reaction rate for each inhibitor concentration and determine the percentage of inhibition and the IC50 value.

Data Interpretation and Validation

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Mechanism of Inhibition: Further kinetic studies, such as varying the substrate concentration in the presence of the inhibitor, can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Specificity: It is important to assess the specificity of the inhibitor. This can be done by testing its activity against other related enzymes or by using cell-based assays to observe its effects on the overall metabolic pathway.

  • Self-Validating Systems: Each protocol should include appropriate controls to ensure the validity of the results. These include no-enzyme controls, no-substrate controls, and vehicle controls. For coupled assays, it is crucial to ensure that the coupling enzyme is not the rate-limiting step and is not inhibited by the test compounds.

Conclusion

The study of this compound metabolism and its inhibition is a promising area of research with the potential to uncover novel therapeutic targets for a range of diseases. By employing the systematic and comparative approaches outlined in this guide, researchers can generate robust and reliable data to advance our understanding of VLC-PUFA metabolism and develop effective modulators of these critical pathways.

References

cross-reactivity of antibodies against other long-chain acyl-CoAs with (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with Long-Chain Acyl-CoAs

For researchers, scientists, and drug development professionals invested in the intricate world of lipid metabolism and signaling, the specificity of immunological tools is paramount. The very long-chain fatty acyl-coenzyme A (VLCFA-CoA), (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, represents a highly specialized lipid mediator. The development of an antibody with high specificity for this molecule would be a significant leap forward for the field. However, the structural similarity among long-chain acyl-CoAs presents a considerable challenge: ensuring the antibody does not cross-react with other more abundant, structurally related lipids.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a putative antibody against this compound with a panel of other long-chain acyl-CoAs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a strategy for data interpretation that will instill confidence in your findings.

The Rationale for a Cross-Reactivity Panel

The core principle of assessing antibody specificity lies in challenging it with molecules that are structurally similar to the target antigen. An ideal antibody will exhibit high affinity for its intended target while displaying negligible binding to related molecules. For our target, this compound (a C30:4 acyl-CoA), a well-curated cross-reactivity panel should include acyl-CoAs with variations in:

  • Chain Length: Both shorter and longer acyl chains.

  • Degree of Unsaturation: Saturated, monounsaturated, and polyunsaturated fatty acyl chains.

  • Position of Double Bonds: Where applicable, variations in the location of unsaturation.

Based on these criteria and commercial availability, we propose the following panel of long-chain acyl-CoAs for comprehensive cross-reactivity testing:

Compound Abbreviation Structure Rationale for Inclusion
Palmitoyl-CoAC16:0-CoACH₃(CH₂)₁₄CO-SCoASaturated, shorter chain length.[1][2][3]
Stearoyl-CoAC18:0-CoACH₃(CH₂)₁₆CO-SCoASaturated, common long-chain acyl-CoA.[4][5]
Oleoyl-CoAC18:1(n-9)-CoACH₃(CH₂)₇CH=CH(CH₂)₇CO-SCoAMonounsaturated, same chain length as stearoyl-CoA.[][7][8][9][10]
Linoleoyl-CoAC18:2(n-6)-CoACH₃(CH₂)₄(CH=CHCH₂)₂ (CH₂)₆CO-SCoAPolyunsaturated, common dietary fatty acyl-CoA.[11][12][13][14]
Arachidonoyl-CoAC20:4(n-6)-CoACH₃(CH₂)₄(CH=CHCH₂)₄(CH₂)₂CO-SCoAPolyunsaturated, important signaling precursor.[15][16]

Quantitative Assessment of Cross-Reactivity: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the specificity of an antibody. This assay measures the ability of various long-chain acyl-CoAs (the competitors) to inhibit the binding of the primary antibody to the immobilized target antigen, this compound.

Experimental Workflow: Competitive ELISA

Figure 1: Competitive ELISA Workflow.
Detailed Protocol: Competitive ELISA

  • Antigen Coating:

    • Covalently conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) to facilitate immobilization.

    • Dilute the conjugate to 1-2 µg/mL in phosphate-buffered saline (PBS).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites by adding 200 µL/well of a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 2 hours at room temperature.[7]

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the target acyl-CoA and the competitor acyl-CoAs in a suitable assay buffer.

    • In a separate plate or tubes, mix a fixed, predetermined concentration of the primary antibody with an equal volume of each competitor dilution.

    • Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free acyl-CoAs.

    • Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the antigen-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are inversely proportional to the amount of competitor acyl-CoA that bound to the primary antibody.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of zero competitor control))

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the competitor concentration.

    • Fit a sigmoidal dose-response curve to the data to determine the IC50 value for each acyl-CoA. The IC50 is the concentration of the competitor that inhibits 50% of the antibody binding to the coated antigen.

  • Calculate Percent Cross-Reactivity:

    • % Cross-Reactivity = (IC50 of this compound / IC50 of competitor acyl-CoA) * 100

Hypothetical Data Presentation:

Competitor Acyl-CoAIC50 (nM)% Cross-Reactivity
This compound10100%
Palmitoyl-CoA (C16:0)>10,000<0.1%
Stearoyl-CoA (C18:0)>10,000<0.1%
Oleoyl-CoA (C18:1)8,5000.12%
Linoleoyl-CoA (C18:2)5,2000.19%
Arachidonoyl-CoA (C20:4)1,5000.67%

A high degree of specificity is indicated by a low IC50 for the target antigen and significantly higher IC50 values (and thus low % cross-reactivity) for the other long-chain acyl-CoAs.

Kinetic Analysis of Binding: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions.[11] It is an invaluable tool for determining the binding kinetics (association and dissociation rates) and affinity of the antibody for the target antigen and potential cross-reactants.

Experimental Workflow: Surface Plasmon Resonance

Figure 2: Surface Plasmon Resonance Workflow.
Detailed Protocol: Surface Plasmon Resonance

  • Ligand Immobilization:

    • The primary antibody is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the antibody to subtract non-specific binding and bulk refractive index changes.

  • Analyte Injection and Binding Analysis:

    • A series of concentrations for each acyl-CoA are prepared in a suitable running buffer.

    • Each concentration is injected over the sensor chip surface for a defined period (association phase), followed by an injection of running buffer (dissociation phase).

    • The binding response is measured in real-time as a change in resonance units (RU).

  • Surface Regeneration:

    • After each binding cycle, the chip surface is regenerated using a solution that disrupts the antibody-antigen interaction without denaturing the immobilized antibody (e.g., a short pulse of low pH glycine-HCl).

Data Analysis and Interpretation

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract kinetic parameters:

  • Association rate constant (ka): The rate at which the acyl-CoA binds to the antibody.

  • Dissociation rate constant (kd): The rate at which the acyl-CoA dissociates from the antibody.

  • Equilibrium dissociation constant (KD): A measure of binding affinity, calculated as kd / ka. A lower KD indicates a higher affinity.

Hypothetical Data Presentation:

Analyte Acyl-CoAka (1/Ms)kd (1/s)KD (M)
This compound1.5 x 10⁵1.2 x 10⁻⁴8.0 x 10⁻¹⁰
Palmitoyl-CoA (C16:0)No Binding DetectedNo Binding DetectedN/A
Stearoyl-CoA (C18:0)No Binding DetectedNo Binding DetectedN/A
Oleoyl-CoA (C18:1)2.1 x 10³5.3 x 10⁻²2.5 x 10⁻⁵
Linoleoyl-CoA (C18:2)3.5 x 10³3.8 x 10⁻²1.1 x 10⁻⁵
Arachidonoyl-CoA (C20:4)8.9 x 10³1.7 x 10⁻²1.9 x 10⁻⁶

High specificity is demonstrated by a high affinity (low KD) for the target antigen and significantly lower affinities (higher KD) for the other acyl-CoAs.

Qualitative Assessment in a Complex Milieu: Western Blotting

While ELISA and SPR provide quantitative data on interactions with purified molecules, Western blotting can offer qualitative insights into an antibody's specificity in a complex biological sample, such as a cell lysate. This is particularly relevant for assessing potential cross-reactivity with proteins that may be endogenously acylated.

Experimental Workflow: Western Blotting

Figure 3: Western Blotting Workflow.
Detailed Protocol: Western Blotting

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues of interest.

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary antibody at an optimized dilution in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

Data Interpretation

A highly specific antibody will ideally show a single band at the expected molecular weight of the target protein (if one is known to be acylated with this specific lipid) or a very clean background. Multiple strong bands may indicate cross-reactivity with other acylated proteins or off-target binding. To confirm specificity, a peptide/lipid blocking experiment can be performed, where the primary antibody is pre-incubated with an excess of the this compound before being added to the membrane. The disappearance of a band in the blocked sample confirms specific binding.

Conclusion: A Tripartite Approach to Ensuring Specificity

The development of a novel antibody against a specific lipid mediator like this compound is a formidable task that requires rigorous validation. A tripartite approach, combining the quantitative power of competitive ELISA and Surface Plasmon Resonance with the qualitative, application-oriented insights of Western blotting, provides a robust and self-validating system for assessing antibody cross-reactivity. By systematically challenging the antibody with a panel of structurally related long-chain acyl-CoAs, researchers can be confident in the specificity of their tool and the validity of their experimental findings. This comprehensive validation is not merely a procedural step but the very foundation of trustworthy and reproducible science in the complex field of lipid research.

References

A Comparative Guide to the Functional Landscape of Very Long-Chain Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA and its Elongated Counterparts

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Fatty Acids

In the intricate world of lipid biochemistry, a specialized class of molecules, the Very Long-Chain Polyunsaturated Fatty Acyl-Coenzyme A esters (VLC-PUFA-CoAs), plays a pivotal, albeit often overlooked, role in the function of highly specialized tissues. These molecules, characterized by acyl chains of 26 carbons or more, are not your everyday lipids. Their unique structural properties confer distinct biophysical and signaling functions, particularly in the retina, brain, skin, and sperm.[1][2]

This guide delves into the functional nuances of VLC-PUFA-CoAs, with a particular focus on understanding the specific roles of this compound (C30:4-CoA) in comparison to its longer-chain relatives. While direct comparative studies on individual VLC-PUFA-CoA species are still emerging, by synthesizing existing data on their biosynthesis, tissue distribution, and the consequences of their depletion, we can construct a cogent framework for understanding their differential functions.

The Central Architect: ELOVL4 and the Biosynthesis of VLC-PUFAs

The synthesis of VLC-PUFAs is orchestrated by a key enzyme, Elongation of Very Long-Chain Fatty Acids 4 (ELOVL4).[3] This enzyme is a member of the ELOVL family of fatty acid elongases, which catalyze the rate-limiting condensation step in the fatty acid elongation cycle. What sets ELOVL4 apart is its unique ability to elongate fatty acyl-CoAs beyond 26 carbons, a function not shared by other ELOVL enzymes.[3]

The biosynthetic pathway is a cyclical process occurring in the endoplasmic reticulum, where a fatty acyl-CoA primer is elongated by two-carbon units derived from malonyl-CoA. Each cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction.

VLC-PUFA Biosynthesis cluster_0 Fatty Acid Elongation Cycle LC-PUFA-CoA Long-Chain PUFA-CoA (e.g., C24:5-CoA, C24:6-CoA) Condensation Condensation (ELOVL4) LC-PUFA-CoA->Condensation + Malonyl-CoA Beta-ketoacyl-CoA β-Ketoacyl-CoA Condensation->Beta-ketoacyl-CoA Reduction1 Reduction (KAR) Beta-ketoacyl-CoA->Reduction1 NADPH Beta-hydroxyacyl-CoA β-Hydroxyacyl-CoA Reduction1->Beta-hydroxyacyl-CoA Dehydration Dehydration (HACD) Beta-hydroxyacyl-CoA->Dehydration Trans-2-enoyl-CoA trans-2-Enoyl-CoA Dehydration->Trans-2-enoyl-CoA Reduction2 Reduction (TER) Trans-2-enoyl-CoA->Reduction2 NADPH VLC-PUFA-CoA_n+2 VLC-PUFA-CoA (n+2) Reduction2->VLC-PUFA-CoA_n+2 VLC-PUFA-CoA_n+2->Condensation Further Elongation

Figure 1: The VLC-PUFA Elongation Cycle. This diagram illustrates the four key enzymatic steps in the elongation of long-chain PUFA-CoAs to VLC-PUFA-CoAs, with ELOVL4 catalyzing the initial condensation reaction.

Mutations in the ELOVL4 gene are linked to Stargardt-like macular dystrophy (STGD3), an inherited juvenile-onset retinal degenerative disease, underscoring the critical role of VLC-PUFAs in maintaining retinal health.[3][4]

Substrate Specificity of ELOVL4: A Preference for Certain Precursors

A key aspect of understanding the differential functions of VLC-PUFA-CoAs lies in the substrate preference of ELOVL4. In vitro studies using cultured cells have demonstrated that ELOVL4 exhibits a preference for certain long-chain PUFA precursors. Notably, eicosapentaenoic acid (20:5n-3, EPA) is a more efficiently elongated precursor for VLC-PUFA synthesis compared to docosahexaenoic acid (22:6n-3, DHA).[5] This suggests that the availability of specific dietary fatty acids can influence the profile of VLC-PUFAs synthesized in tissues expressing ELOVL4.

Precursor Fatty AcidRelative Elongation Efficiency by ELOVL4Primary VLC-PUFA ProductsReference
Eicosapentaenoic Acid (20:5n-3)HighC28-C38 n-3 PUFAs[5]
Docosapentaenoic Acid (22:5n-3)ModerateC28-C38 n-3 PUFAs[3]
Arachidonic Acid (20:4n-6)ModerateC28-C38 n-6 PUFAs[5]
Docosahexaenoic Acid (22:6n-3)LowMinimal elongation[5]

Table 1: Substrate Preference of the ELOVL4 Enzyme. This table summarizes the relative efficiency of ELOVL4 in elongating different long-chain polyunsaturated fatty acids.

Functional Differentiation of VLC-PUFA-CoAs: A Tale of Chain Length and Unsaturation

While the general functions of VLC-PUFAs are attributed to their unique biophysical properties, emerging evidence suggests that specific species may have distinct roles.

This compound (C30:4-CoA): An Intermediate or a Bioactive Molecule?

Direct functional data for C30:4-CoA is limited. However, based on its position in the biosynthetic pathway and the relative abundance of different VLC-PUFA species, we can infer its likely roles.

  • A Biosynthetic Intermediate: The prevailing view is that shorter-chain VLC-PUFAs, including C30 species, are primarily intermediates in the synthesis of the more abundant C32 and C34 VLC-PUFAs found in tissues like the retina.[6] This is supported by lipidomic analyses of retinal tissues, which show lower concentrations of C30 VLC-PUFAs compared to their longer-chain counterparts.[6]

  • Potential for Unique Bioactivity: While likely a precursor, it is plausible that C30:4-CoA possesses unique bioactivity. The specific chain length and degree of unsaturation of a fatty acyl-CoA can influence its interaction with enzymes and binding proteins, as well as its ability to modulate membrane properties. For instance, studies on model membranes have shown that the incorporation of a C32:6 VLC-PUFA can significantly alter membrane fluidity and lipid "flip-flop" rates, a process crucial for the transport of molecules like retinoids across photoreceptor disc membranes.[1][7] It is conceivable that C30:4-CoA could have a different, perhaps more subtle, modulatory effect on membrane dynamics.

Longer-Chain VLC-PUFA-CoAs (C32, C34, and beyond): The Functional Workhorses

The C32 and C34 VLC-PUFAs are generally the most abundant species in the retina and are considered the primary functional end-products of the ELOVL4 pathway in this tissue.[6] Their enrichment in photoreceptor outer segment membranes suggests a crucial role in:

  • Maintaining Membrane Structure and Fluidity: The unique "hybrid" structure of VLC-PUFAs, with a long saturated segment and a highly unsaturated tail, is thought to be critical for the high curvature and fluidity of photoreceptor disc membranes.[1][8] This specialized membrane environment is essential for the proper function of rhodopsin and other proteins involved in the phototransduction cascade.

  • Synaptic Function: Evidence suggests that VLC-PUFAs are not only present in photoreceptor outer segments but also in synaptic terminals.[4] Their depletion leads to disorganized synaptic structures and impaired synaptic transmission, indicating a role in synaptic vesicle function and neurotransmitter release.[4]

  • Precursors to Signaling Molecules: Recent research has identified "elovanoids," a novel class of signaling molecules derived from C32 and C34 n-3 VLC-PUFAs. These molecules have potent neuroprotective and pro-homeostatic effects in the retina.[3] The differential ability of various VLC-PUFA-CoAs to be converted into these signaling molecules could be a key functional differentiator.

VLC-PUFA_Function cluster_c30 C30:4-CoA cluster_c32_c34 C32 & C34 VLC-PUFA-CoAs C30_Function Biosynthetic Intermediate Potential Membrane Modulator C32_C34_Function Membrane Structure & Fluidity Synaptic Function Precursor to Elovanoids C30_Function->C32_C34_Function Elongation

Figure 2: Inferred Functional Roles of VLC-PUFA-CoAs. This diagram presents a simplified model of the potential functional differences between C30:4-CoA and longer-chain VLC-PUFA-CoAs based on current evidence.

Experimental Approaches for Comparative Functional Analysis

To definitively elucidate the functional differences between this compound and other VLC-PUFA-CoAs, a multi-pronged experimental approach is required.

Protocol 1: Comparative Enzymatic Assay for ELOVL4 Substrate Specificity

This protocol allows for the direct comparison of the efficiency with which ELOVL4 elongates different VLC-PUFA-CoA substrates.

Objective: To determine the kinetic parameters (Km and Vmax) of ELOVL4 for this compound versus other VLC-PUFA-CoA substrates.

Materials:

  • Microsomes isolated from cells overexpressing ELOVL4 (e.g., HEK293 or ARPE-19 cells)

  • This compound and other VLC-PUFA-CoA substrates of interest

  • [2-¹⁴C]Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ELOVL4-containing microsomes, reaction buffer, and NADPH.

  • Substrate Addition: Add varying concentrations of the VLC-PUFA-CoA substrate to be tested.

  • Initiate Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • TLC Separation: Spot the extracted fatty acids onto a TLC plate and develop the plate using an appropriate solvent system to separate the substrate from the elongated product.

  • Quantification: Visualize the radiolabeled fatty acids using autoradiography or a phosphorimager and quantify the radioactivity in the spots corresponding to the substrate and product using a scintillation counter.

  • Data Analysis: Calculate the initial reaction velocities at each substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.

Enzymatic_Assay Microsomes ELOVL4 Microsomes Incubation Incubation (37°C) Microsomes->Incubation Substrate VLC-PUFA-CoA (e.g., C30:4-CoA) Substrate->Incubation MalonylCoA [¹⁴C]Malonyl-CoA MalonylCoA->Incubation Saponification Saponification Incubation->Saponification Extraction Extraction Saponification->Extraction TLC TLC Separation Extraction->TLC Quantification Quantification (Scintillation) TLC->Quantification Analysis Kinetic Analysis (Km, Vmax) Quantification->Analysis

Figure 3: Workflow for Comparative Enzymatic Assay. This flowchart outlines the key steps for determining the kinetic parameters of ELOVL4 with different VLC-PUFA-CoA substrates.

Protocol 2: Metabolic Tracing of Isotopically Labeled VLC-PUFAs in Cultured Retinal Cells

This protocol enables the tracking of the metabolic fate of specific VLC-PUFAs within a cellular context.

Objective: To compare the incorporation and metabolism of ¹³C-labeled (15Z,18Z,21Z,24Z)-triacontatetraenoic acid with other ¹³C-labeled VLC-PUFAs in a retinal cell line (e.g., ARPE-19).

Materials:

  • ARPE-19 cells

  • [U-¹³C]-labeled (15Z,18Z,21Z,24Z)-triacontatetraenoic acid and other [U-¹³C]-labeled VLC-PUFAs

  • Cell culture medium and supplements

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling: Culture ARPE-19 cells to near confluency. Replace the culture medium with medium supplemented with the ¹³C-labeled VLC-PUFA of interest.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

  • Lipid Extraction: At each time point, wash the cells and perform a total lipid extraction.

  • LC-MS Analysis: Analyze the lipid extracts by LC-MS to identify and quantify the ¹³C-labeled VLC-PUFA and its downstream metabolites (e.g., incorporation into phospholipids, elongation products, or β-oxidation products).

  • Data Analysis: Compare the metabolic profiles of the different labeled VLC-PUFAs to identify differences in their uptake, incorporation into complex lipids, and catabolism.

Future Directions and Unanswered Questions

The field of VLC-PUFA research is ripe with opportunities for discovery. Key unanswered questions that will drive future investigations include:

  • Do different VLC-PUFA-CoAs have distinct signaling roles? Investigating the activation of specific signaling pathways in response to individual VLC-PUFA species will be crucial.

  • What are the specific enzymes that metabolize different VLC-PUFA-CoAs? Characterizing the substrate specificity of acyl-CoA synthetases, desaturases, and β-oxidation enzymes for various VLC-PUFA-CoAs will provide a more complete picture of their metabolic regulation.

  • How do the biophysical effects of different VLC-PUFAs on membranes translate to cellular function? Correlating membrane property changes induced by specific VLC-PUFAs with functional outcomes in cellular models will be highly informative.

Conclusion

While our understanding of the specific functional differences between this compound and other VLC-PUFA-CoAs is still in its nascent stages, the available evidence allows us to formulate a working model. C30:4-CoA likely serves as a key intermediate in the biosynthesis of longer, more abundant, and functionally critical C32 and C34 VLC-PUFAs, particularly in the retina. However, the possibility of its own unique modulatory or signaling roles cannot be discounted and warrants further investigation.

The experimental protocols outlined in this guide provide a framework for researchers to begin to dissect the intricate and differential functions of these fascinating and vital lipid molecules. As we continue to unravel the complexities of VLC-PUFA metabolism, we move closer to understanding their full impact on health and disease, opening new avenues for therapeutic intervention in conditions like Stargardt's disease and other retinal degenerations.

References

A Comparative Guide to the Structural Confirmation of Synthetic (15Z,18Z,21Z,24Z)-Triacontatetraenoyl-CoA by NMR and Complementary Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the fields of biochemistry, drug discovery, and metabolic studies, the unambiguous structural confirmation of synthetic biomolecules is paramount. This guide provides an in-depth comparison of analytical methodologies for verifying the identity of (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for detailed structural elucidation, a multi-pronged approach incorporating High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) provides the most robust and trustworthy validation.

The Challenge of Synthesizing and Identifying Very-Long-Chain Polyunsaturated Acyl-CoAs

The synthesis of VLC-PUFA-CoAs like this compound is a non-trivial endeavor. The inherent instability of the polyunsaturated fatty acyl chain and the complexity of the coenzyme A moiety necessitate meticulous purification and characterization. The primary analytical challenge lies in confirming not only the correct molecular weight but also the precise location and stereochemistry of the double bonds within the long acyl chain, which are critical for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy offers an unparalleled, non-destructive insight into the molecular architecture of this compound. Both ¹H and ¹³C NMR are indispensable for a comprehensive structural assignment.

Expected ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of this compound can be dissected into several key regions, each providing specific structural information.

  • Olefinic Protons (δ ~5.3-5.4 ppm): The protons directly attached to the double bond carbons (-CH=CH-) are highly characteristic. For cis ('Z') double bonds in a polyunsaturated system, these protons typically appear as complex multiplets in this region.[1] The integration of this region should correspond to the eight olefinic protons of the tetraene system.

  • Bis-allylic Protons (δ ~2.8 ppm): The -CH₂- groups situated between two double bonds (-CH=CH-CH₂ -CH=CH-) are particularly diagnostic for polyunsaturated fatty acids. These protons are deshielded and typically resonate around 2.8 ppm. In the target molecule, the protons at C-17, C-20, and C-23 are bis-allylic.

  • Allylic Protons (δ ~2.0-2.3 ppm): The protons on the carbons adjacent to a single double bond (-CH₂ -CH=CH-) will appear in this region. This includes the protons at C-14 and C-26. The protons at C-2 of the acyl chain, adjacent to the thioester carbonyl, are also found in this region, typically around 2.5-2.6 ppm.[2]

  • Coenzyme A Moiety Protons: The CoA portion of the molecule has a distinct set of signals, including those from the adenine ring (δ ~8.0-8.5 ppm), the ribose sugar (δ ~4.0-6.0 ppm), and the pantothenate unit. These signals serve as an internal confirmation of the successful coupling of the fatty acid to coenzyme A.[3]

  • Aliphatic Chain Protons (δ ~0.8-1.7 ppm): The terminal methyl group (C-30) will appear as a triplet around 0.9 ppm. The numerous methylene (-CH₂-) groups of the long aliphatic chain will form a broad, overlapping signal between approximately 1.2 and 1.7 ppm.[2][4]

Expected ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

  • Thioester Carbonyl Carbon (δ ~195-200 ppm): The carbonyl carbon of the thioester is significantly downfield and is a key indicator of the acyl-CoA linkage.[5]

  • Olefinic Carbons (δ ~127-132 ppm): The sp² hybridized carbons of the double bonds will resonate in this region.[4][6] High-resolution ¹³C NMR can often resolve the individual signals for the eight olefinic carbons.

  • Coenzyme A Moiety Carbons: The carbons of the adenine, ribose, and pantothenate portions of CoA have well-established chemical shifts that can be compared to literature values for verification.[7]

  • Aliphatic Chain Carbons (δ ~14-40 ppm): The terminal methyl carbon will be the most upfield signal (around 14 ppm), while the methylene carbons of the acyl chain will appear in the 22-35 ppm range. The carbons adjacent to the thioester and the double bonds will have distinct chemical shifts.[4]

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shifts for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Olefinic (-CH=CH-)5.3 - 5.4127 - 132
Bis-allylic (-CH=CH-CH₂ -CH=CH-)~2.8~25-27
Allylic (-CH₂ -CH=CH-)2.0 - 2.3~27-30
α-CH₂ to Thioester2.5 - 2.6~40-45
Thioester Carbonyl (-C(O)S-)-195 - 200
Terminal Methyl (-CH₃)~0.9~14
Adenine Protons (CoA)8.0 - 8.5-

Complementary Analytical Techniques for Orthogonal Confirmation

While NMR provides unparalleled structural detail, its sensitivity can be lower than other techniques. Therefore, combining NMR with HPLC and MS is crucial for a comprehensive and self-validating analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the synthetic this compound.

  • Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method for separating fatty acyl-CoAs.[8][9] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8][10]

  • Detection: UV detection at 260 nm is effective due to the strong absorbance of the adenine ring in the CoA moiety.[8] This allows for the quantification of the acyl-CoA and the detection of any impurities that also contain the CoA structure.

  • Advantages: HPLC provides a rapid and sensitive assessment of purity. It can separate the desired product from starting materials (free CoA, free fatty acid) and byproducts.

  • Limitations: HPLC alone cannot confirm the molecular weight or the detailed structure of the acyl chain (e.g., double bond positions and stereochemistry).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and, by extension, the molecular weight of the synthesized molecule.

  • Methodology: Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique, often employing electrospray ionization (ESI) in positive ion mode.[10][11]

  • Data Interpretation: The primary goal is to observe the protonated molecular ion [M+H]⁺ corresponding to the exact mass of this compound (C₅₁H₈₆N₇O₁₇P₃S, exact mass: 1195.50). HRMS can confirm this mass with high accuracy (typically <5 ppm error).

  • Tandem MS (MS/MS): Fragmentation analysis can provide further structural information. A characteristic neutral loss of 507 Da, corresponding to the ADP-pantetheine portion, is often observed for acyl-CoAs.[10]

  • Advantages: MS is highly sensitive and provides an accurate molecular weight, which is a critical piece of identifying information.

  • Limitations: While MS/MS can provide some structural clues, it generally cannot definitively determine the precise location and stereochemistry of the double bonds in a long polyunsaturated chain without specialized techniques and standards.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (for adequate signal-to-noise), relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations are highly recommended.[4]

RP-HPLC-UV Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

LC-MS Method
  • Chromatography: Utilize the same HPLC method as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 200-1500.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ of this compound and verify the accurate mass in the corresponding mass spectrum.

Visualization of the Analytical Workflow

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_results Validation synth Synthetic Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synth->nmr hplc RP-HPLC-UV synth->hplc hrms HRMS (LC-MS) synth->hrms struct_elucid Structural Elucidation nmr->struct_elucid Detailed Structure & Isomerism purity Purity >95% hplc->purity Purity Assessment mol_weight Accurate Mass hrms->mol_weight Molecular Weight & Formula confirmed_id Confirmed Identity of This compound struct_elucid->confirmed_id purity->confirmed_id mol_weight->confirmed_id

Caption: Integrated workflow for the confirmation of synthetic acyl-CoA.

Conclusion

The structural confirmation of a complex synthetic molecule like this compound demands a rigorous and multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy serve as the cornerstone for unambiguous structural elucidation, providing detailed information on the fatty acyl chain's stereochemistry and the integrity of the CoA moiety, they should be complemented by orthogonal techniques. RP-HPLC is essential for establishing the purity of the sample, and high-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental composition. By integrating these three powerful analytical tools, researchers can have the utmost confidence in the identity and quality of their synthetic very-long-chain polyunsaturated fatty acyl-CoAs, ensuring the validity and reproducibility of their subsequent biological investigations.

References

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling (15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Proactive Approach

(15Z,18Z,21Z,24Z)-triacontatetraenoyl-CoA is an unsaturated fatty acyl-CoA.[1][2][3] The presence of multiple double bonds makes it susceptible to oxidation.[4] While specific toxicity data is limited, analogous long-chain fatty acids and their CoA esters are known to be potential skin and eye irritants.[5] Furthermore, if handled as a powder, inhalation of aerosols should be minimized.[5] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous upon contact, inhalation, or ingestion.

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[6][7] This principle is the cornerstone of our safety protocol.

Core Personal Protective Equipment (PPE) Ensemble

For routine handling of this compound in a laboratory setting, the following minimum PPE is required.[8][9]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 standards.[5]Protects eyes from accidental splashes of solutions containing the compound.
Face ShieldTo be worn over safety goggles.Recommended when handling larger volumes or when there is a significant splash risk.[7][8]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves.[5] Double gloving is recommended for enhanced protection.[8]Prevents direct skin contact and absorption. Inspect gloves for any signs of degradation before use.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[7][10]
Foot Protection Closed-toe shoesMade of a non-porous material.Protects feet from spills and falling objects.[8]
Respiratory Protection: A Risk-Based Determination

The need for respiratory protection depends on the specific procedure and the potential for generating aerosols.

  • Low Risk (e.g., handling solutions in a fume hood): If all manipulations are performed within a certified chemical fume hood, additional respiratory protection is typically not necessary.[5]

  • Elevated Risk (e.g., weighing solid compound, sonication): When handling the solid form outside of a ventilated enclosure or if aerosols may be generated, a NIOSH-approved respirator is recommended.[5] The specific cartridge should be selected based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.

Operational Plan: From Benchtop to Disposal

A seamless integration of safety practices into your workflow is paramount.

Engineering Controls: Your First Line of Defense

Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[5][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your designated workspace is clean and uncluttered. Have all necessary equipment and waste containers readily accessible.

  • Donning PPE: Put on your PPE in the following order: lab coat, safety goggles, face shield (if needed), and gloves. Ensure a proper fit for all items.

  • Weighing and Solution Preparation:

    • If handling the solid form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of fine powders.[5]

    • When dissolving the compound, add the solvent slowly to the solid to minimize aerosol generation.[5]

  • Experimental Procedures: Perform all manipulations with care to avoid splashes and the creation of aerosols.[11]

  • Doffing PPE: Remove your PPE in a manner that avoids self-contamination. The general order is gloves, face shield, goggles, and lab coat. Wash your hands thoroughly after removing all PPE.

Spill Response: A Plan for the Unexpected

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[12]

  • Contain: Use an absorbent material, such as vermiculite or sand, to contain the spill.[12]

  • Collect: Carefully scoop the absorbent material into a designated, labeled waste container.[12]

  • Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by a water rinse.[12]

  • Dispose: Treat all materials used for cleanup as hazardous waste.[12]

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.[12]

  • Containerization: Use a dedicated, chemically resistant, and leak-proof waste container clearly labeled with "Hazardous Waste" and the full chemical name.[12]

  • Disposal Procedure: Follow your institution's established procedures for chemical waste pickup. Do not dispose of this chemical down the drain or in the regular trash.[9][12]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling This compound risk_assessment Hazard Assessment: Potential for splash, aerosol, or direct contact? start->risk_assessment base_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes risk_assessment->base_ppe splash_risk Significant Splash Risk? base_ppe->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes aerosol_risk Aerosol Generation Risk? (weighing solid, sonication) splash_risk->aerosol_risk No add_faceshield->aerosol_risk add_respirator Add NIOSH-approved Respirator aerosol_risk->add_respirator Yes end_procedure Proceed with Experiment aerosol_risk->end_procedure No add_respirator->end_procedure no_additional_ppe Proceed with Minimum PPE

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。